molecular formula C7H5BrN2 B1517305 2-(5-Bromopyridin-2-yl)acetonitrile CAS No. 312325-72-7

2-(5-Bromopyridin-2-yl)acetonitrile

货号: B1517305
CAS 编号: 312325-72-7
分子量: 197.03 g/mol
InChI 键: DPZHKLJPVMYFCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-Bromopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(5-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHKLJPVMYFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652260
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312325-72-7
Record name 5-Bromo-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312325-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Bromopyridin-2-yl)acetonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions. Among these, this compound stands out as a highly versatile and valuable intermediate. This bifunctional molecule combines the reactivity of a brominated pyridine ring with the synthetic flexibility of a nitrile group, making it a powerful precursor for the construction of complex molecular architectures.[1]

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core properties, explore logical synthetic pathways, detail its chemical reactivity, and highlight its application in the synthesis of advanced pharmaceutical intermediates. The insights provided are grounded in established chemical principles to empower researchers in leveraging this compound to its full potential.

PART 1: Core Compound Identification and Properties

Precise identification and understanding of a compound's physicochemical properties are the foundation of its effective application in research and development.

Identifier and Structural Details
PropertyValueSource(s)
CAS Number 312325-72-7[1][2][3][4]
Molecular Formula C₇H₅BrN₂[2][3][5][6]
Molecular Weight 197.03 g/mol [1][3][7][8]
IUPAC Name (5-bromo-2-pyridinyl)acetonitrile[2]
SMILES Code BrC1=CN=C(C=C1)CC#N[3]
InChI Key DPZHKLJPVMYFCU-UHFFFAOYSA-N[1][2]
Physicochemical Properties

The physical state and solubility parameters of this compound are critical for designing reaction conditions and purification protocols.

PropertyValueSource(s)
Physical Form Pale-yellow to brown to black or red solid or liquid[2]
Melting Point 29 °C[7]
Boiling Point 285.4 ± 25.0 °C (Predicted)[7]
Density 1.575 ± 0.06 g/cm³ (Predicted)[7]
pKa 0.82 ± 0.22 (Predicted)[7]
Purity Typically ≥97%[2][5]

PART 2: Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and common strategy involves the cyanomethylation of a pre-existing 5-bromo-2-halopyridine. This approach is favored due to the commercial availability of the starting materials and the reliability of nucleophilic substitution reactions on the pyridine ring.

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with 2,5-dibromopyridine. The greater reactivity of the bromine atom at the 2-position towards nucleophilic substitution allows for a selective reaction with a cyanide source.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Rationale A 2,5-Dibromopyridine B Intermediate Complex A->B + NaCN DMSO, Heat C This compound B->C Workup R1 The electron-withdrawing nitrogen atom activates the 2- and 6-positions of the pyridine ring towards nucleophilic attack. The cyanide ion (CN-) acts as the nucleophile, displacing the bromide at the more activated C2 position.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on pyridine rings.

Materials:

  • 2,5-Dibromopyridine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Carefully add sodium cyanide (1.1 eq) to the solution. Extreme caution is required when handling cyanides. This step should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The choice of DMSO as a solvent is critical; its polar aprotic nature effectively solvates the sodium cation, liberating a more nucleophilic "naked" cyanide ion, thereby accelerating the SNAr reaction.

  • Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Workup: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct and orthogonally reactive functional groups.[1] This allows for sequential, controlled modifications to build molecular complexity.

  • Bromine Atom (C5-Position): The bromine atom is a prime handle for transition-metal-catalyzed cross-coupling reactions.[1] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is fundamental for exploring structure-activity relationships (SAR) in drug discovery.

    • Suzuki Coupling: Reacts with boronic acids/esters.

    • Stille Coupling: Reacts with organostannanes.

    • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

  • Acetonitrile Moiety (C2-Position): This group offers multiple avenues for transformation.

    • Active Methylene Group: The CH₂ group is adjacent to the electron-withdrawing nitrile, making its protons acidic and easily deprotonated by a base. The resulting carbanion can react with various electrophiles.[1] A key transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, a crucial intermediate for synthesizing fused pyrimidine rings like pyrido[2,3-d]pyrimidines.[1]

    • Nitrile Group Conversion: The nitrile itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further points for diversification.[1]

G cluster_0 C5-Br Reactivity cluster_1 C2-CH2CN Reactivity center This compound suzuki Suzuki Coupling (+ R-B(OH)2) center->suzuki Pd Catalyst stille Stille Coupling (+ R-SnBu3) center->stille Pd Catalyst buchwald Buchwald-Hartwig (+ R2-NH) center->buchwald Pd Catalyst enamine Enamine Formation (+ DMF-DMA) center->enamine Base hydrolysis Nitrile Hydrolysis (H3O+) center->hydrolysis reduction Nitrile Reduction (H2, Ni or LiAlH4) center->reduction p1 p1 suzuki->p1 Aryl/Alkyl Pyridine p2 p2 stille->p2 Aryl/Alkyl Pyridine p3 p3 buchwald->p3 Amino Pyridine p4 p4 enamine->p4 Fused Heterocycles p5 p5 hydrolysis->p5 Pyridinyl Acetic Acid p6 p6 reduction->p6 Aminoethyl Pyridine

Caption: Reactivity map showing the synthetic utility of the compound.

PART 4: Applications in Medicinal Chemistry and Drug Discovery

The (5-bromopyridin-2-yl) structural motif is present in numerous biologically active molecules, making this acetonitrile derivative a critical starting material for synthesizing advanced pharmaceutical agents.[1]

Case Study: Factor Xa Inhibitors

A prominent example of its application is in the synthesis of potent inhibitors for Factor Xa, a critical enzyme in the blood coagulation cascade.[1] The synthesis of complex molecules like N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide relies on the predictable reactivity of the (5-bromopyridin-2-yl) fragment, which can be derived from this compound.[1]

Role in Library Synthesis for SAR Studies

The orthogonal reactivity of the compound makes it an ideal scaffold for generating diverse chemical libraries.[1] Researchers can first perform a cross-coupling reaction at the bromine site and then elaborate the cyanomethyl group, or vice versa. This systematic approach allows for the efficient exploration of chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1]

G cluster_0 Diversification at C5 cluster_1 Diversification at C2 cluster_2 Compound Library core Core Scaffold C5-Br C2-CH2CN d1 R1 core:f1->d1 Cross-Coupling d2 R2 core:f1->d2 Cross-Coupling d3 R3 core:f1->d3 Cross-Coupling d4 R' Group core:f2->d4 Functionalization d5 Fused Ring core:f2->d5 Functionalization lib Diverse Analogs for SAR d1->lib d2->lib d3->lib d4->lib d5->lib

Caption: Use of the core scaffold for generating a diverse compound library.

PART 5: Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information
HazardDescriptionSource(s)
Signal Word Warning[2]
Pictogram [9]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][9]
Handling and Storage Protocol
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2][3][7] The recommended storage temperature is between 2-8 °C.[2][3][7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined reactivity at two distinct positions provides a reliable and flexible platform for the synthesis of complex heterocyclic systems and diverse compound libraries. For scientists in drug discovery and development, a thorough understanding of this building block's properties, synthetic access, and chemical behavior is crucial for accelerating the design and synthesis of next-generation therapeutic agents. Its continued application is expected to contribute significantly to the discovery of novel molecules with potent biological activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Bromopyridin-2-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and field-proven insights into the characterization of this compound. We will explore its chemical identity, structural features, spectroscopic profile, and critical physical properties. Furthermore, this guide details authoritative methodologies for purity and identity confirmation, ensuring scientific integrity and reproducibility in the laboratory.

Introduction and Strategic Importance

This compound is a bifunctional heterocyclic compound of significant interest in synthetic chemistry. Its structure strategically combines the reactivity of a brominated pyridine ring with the synthetic versatility of a nitrile group.[1] This unique arrangement makes it a highly valuable precursor for creating complex molecular architectures.[1]

The pyridine moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The bromine atom at the 5-position is particularly useful for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents.[1] Simultaneously, the acetonitrile group at the 2-position, with its active methylene protons, serves as a versatile handle for constructing fused ring systems and other functional group transformations.[1] This dual reactivity profile positions the compound as a critical starting material for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.

Structural Representation

The two-dimensional structure of the molecule is essential for understanding its reactivity and steric profile.

Caption: 2D structure of this compound.

Core Identifiers
PropertyValueSource
IUPAC Name (5-bromopyridin-2-yl)acetonitrile
CAS Number 312325-72-7[1][2][3][4][5]
Molecular Formula C₇H₅BrN₂[2][3][4][5]
Molecular Weight 197.03 g/mol [1][2][3][4][5]
InChI Key DPZHKLJPVMYFCU-UHFFFAOYSA-N[1][2]
SMILES C1(CC#N)=NC=C(Br)C=C1[2]

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical reactions and biological systems. These properties influence formulation, delivery, and efficacy.

PropertyValueRemarksSource
Appearance Pink to orange or pale-yellow to brown solidThe color can vary based on purity and supplier.[2]
Melting Point 29 °CThe low melting point suggests it may exist as a liquid at elevated room temperatures.[2][3]
Boiling Point 285.4 ± 25.0 °CPredicted value.[2][3]
Density 1.575 ± 0.06 g/cm³Predicted value.[2][3]
pKa 0.82 ± 0.22Predicted value; refers to the protonated pyridine nitrogen.[2][3]
Storage Inert atmosphere, 2-8°CRecommended to prevent degradation.[2][5]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of the compound. The key features in ¹H NMR, ¹³C NMR, and IR spectra are dictated by its unique functional groups.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene (-CH₂) group. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of pyridine systems. The methylene protons will appear as a singlet, shifted downfield due to the adjacent electron-withdrawing nitrile and pyridine groups.

  • ¹³C NMR Spectroscopy: The carbon NMR will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) will appear in the characteristic region around 115-120 ppm. The five carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the bromine substituent. The methylene carbon will appear further upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Vibrations corresponding to C=C and C=N stretching within the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Analytical Methodologies: Ensuring Purity and Identity

Rigorous analytical control is paramount in research and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pyridine derivatives due to its high resolution and sensitivity.[6]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a robust method for quantifying the purity of this compound. The causality behind this choice is its ability to separate the target compound from potential starting materials, by-products, and degradation products.[6]

Objective: To determine the purity of a sample by calculating the area percentage of the main peak relative to the total peak area.

Instrumentation and Conditions:

  • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This stationary phase is chosen for its excellent ability to separate moderately polar aromatic compounds.[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector monitoring across 200-400 nm, with quantification at the absorption maximum (λmax) of the analyte.

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Before sample analysis, perform a system suitability test using a standard solution to ensure the chromatographic system is performing adequately.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of Acetonitrile/Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.[6]

  • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram for 30 minutes.

  • Data Analysis: Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (~10 mg) dissolve 2. Dissolve in Diluent (e.g., 10 mL ACN/H₂O) weigh->dissolve filter 3. Filter (0.45 µm) dissolve->filter inject 4. Inject onto C18 Column filter->inject run 5. Run Gradient Elution inject->run detect 6. Detect with PDA/UV run->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate % Purity (Area Normalization) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for purity determination via RP-HPLC.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazard statements.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Handling Recommendations:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.[7]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7]

  • Wash hands thoroughly after handling.[7]

  • Store containers tightly sealed in a cool, dry place under an inert atmosphere.[2][5]

Conclusion

This compound is a versatile and valuable building block in synthetic chemistry. Its well-defined physicochemical properties, combined with its dual-reactive sites, provide a robust platform for the development of novel pharmaceuticals and functional materials. A thorough understanding of its properties, supported by rigorous analytical characterization as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

An In-Depth Technical Guide to 2-(5-Bromopyridin-2-yl)acetonitrile: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of 2-(5-Bromopyridin-2-yl)acetonitrile, a key heterocyclic intermediate for professionals in pharmaceutical research, drug development, and materials science. We will delve into its core molecular structure, physicochemical properties, and the nuanced reactivity that makes it a valuable synthetic precursor. This document moves beyond simple data presentation to explain the causal relationships behind its synthetic utility, offering field-proven insights into its application. Methodologies for a plausible synthesis, purification, and detailed analytical characterization are presented, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

Understanding the fundamental characteristics of a chemical building block is the bedrock of its effective application in complex synthetic campaigns. This section outlines the essential identifiers and physical data for this compound.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC conventions, but it is also referenced by its unique CAS Registry Number, which is crucial for unambiguous identification in global databases and procurement.

  • Systematic IUPAC Name: this compound

  • Alternate Name: (5-bromo-2-pyridinyl)acetonitrile

  • CAS Number: 312325-72-7[1][2][3][4]

  • Molecular Formula: C₇H₅BrN₂[1][3][4][5]

  • InChI Key: DPZHKLJPVMYFCU-UHFFFAOYSA-N[2]

Molecular Structure and Weight

The molecule's architecture, featuring a pyridine ring substituted with both a bromine atom and a cyanomethyl group, is central to its reactivity. The precise molecular weight is essential for stoichiometric calculations in reaction planning.

Molecular Structure Diagram

cluster_0 This compound C1 C C2 C C3 C C2->C3 C4 C C3->C4 N1 N C4->N1 C5 C N1->C5 C5->C1 CH2 CH₂ C5->CH2 Br Br CN C≡N CH2->CN Start Crude Product (Post-Evaporation) Purify Purification: Silica Gel Column Chromatography (e.g., Hexane/Ethyl Acetate gradient) Start->Purify Collect Collect & Combine Product Fractions (TLC Verified) Purify->Collect Elution Evap Solvent Evaporation (Rotary Evaporator) Collect->Evap Product Pure this compound Evap->Product Characterize Characterization Product->Characterize NMR ¹H and ¹³C NMR Characterize->NMR MS Mass Spectrometry (MS) Characterize->MS IR Infrared (IR) Spectroscopy Characterize->IR Purity Purity Analysis (HPLC/GC) Characterize->Purity

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2-(5-Bromopyridin-2-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the intricate world of pharmaceutical sciences, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of successful drug development. For researchers and scientists working with novel chemical entities, such as 2-(5-Bromopyridin-2-yl)acetonitrile, a comprehensive grasp of its solubility profile in various organic solvents is paramount. This knowledge dictates everything from reaction kinetics and purification strategies to the formulation of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical predictions and practical methodologies for its determination.

Unveiling the Solute: Physicochemical Properties of this compound

Before delving into its behavior in different solvents, a thorough understanding of the intrinsic properties of this compound is essential. This bifunctional heterocyclic compound possesses a unique combination of a brominated pyridine ring and a nitrile group, which dictates its polarity, potential for hydrogen bonding, and crystal lattice energy.[1]

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2][3][4]
Molecular Weight 197.03 g/mol [2][3][4]
Melting Point 29 °C[2][5]
Boiling Point (Predicted) 285.4 ± 25.0 °C[2][5]
Density (Predicted) 1.575 ± 0.06 g/cm³[2][5]
pKa (Predicted) 0.82 ± 0.22[2]
Physical Form Pale-yellow to brown to black or red solid or liquid

The presence of the nitrogen atom in the pyridine ring and the cyano group introduces polarity to the molecule.[6] The bromine atom further influences its electronic properties and potential for halogen bonding. The relatively low melting point suggests that the crystal lattice energy may not be excessively high, which can be a favorable factor for dissolution.

The Fundamental Principle of Solubility: "Like Dissolves Like"

The adage "like dissolves like" remains a powerful guiding principle in predicting solubility.[7][8][9] This concept is rooted in the idea that a solute will dissolve most readily in a solvent that has similar intermolecular forces. For this compound, its solubility will be a function of the interplay between its polar characteristics and the polarity of the organic solvent.

A logical workflow for predicting solubility based on this principle is outlined below:

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Classification cluster_prediction Solubility Prediction Solute Structure: Pyridine Ring (Polar, H-bond acceptor) Nitrile Group (Polar) Bromo Group (Polarizable) Prediction_High High Solubility Expected Solute->Prediction_High Strong dipole-dipole interactions Potential H-bonding Prediction_Moderate Moderate Solubility Expected Solute->Prediction_Moderate Dipole-dipole interactions Prediction_Low Low Solubility Expected Solute->Prediction_Low Mismatch in polarity Solvent_Polar_Protic Polar Protic (e.g., Methanol, Ethanol) Can donate H-bonds Solvent_Polar_Protic->Prediction_High Solvent_Polar_Aprotic Polar Aprotic (e.g., Acetonitrile, DMSO, Acetone) Cannot donate H-bonds Solvent_Polar_Aprotic->Prediction_Moderate Solvent_Nonpolar Nonpolar (e.g., Hexane, Toluene) Mainly van der Waals forces Solvent_Nonpolar->Prediction_Low

Caption: Predictive workflow for solubility based on solute and solvent properties.

Based on its structure, this compound is a polar molecule. The pyridine nitrogen can act as a hydrogen bond acceptor. Therefore, it is expected to have higher solubility in polar solvents.

  • Polar Protic Solvents (e.g., alcohols): High solubility is anticipated due to the potential for hydrogen bonding between the solvent's hydroxyl group and the pyridine nitrogen.

  • Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO): Good to moderate solubility is expected due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): Low solubility is predicted due to the significant mismatch in polarity.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination remains the gold standard. The following protocols outline standard methods for quantifying the solubility of this compound.

Safety First: Handling and Hazard Information

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and the solvents used.

  • This compound: May cause skin, eye, and respiratory irritation.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[11]

  • Organic Solvents: Many organic solvents are flammable and have their own specific health hazards.[12] Always consult the Safety Data Sheet (SDS) for each solvent before use.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

  • Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

G start Start prep Add excess solute to known volume of solvent start->prep equil Agitate at constant temperature (e.g., 24-48 hours) prep->equil sep Separate solid and liquid phases (centrifugation or settling) equil->sep sample Withdraw a known volume of the supernatant sep->sample analyze Analyze solute concentration (e.g., HPLC, UV-Vis) sample->analyze calc Calculate solubility (mg/mL or mol/L) analyze->calc end_node End calc->end_node

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Solvent Addition Method (Titration)

This method is faster than the shake-flask method and is useful for rapid screening.

Protocol:

  • Initial Setup: Place a known mass of this compound in a test tube or vial.[13]

  • Solvent Addition: Gradually add the solvent in small, measured increments while stirring or vortexing.[13]

  • Observation: Continue adding the solvent until the solid is completely dissolved.[13]

  • Calculation: The solubility can be estimated from the total volume of solvent required to dissolve the known mass of the solute.[13]

Predictive Solubility: A Computational Approach

In the absence of extensive experimental data, computational models can provide valuable insights into solubility.[14][15][16][17] These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility in various solvents. While a deep dive into the development of these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility in solvent screening.

Recrystallization and Purification Considerations

The solubility profile of this compound is also critical for its purification, most commonly through recrystallization. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The differential solubility allows for the separation of the desired compound from impurities. Given its predicted solubility, a mixed solvent system, such as ethanol/water or toluene/hexane, might be effective for the recrystallization of this compound.

Conclusion: A Framework for Understanding and Application

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with practical experimental protocols, researchers and drug development professionals can effectively navigate the challenges associated with this critical physicochemical property. A thorough understanding of solubility will undoubtedly accelerate the journey of this and other promising compounds from the laboratory to potential therapeutic applications.

References

synthesis and characterization of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Bromopyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

This compound is a strategically important heterocyclic compound that serves as a cornerstone in modern medicinal chemistry and organic synthesis. Its structure is deceptively simple, yet it masterfully combines two highly reactive and synthetically versatile functional groups on a pyridine scaffold: a bromine atom amenable to a vast array of cross-coupling reactions and a nucleophilic acetonitrile moiety that is a gateway to numerous functional group transformations and cyclization reactions.[1]

This unique bifunctionality makes it an invaluable starting material for constructing complex molecular architectures.[1] The bromopyridine core is a prevalent motif in many active pharmaceutical ingredients (APIs), and this compound provides a direct and efficient route for its incorporation.[1] In drug discovery, the ability to systematically modify a core structure is paramount for developing structure-activity relationships (SAR). This compound is ideally suited for this purpose, allowing for diversification at both the 5-position of the pyridine ring and the acetonitrile side chain. This guide provides a comprehensive overview of its synthesis, characterization, and application, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Profile

A clear understanding of the compound's properties and handling requirements is essential for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 312325-72-7[1][2][3]
Molecular Formula C₇H₅BrN₂[2][4]
Molecular Weight 197.03 g/mol [1][4]
Appearance Pale-yellow to brown solid or liquid[2]
Melting Point 29 °C[5]
Boiling Point 285.4±25.0 °C (Predicted)[5]
Storage Inert atmosphere, 2-8°C[2][5]
Purity Typically ≥97%[2][3]

Safety Information:

  • Signal Word: Warning[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

Synthesis of this compound

The most efficient and modern approach to synthesizing this compound is through a selective transition-metal-catalyzed cyanation. Palladium-catalyzed cross-coupling reactions, in particular, offer a high-yielding and reliable route from readily available precursors.[1]

Synthetic Strategy: Palladium-Catalyzed Cyanation

The core strategy involves the selective displacement of a halogen at the 2-position of a pyridine ring with a cyanide group. The starting material of choice is 2,5-dibromopyridine. The key challenge and the reason for employing a sophisticated catalytic system is to achieve selective reaction at the more reactive 2-position while leaving the 5-bromo substituent intact for subsequent functionalization.

G cluster_workflow Synthetic Workflow SM 2,5-Dibromopyridine (Starting Material) Reaction Reaction Vessel Inert Atmosphere (N₂/Ar) Heat (e.g., 80-120 °C) SM->Reaction Reagents Cyanide Source (e.g., Zn(CN)₂) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., dppf) Reagents->Reaction Solvent Solvent (e.g., DMF, DMAc) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative palladium-catalyzed cyanation. The choice of catalyst, ligand, and solvent is critical for achieving high selectivity and yield. Zinc cyanide is often preferred as a cyanide source over alkali metal cyanides due to its lower toxicity and reduced tendency to poison the palladium catalyst.[8][9]

Materials:

  • 2,5-Dibromopyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq) and zinc cyanide (0.6 eq).

    • Rationale: Using a slight excess of the dibromopyridine ensures the complete consumption of the cyanide source. Flame-drying the glassware and maintaining an inert atmosphere are crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.[8]

  • Catalyst Loading: Add the palladium catalyst, Pd₂(dba)₃ (0.02 eq), and the ligand, dppf (0.04 eq).

    • Rationale: Pd₂(dba)₃ is a stable source of Pd(0), the active catalytic species. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes reductive elimination, and prevents catalyst decomposition.[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe. The amount should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration).

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction, which often requires elevated temperatures.[10]

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

    • Caution: Although zinc cyanide is used, the reaction mixture may contain residual cyanide. Quenching should be done in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Reaction Mechanism: The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ ArylPd Aryl-Pd(II)-Br Complex Pd0->ArylPd Ar-Br OxAdd Oxidative Addition ArylPdCN Aryl-Pd(II)-CN Complex ArylPd->ArylPdCN Zn(CN)₂ Transmetal Transmetalation ZnCN2 Zn(CN)₂ ArylPdCN->Pd0 Product RedElim Reductive Elimination Product Product (Ar-CN) ArylBr Ar-Br

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond at the 2-position of 2,5-dibromopyridine to form a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the zinc salt to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: The desired C-CN bond is formed as the product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to continue the cycle.

Characterization and Spectroscopic Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the target molecule.[11]

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
H-6~8.60d1HPyridine Ring
H-4~7.90dd1HPyridine Ring
H-3~7.45d1HPyridine Ring
CH₂~3.90s2HAcetonitrile
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)Assignment
C-2~150Pyridine Ring
C-6~149Pyridine Ring
C-4~140Pyridine Ring
C-3~128Pyridine Ring
C-5~122Pyridine Ring
C≡N~117Nitrile Carbon
CH₂~25Acetonitrile Carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most diagnostic peak for this compound is the nitrile stretch.

  • C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2240-2265 cm⁻¹ .[12]

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹ .

  • Aromatic C-H Stretch: Absorptions observed above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed.

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity (approx. 1:1 ratio) at m/z = 196 (for ⁷⁹Br) and m/z = 198 (for ⁸¹Br), corresponding to [C₇H₅⁷⁹BrN₂]⁺ and [C₇H₅⁸¹BrN₂]⁺.

Applications in Synthesis and Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.[1]

  • Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for transition-metal-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid exploration of chemical space around the pyridine core.[1]

  • Nitrile Group Transformations: The acetonitrile moiety is a precursor to several other critical functional groups.

    • Reduction: Reduction with agents like LiAlH₄ yields the corresponding primary amine, 2-(5-bromopyridin-2-yl)ethanamine.[1]

    • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or a primary amide.[1]

    • Cyclizations: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.[1]

  • Advanced Pharmaceutical Intermediates: The (5-bromopyridin-2-yl) fragment is a key component in several complex, biologically active molecules. For instance, it is found in potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, demonstrating its direct relevance in the development of modern therapeutics.[1]

Conclusion

This compound is a high-value building block whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The palladium-catalyzed cyanation of 2,5-dibromopyridine provides an efficient and selective route to this compound. Its proper characterization via NMR, IR, and MS is straightforward and confirms its structure and purity. The true power of this molecule lies in its capacity for divergent synthesis, enabling researchers and drug development professionals to rapidly generate diverse libraries of complex molecules for biological screening and lead optimization. A thorough understanding of its synthesis and reactivity is therefore essential for unlocking its full potential in the advancement of chemical and pharmaceutical sciences.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of 2-(5-Bromopyridin-2-yl)acetonitrile, a versatile bifunctional building block in modern synthetic chemistry. For researchers, scientists, and professionals in drug development, a deep understanding of this molecule's electronic landscape is paramount for its strategic deployment in the synthesis of complex heterocyclic systems. This document elucidates the key reactive sites through an examination of the synergistic electronic effects of the pyridine ring, the bromo substituent, and the acetonitrile moiety. The theoretical framework is substantiated with spectroscopic data, computational analysis, and detailed, field-proven experimental protocols for key transformations, ensuring both scientific integrity and practical applicability.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 312325-72-7, Molecular Formula: C₇H₅BrN₂) is a strategically designed heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its value lies in the orthogonal reactivity of its constituent functional groups: a brominated pyridine ring and a synthetically malleable acetonitrile group.[1] This guide will dissect the molecule's electronic architecture to identify its primary nucleophilic and electrophilic centers, thereby providing a predictive framework for its chemical behavior and a rational basis for its application in complex molecular synthesis.

The Electronic Landscape: Identifying Reactive Centers

The reactivity of this compound is governed by a delicate interplay of inductive and resonance effects imparted by its functional groups. Understanding this electronic interplay is crucial for predicting the sites of nucleophilic and electrophilic attack.

The Pyridine Ring: An Electron-Deficient Scaffold

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system through a negative inductive effect (-I).[1] This deactivates the ring towards electrophilic aromatic substitution compared to benzene. The nitrogen's electron-withdrawing nature is most pronounced at the α (C2, C6) and γ (C4) positions, rendering these carbons electrophilic.

The introduction of a bromine atom at the C5 position and an acetonitrile group at the C2 position further modulates this electronic environment. Both the bromo group and the cyanomethyl group are electron-withdrawing, further deactivating the ring towards electrophilic attack.[1]

Key Nucleophilic and Electrophilic Sites

A thorough analysis of the molecule's structure reveals distinct sites for both nucleophilic and electrophilic attack.

  • Nucleophilic Site: The most prominent nucleophilic character is found at the methylene carbon (Cα) of the acetonitrile group. The protons on this carbon are rendered acidic by the adjacent electron-withdrawing cyano group and the pyridine ring. Deprotonation with a suitable base generates a resonance-stabilized carbanion, a potent nucleophile capable of participating in a wide range of C-C bond-forming reactions.

  • Electrophilic Sites:

    • The Carbon Bearing the Bromo Group (C5): The C-Br bond is polarized, with the carbon atom being electrophilic. This site is highly susceptible to transition-metal-catalyzed cross-coupling reactions, where the bromine atom acts as an excellent leaving group.

    • The Pyridine Ring Carbons (C4 and C6): The electron-withdrawing nature of the pyridine nitrogen makes the C4 and C6 positions electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.

    • The Nitrile Carbon: The carbon atom of the cyano group is inherently electrophilic and can undergo addition reactions with strong nucleophiles.

Computational and Spectroscopic Validation

To provide a more quantitative and visual understanding of the predicted reactivity, we turn to computational chemistry and spectroscopic analysis.

Molecular Electrostatic Potential (MEP) Mapping
  • High Electron Density (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group, indicating their Lewis basicity and potential for coordination with electrophiles or metal catalysts.

  • Low Electron Density (Blue): Primarily located on the hydrogen atoms of the pyridine ring and, most importantly, on the C5 carbon attached to the bromine, confirming its electrophilic character. The methylene protons would also exhibit a degree of positive potential, consistent with their acidity.

MESP_Prediction cluster_molecule This compound C5-Br C5-Br (Electrophilic) CH2 α-Carbon (Nucleophilic upon deprotonation) Ring-N Pyridine N (Electron Rich) CN Nitrile N (Electron Rich) Ring-C Ring Carbons (Electrophilic) Electrophile Electrophile Electrophile->CH2 Attacks Nucleophile Nucleophile Nucleophile->C5-Br Attacks Nucleophile->Ring-C Attacks

Caption: Predicted reactivity sites of this compound.

NMR Spectroscopy: An Electronic Probe

¹H and ¹³C NMR spectroscopy provides invaluable experimental insight into the electronic environment of each atom in the molecule. While a fully assigned spectrum for this specific molecule is not widely published, we can predict the key features based on analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H3 ~7.5-7.8~122-125Deshielded by the adjacent pyridine nitrogen.
H4 ~7.9-8.2~140-143Deshielded due to its position relative to the nitrogen and bromine.
H6 ~8.5-8.8~150-153Most deshielded aromatic proton due to its proximity to the nitrogen.
CH₂ ~4.0-4.3~25-30Deshielded by both the pyridine ring and the cyano group.
CN -~115-120Characteristic chemical shift for a nitrile carbon.
C2 -~155-158Deshielded by the adjacent nitrogen and substitution.
C5 -~118-122Shielded relative to other ring carbons due to the bromo-substituent, but still a site of electrophilicity.

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocols: Harnessing Reactivity

The true utility of this compound is demonstrated through its application in synthesis. The following protocols exemplify the reactivity of its key electrophilic and nucleophilic sites.

Electrophilic Reactivity at C5: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position is an ideal handle for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful example of this reactivity.

Protocol: Synthesis of 2-(5-Arylpyridin-2-yl)acetonitrile

Suzuki_Workflow start Start reagents Combine: - this compound (1 equiv) - Arylboronic acid (1.2 equiv) - Pd(OAc)₂ (0.5 mol%) - Base (e.g., K₂CO₃, 2 equiv) - Solvent (e.g., Toluene/Water) start->reagents reaction Heat mixture under inert atmosphere (e.g., 80-100 °C) reagents->reaction workup Aqueous Workup: - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ reaction->workup purification Purify by column chromatography workup->purification product Obtain 2-(5-Arylpyridin-2-yl)acetonitrile purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.5 mol%), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(5-arylpyridin-2-yl)acetonitrile.

Nucleophilic Reactivity of the Methylene Carbon: Alkylation

The acidic protons of the methylene bridge allow for the formation of a nucleophilic carbanion, which can be alkylated with various electrophiles.

Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)propanenitrile

Alkylation_Workflow start Start deprotonation Deprotonation: - Dissolve this compound in dry THF - Cool to -78 °C - Add strong base (e.g., LDA, 1.1 equiv) start->deprotonation alkylation Alkylation: - Add methyl iodide (1.2 equiv) - Allow to warm to room temperature deprotonation->alkylation quench Quench with saturated NH₄Cl solution alkylation->quench workup Aqueous Workup: - Extract with organic solvent - Wash with brine - Dry over Na₂SO₄ quench->workup purification Purify by column chromatography workup->purification product Obtain 2-(5-Bromopyridin-2-yl)propanenitrile purification->product

Caption: Workflow for the alkylation of the active methylene group.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield 2-(5-Bromopyridin-2-yl)propanenitrile.

Conclusion

This compound is a molecule with a well-defined and predictable reactivity profile. Its primary electrophilic center at the C5 carbon allows for facile functionalization via cross-coupling reactions, while the nucleophilic character of the deprotonated methylene bridge provides a gateway to a variety of chain-extension and cyclization strategies. This dual reactivity, coupled with the inherent electronic properties of the pyridine scaffold, makes it an invaluable tool for the synthesis of novel and complex molecular architectures. The protocols and analyses presented in this guide offer a robust foundation for the effective utilization of this versatile building block in research and development.

References

The Strategic Utility of 2-(5-Bromopyridin-2-yl)acetonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: Identifying a Privileged Scaffold Intermediate

In the landscape of contemporary drug discovery, the efficient construction of novel molecular architectures with desirable pharmacological properties is paramount. The strategic selection of starting materials and key intermediates can significantly influence the trajectory of a research program, from hit identification to lead optimization. 2-(5-Bromopyridin-2-yl)acetonitrile has emerged as a versatile and highly valuable building block in medicinal chemistry, primarily owing to its intrinsic chemical reactivity and its role as a precursor to privileged heterocyclic scaffolds known to interact with a range of biological targets.

This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic utility, delve into its application in the synthesis of kinase inhibitors, and provide practical, field-proven insights into its manipulation for the generation of diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their own discovery efforts.

Core Attributes of this compound: A Chemist's Perspective

The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the bromo substituent on the pyridine ring and the acetonitrile moiety.[1] This bifunctionality allows for a stepwise and controlled elaboration of the molecule, enabling the systematic exploration of chemical space.[1]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 312325-72-7[2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Pale-yellow to brown solid or liquid
Storage Inert atmosphere, 2-8°C

The bromine atom at the 5-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions. This provides a robust avenue for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, which is fundamental for establishing structure-activity relationships (SAR).[3]

Simultaneously, the acetonitrile group at the 2-position serves as a versatile handle for the construction of fused ring systems. The active methylene group adjacent to the nitrile is readily deprotonated, and the nitrile itself can participate in cyclization reactions.[1] This dual reactivity is the cornerstone of its utility in constructing complex heterocyclic systems with proven biological relevance.

Application in the Synthesis of Kinase Inhibitors: A Focus on Pyrazolo[1,5-a]pyrimidines

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds that has garnered considerable attention for its diverse biological activities, including potent inhibition of various protein kinases.[4][5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[4]

The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, as it can interact with the ATP-binding site of many kinases.[4] The synthesis of these scaffolds often begins with the construction of a substituted 3-aminopyrazole intermediate, a process for which this compound is ideally suited.

Synthetic Workflow: From this compound to Pyrazolo[1,5-a]pyrimidine Core

The following diagram illustrates a typical synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine core starting from this compound. This pathway highlights the key transformations that leverage the inherent reactivity of the starting material.

G A This compound B Enamine Intermediate A->B DMF-DMA C 3-(5-Bromopyridin-2-yl)-1H-pyrazol-5-amine B->C Hydrazine Hydrate D Substituted Pyrazolo[1,5-a]pyrimidine C->D 1,3-Dicarbonyl Compound

Caption: Synthetic pathway to pyrazolo[1,5-a]pyrimidines.

Exemplary Protocol: Synthesis of 3-(5-Bromopyridin-2-yl)-1H-pyrazol-5-amine

This protocol describes the synthesis of a key intermediate, 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine, which serves as a linchpin for the subsequent construction of the pyrazolo[1,5-a]pyrimidine ring system.

Step 1: Formation of the Enamine Intermediate

  • To a solution of this compound (1.0 eq) in an appropriate solvent such as DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Causality: The reaction with DMF-DMA transforms the active methylene group of the acetonitrile into a more reactive enamine, which is primed for cyclization.

Step 2: Cyclization to the 3-Aminopyrazole

  • Dissolve the crude enamine intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the desired product.

  • After cooling, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography to afford 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine.[6][7]

Causality: The hydrazine undergoes a condensation-cyclization reaction with the enamine and nitrile functionalities to form the stable 5-membered pyrazole ring with a free amino group.

Diversification of the Scaffold: The Power of Cross-Coupling

With the 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine intermediate in hand, the bromine atom provides a strategic point for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the introduction of a wide range of aryl and heteroaryl groups.[8][9][10]

Exemplary Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromopyridine-containing intermediate.

Materials:

  • Bromopyridine derivative (e.g., a derivative of 3-(5-bromopyridin-2-yl)-1H-pyrazol-5-amine) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a reaction vessel, add the bromopyridine derivative, boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][11][12]

Trustworthiness: This self-validating system relies on the well-established and highly reliable Suzuki-Miyaura reaction, with reaction progress easily monitored by standard analytical techniques. The use of a palladium catalyst ensures high efficiency and functional group tolerance.

Biological Applications and Future Perspectives

Derivatives of this compound, particularly those incorporating the pyrazolo[1,5-a]pyrimidine scaffold, have shown significant promise as inhibitors of several kinase families, including Janus kinases (JAKs).[13][14][15] JAK inhibitors are an important class of therapeutics for autoimmune diseases and certain cancers.[13] The modular synthesis enabled by the starting material allows for the fine-tuning of inhibitor selectivity and potency.

Signaling Pathway: The JAK-STAT Pathway

The following diagram illustrates the JAK-STAT signaling pathway, a key target for many of the inhibitors derived from this compound.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer pSTAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway.

The ability to readily synthesize a diverse library of pyrazolo[1,5-a]pyrimidines from this compound allows for extensive SAR studies to optimize binding to the kinase hinge region and explore selectivity pockets. This has the potential to lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

Conclusion

This compound stands as a testament to the power of strategic intermediate selection in medicinal chemistry. Its inherent and orthogonal reactivity provides a robust platform for the synthesis of complex and biologically relevant heterocyclic scaffolds. The demonstrated application in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors highlights its significant potential in modern drug discovery. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the medicines of tomorrow.

References

A Technical Guide to 2-(5-Bromopyridin-2-yl)acetonitrile: A Versatile Bifunctional Building Block for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds is perpetual. These structures form the core of countless pharmaceuticals and functional materials. 2-(5-Bromopyridin-2-yl)acetonitrile has emerged as a particularly valuable starting material, offering two distinct and strategically positioned reactive centers: a pyridine ring primed for cross-coupling reactions via its bromo substituent, and an activated acetonitrile group ideal for constructing fused ring systems. This guide provides an in-depth exploration of the reactivity of this compound, presenting field-proven insights, detailed experimental protocols, and a forward-looking perspective on its application in the synthesis of complex molecular architectures.

Core Characteristics of the Building Block

This compound is a bifunctional heterocyclic compound that serves as a powerful linchpin in synthetic strategies.[1] Its utility is derived from the orthogonal reactivity of its two primary functional groups. The bromine atom at the C5 position of the pyridine ring is a reliable handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[1] Concurrently, the acetonitrile moiety at the C2 position features an active methylene group, which is readily deprotonated, and a nitrile function that can participate in various cyclization and addition reactions to build fused ring systems.[1]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 312325-72-7[2][3]
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [2][3]
Appearance Pale-yellow to brown solid or liquid
Storage Inert atmosphere, 2-8°C[3]
IUPAC Name (5-bromo-2-pyridinyl)acetonitrile
Foundational Reactivity

The synthetic potential of this compound is governed by the electronic nature of its pyridine core and the distinct functionalities it bears. The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution.[1] The two key reactive sites are:

  • The Acetonitrile Group: The methylene protons (α-protons) are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring. This facilitates deprotonation and subsequent reaction with electrophiles, forming the basis for constructing fused heterocyclic rings.

  • The Bromo Substituent: The bromine atom at the 5-position is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings. This allows for late-stage functionalization and the generation of diverse compound libraries.[1]

Application in Heterocyclic Synthesis: Key Protocols

The true power of this compound lies in its application. The following sections detail proven protocols for leveraging its unique reactivity to construct valuable heterocyclic cores.

Building Fused Thiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides efficient access to polysubstituted 2-aminothiophenes.[4][5] It involves the condensation of a carbonyl compound with an active methylene nitrile, like this compound, in the presence of elemental sulfur and a base.[4] The resulting thieno[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry.[6][7][8][9]

Causality: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene of the acetonitrile.[4] The resulting electron-deficient alkene readily reacts with sulfur, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic 2-aminothiophene product.[4]

Gewald_Workflow SM This compound + Ketone/Aldehyde + Elemental Sulfur Reaction Knoevenagel Condensation & Sulfur Addition/Cyclization SM->Reaction 1. Mix reagents Base Base (e.g., Morpholine) in Solvent (e.g., Ethanol) Base->Reaction 2. Add base catalyst Product Substituted 2-Amino-thieno[2,3-b]pyridine Reaction->Product 3. Heat (Reflux) 4. Isolate Product Pyrimidine_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclocondensation Start This compound Intermediate Enaminonitrile Intermediate Start->Intermediate Heat DMFDMA DMF-DMA DMFDMA->Intermediate FinalProduct 4-Amino-7-bromopyrido[2,3-d]pyrimidine Intermediate->FinalProduct Reflux in Ethanol Amidine Amidine or Guanidine + Base (e.g., NaOEt) Amidine->FinalProduct Case_Study_Workflow SM This compound Step1 Gewald Reaction (Cyclohexanone, S, Morpholine) SM->Step1 Intermediate 2-Amino-6-bromo-thieno[2,3-b]pyridine Derivative Step1->Intermediate Step2 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Intermediate->Step2 Product Highly Substituted 2-Amino-thieno[2,3-b]pyridine Step2->Product

References

Methodological & Application

Application Note: Strategic Synthesis of Aminopyrimidine-Based Kinase Inhibitors Utilizing 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. This document provides a detailed guide for the strategic synthesis of potent kinase inhibitors using 2-(5-Bromopyridin-2-yl)acetonitrile as a versatile starting material. This bifunctional heterocyclic compound incorporates a reactive nitrile group, ideal for constructing the pharmacologically significant aminopyrimidine core, and a bromine atom, perfectly positioned for late-stage diversification through cross-coupling reactions.[2] We present a logical synthetic workflow, detailed experimental protocols, and the scientific rationale behind key procedural choices, aimed at researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Advantage of this compound

The design of effective kinase inhibitors often centers on scaffolds that can mimic the hinge-binding interactions of ATP. The 2-aminopyrimidine fragment is a highly successful pharmacophore that achieves this, and it is present in numerous FDA-approved drugs like Imatinib and Nilotinib.[3] The challenge lies in efficiently synthesizing diverse libraries of these molecules to explore the Structure-Activity Relationship (SAR) and optimize for potency and selectivity.

This compound is an ideal precursor for this purpose due to its two distinct and orthogonally reactive functional groups[2]:

  • The Acetonitrile Moiety: The active methylene group (alpha to the nitrile) is readily functionalized. The nitrile itself is a precursor for cyclization reactions, most notably with guanidine, to form the critical 2-aminopyrimidine ring fused to the pyridine core, creating a pyrido[2,3-d]pyrimidine system.

  • The 5-Bromo Group: The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[4] This allows for the late-stage introduction of various aryl, heteroaryl, or other substituents, which can probe the solvent-exposed regions of the kinase ATP binding site to enhance potency and selectivity.

This dual functionality allows for a convergent and highly efficient synthetic strategy, which will be detailed in the following sections.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 312325-72-7[5]
Molecular Formula C₇H₅BrN₂[5]
Molecular Weight 197.03 g/mol [5]
Appearance Off-white to light yellow solid
Melting Point 105-109 °C
Solubility Soluble in DMSO, DMF, Acetonitrile[6]

Core Synthetic Workflow

The overall strategy involves a two-stage process. First, the construction of the core heterocyclic scaffold (a 7-bromo-pyrido[2,3-d]pyrimidin-4-amine) via a cyclization reaction. Second, the diversification of this core intermediate using the bromo-handle to introduce a variety of substituents via Suzuki cross-coupling. This approach is highly modular, allowing for the rapid generation of a compound library from a common intermediate.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Diversification A This compound (Starting Material) B Enamine Intermediate A->B 1. DMF-DMA C 7-Bromo-pyrido[2,3-d]pyrimidin-4-amine (Core Scaffold) B->C 2. Guanidine (Cyclization) E Diverse Kinase Inhibitor Library C->E 3. Suzuki Coupling (Pd-Catalyzed) D Aryl/Heteroaryl Boronic Acids D->E

Caption: Overall synthetic workflow for kinase inhibitor library generation.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled with care.

Protocol 1: Synthesis of 7-Bromo-pyrido[2,3-d]pyrimidin-4-amine (Core Scaffold)

This protocol details the formation of the key aminopyrimidine intermediate. The reaction proceeds in two steps: formation of a reactive enamine, followed by cyclization with guanidine.

Causality Behind Choices:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the active methylene group of the starting acetonitrile to form a highly reactive enamine intermediate. This "activates" the substrate for the subsequent cyclization.[2]

  • Guanidine: This binucleophile is the source of the atoms needed to form the aminopyrimidine ring. It reacts with the activated enamine in a condensation-cyclization cascade.[7]

  • Solvent (Ethanol): Ethanol is a suitable polar protic solvent for this reaction, facilitating the solubility of the guanidine salt and the intermediates.

Step-by-Step Procedure:

  • Step 1a: Enamine Formation.

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 25.4 mmol).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (10.1 mL, 76.1 mmol, 3.0 eq.).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, cool the mixture to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude enamine intermediate as a dark oil. This intermediate is typically used in the next step without further purification.

  • Step 1b: Cyclization with Guanidine.

    • To the flask containing the crude enamine, add absolute ethanol (50 mL).

    • In a separate beaker, prepare a solution of guanidine hydrochloride (4.85 g, 50.7 mmol, 2.0 eq.) and sodium ethoxide (3.45 g, 50.7 mmol, 2.0 eq.) in absolute ethanol (50 mL). Stir for 15 minutes at room temperature.

    • Add the ethanolic guanidine free-base solution to the reaction flask.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 12-18 hours. A precipitate will form as the reaction progresses.

    • Monitor the reaction by LC-MS for the formation of the desired product (m/z = 238/240 [M+H]⁺).

    • After completion, cool the reaction mixture to 0 °C in an ice bath for 1 hour.

    • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (20 mL).

    • Dry the solid under vacuum to afford 7-Bromo-pyrido[2,3-d]pyrimidin-4-amine as a solid.

Self-Validation: The product can be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before proceeding to the next step.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of the bromo-scaffold with various aryl or heteroaryl boronic acids to generate the final inhibitor library.

Causality Behind Choices:

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): A palladium(0) species, generated in situ, is essential for the catalytic cycle of the Suzuki reaction. Pd(dppf)Cl₂ is a robust and commonly used pre-catalyst for this type of transformation on heteroaromatic systems.[4]

  • Base (e.g., K₂CO₃ or Cs₂CO₃): The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step in the catalytic cycle.

  • Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent (dioxane) and water is often optimal. Dioxane solubilizes the organic components, while water helps to dissolve the inorganic base and facilitate the reaction.[1] Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

G cluster_workflow Suzuki Coupling Workflow Inputs Inputs: - 7-Bromo-Scaffold - Boronic Acid (R-B(OH)₂) - Pd Catalyst - Base (e.g., K₂CO₃) - Degassed Solvent Reaction Reaction: 1. Assemble in flask under Inert Gas (N₂/Ar) 2. Heat (e.g., 90-100 °C) 3. Monitor by LC-MS Inputs->Reaction Workup Workup & Purification: 1. Aqueous Workup (EtOAc/Water) 2. Dry Organic Layer 3. Column Chromatography Reaction->Workup Output Final Product: 7-Aryl-pyrido[2,3-d]pyrimidin-4-amine Workup->Output

References

Application Notes & Protocols: Sonogashira Coupling of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[2] For drug development professionals, the Sonogashira coupling provides a reliable method to introduce alkyne functionalities into heterocyclic scaffolds. The resulting 2-(5-alkynylpyridin-2-yl)acetonitrile core is a valuable building block, serving as a precursor for a diverse range of more complex molecular architectures through further elaboration of the triple bond.

This guide provides an in-depth analysis of the Sonogashira coupling as applied to 2-(5-Bromopyridin-2-yl)acetonitrile. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to not only replicate the protocol but also to adapt and troubleshoot it effectively.

The Mechanistic Heart of the Reaction

The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this dual mechanism is fundamental to optimizing reaction conditions and diagnosing experimental failures.

The palladium cycle is where the C(sp²)-C(sp) bond is ultimately forged.[4] It begins with the catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the pyridine substrate.[1] The copper cycle's primary role is to activate the terminal alkyne.[4] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[5] This species then engages in a transmetalation step with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst. The final step is reductive elimination from the palladium complex, which forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Experimental_Workflow start Start reagents 1. Prepare Reagents - Dry/Degas Solvents - Weigh Substrates & Catalysts start->reagents setup 2. Assemble Glassware - Flame-dry Schlenk flask - Equip with stir bar & condenser reagents->setup inert 3. Establish Inert Atmosphere - Evacuate & backfill with N₂/Ar (3x) setup->inert addition 4. Add Reagents - Add Ar-Br, Catalysts - Add Solvent, Base - Add Alkyne inert->addition reaction 5. Reaction - Heat to target temperature - Stir for specified time addition->reaction monitoring 6. Monitor Progress - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup 7. Workup - Cool to RT - Filter catalyst - Aqueous extraction monitoring->workup Complete purification 8. Purification - Column Chromatography workup->purification analysis 9. Characterization - NMR, MS purification->analysis end End Product analysis->end

References

Application Notes and Protocols: Strategic Cyclization of 2-(5-Bromopyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

2-(5-Bromopyridin-2-yl)acetonitrile is a bifunctional heterocyclic compound that serves as a highly versatile building block in organic and medicinal chemistry.[1] Its structure strategically combines the reactivity of a brominated pyridine ring with the synthetic flexibility of an activated acetonitrile moiety. This unique arrangement of functional groups—an electrophilically active bromide, a nucleophilic α-carbon, and a nitrile group amenable to various transformations—makes it an exceptionally valuable precursor for constructing a diverse array of complex, nitrogen-containing heterocyclic systems.[1][2][3] These resulting scaffolds are frequently found at the core of biologically active molecules, particularly as kinase inhibitors in drug discovery programs.[1]

This guide provides an in-depth exploration of the key cyclization strategies involving this compound and its derivatives. We will move beyond simple procedural lists to explain the underlying mechanistic principles and the rationale behind experimental design, offering researchers and drug development professionals a robust framework for synthesizing novel molecular architectures.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the distinct and complementary reactivity of its three primary functional zones:

  • The Active Methylene Group (α-Carbon): The protons on the carbon adjacent to the nitrile group are acidic due to the electron-withdrawing nature of both the cyano group and the pyridine ring. This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion is central to many C-C bond-forming reactions that initiate cyclization cascades.[1]

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a versatile functional handle. It can act as an electrophile, particularly when activated, and is a key participant in intramolecular additions and cycloadditions to form new heterocyclic rings.[1] It can also be hydrolyzed to amides or carboxylic acids or reduced to a primary amine for further derivatization.

  • The 5-Bromo Substituent: The bromine atom on the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions.[1] Techniques like Suzuki, Heck, and Buchwald-Hartwig aminations allow for the introduction of diverse substituents. This pre-functionalization is often the first step in designing a substrate for a subsequent intramolecular cyclization reaction.[4]

Below is a diagram illustrating the key reactive sites of the core molecule.

Reactive_Sites Figure 1. Key Reactive Sites of this compound cluster_molecule Figure 1. Key Reactive Sites of this compound cluster_reactivity Functional Zones mol This compound img Nitrile Nitrile Group (Cyclization Participant) Nitrile->img Addition/Cyclization Methylene Active Methylene (Nucleophilic α-Carbon) Methylene->img Deprotonation Bromine Bromine Atom (Cross-Coupling Site) Bromine->img Pd-Catalysis

Caption: Key reactive sites for cyclization strategies.

Application & Protocols: Key Cyclization Strategies

We will now detail three powerful and distinct cyclization strategies utilizing this compound derivatives, complete with step-by-step protocols.

Strategy 1: Thorpe-Ziegler Intramolecular Cyclization for Fused Ketones

The Thorpe-Ziegler reaction is a classic base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano enamine, which can be subsequently hydrolyzed to a cyclic ketone.[5][6][7] This method is highly effective for forming 5- to 8-membered rings.[7] To apply this to our starting material, a second nitrile-containing chain must first be introduced, typically by alkylating the active methylene carbon.

Conceptual Workflow:

Thorpe_Ziegler_Workflow A 2-(5-Bromopyridin-2-yl) acetonitrile B Step 1: Alkylation (Add second nitrile chain) A->B C α,ω-Dinitrile Intermediate B->C D Step 2: Thorpe-Ziegler Cyclization (Base-catalyzed) C->D E Cyclic Enaminonitrile D->E F Step 3: Acid Hydrolysis E->F G Fused Cyclic Ketone F->G

Caption: Workflow for Thorpe-Ziegler cyclization.

Protocol 1: Synthesis of a Pyrido-fused Cyclopentanone

This protocol outlines the synthesis of a dinitrile precursor followed by its Thorpe-Ziegler cyclization.

Part A: Synthesis of 2-(5-Bromopyridin-2-yl)pentanedinitrile

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • 3-Bromopropionitrile (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Rationale: This generates the nucleophilic carbanion. Adding it slowly to the base at low temperature controls the exotherm and hydrogen gas evolution.

    • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

    • Add 3-bromopropionitrile (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield the dinitrile precursor.

Part B: Thorpe-Ziegler Cyclization and Hydrolysis

  • Materials:

    • 2-(5-Bromopyridin-2-yl)pentanedinitrile (1.0 eq)

    • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (1.1 eq)

    • Anhydrous Toluene or THF

    • 6 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve the dinitrile precursor (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser under an inert atmosphere.

    • Add the strong base (e.g., NaOEt, 1.1 eq) in one portion. Rationale: A strong, non-nucleophilic base is required to deprotonate the α-carbon, initiating the intramolecular cyclization.[6]

    • Heat the mixture to reflux. The reaction is often rapid (1-2 hours). Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

    • Add 6 M HCl until the mixture is acidic (pH ~1-2).

    • Heat the acidic mixture at 60-70 °C for 1-2 hours to effect hydrolysis of the enamine and decyanation.

    • Cool to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting crude ketone via column chromatography to obtain the final product.

Parameter Alkylation (Part A) Cyclization/Hydrolysis (Part B)
Base Sodium HydrideSodium Ethoxide
Solvent THFToluene
Temperature Reflux (~66 °C)Reflux (~110 °C)
Typical Yield 60-80%55-75%
Key Intermediate α,ω-DinitrileCyclic α-cyano enamine

Table 1. Typical reaction parameters for the Thorpe-Ziegler approach.

Strategy 2: Palladium-Catalyzed Intramolecular C-H Arylation

Palladium catalysis offers a powerful method to form C-C bonds directly via C-H activation.[8] In this strategy, the 5-bromo position is first coupled with a suitable partner (e.g., via Suzuki coupling) that introduces a tethered aromatic ring. A subsequent intramolecular Pd-catalyzed C-H activation/arylation reaction can then forge the new ring system.

Reaction Mechanism Overview:

Pd_Cycle cluster_suzuki Step 1: Suzuki Coupling cluster_cyclization Step 2: Intramolecular C-H Arylation A Starting Material (Br-Py-CH2CN) C Pd(0) Catalyst Base A->C B Ar-B(OH)2 B->C D Coupled Intermediate C->D Cross-Coupling E Coupled Intermediate F Pd(II) Pre-catalyst Oxidant, Ligand E->F Oxidative Addition G Cyclized Product F->G C-H Activation Reductive Elimination H Pd(0) Regeneration G->H Product Release H->F Re-oxidation

Caption: Conceptual workflow for Pd-catalyzed cyclization.

Protocol 2: Synthesis of a Fused Carbazole-like Heterocycle

Part A: Suzuki Coupling with 2-formylphenylboronic acid

  • Materials:

    • This compound (1.0 eq)

    • 2-Formylphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Procedure:

    • To a flask, add this compound, 2-formylphenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add the degassed solvent mixture and the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 80-90 °C and stir until the starting material is consumed (monitor by TLC, typically 8-12 hours).

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled aldehyde intermediate.

Part B: Intramolecular Reductive Cyclization

  • Materials:

    • Coupled aldehyde intermediate from Part A (1.0 eq)

    • Triethyl phosphite (P(OEt)₃)

  • Procedure:

    • Place the aldehyde intermediate in a flask equipped with a reflux condenser.

    • Add an excess of triethyl phosphite (which acts as both solvent and reagent).

    • Heat the mixture to reflux (approx. 155 °C) for 12-24 hours. Rationale: The triethyl phosphite mediates a reductive cyclization, where the nitrile and aldehyde moieties react to form a new heterocyclic ring.

    • Cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

    • Purify the residue by column chromatography to afford the fused polycyclic aromatic product.

Strategy 3: Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that constructs a 2-aminothiophene ring from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[9][10] This is an excellent method for building fused thieno[2,3-b]pyridine systems.

Mechanism Outline:

  • Knoevenagel Condensation: The base catalyzes the condensation between a ketone (e.g., cyclohexanone) and this compound.[9]

  • Michael Addition: The base adds to sulfur to form a polysulfide, which then adds to the Knoevenagel adduct.

  • Ring Closure: The sulfur-containing intermediate undergoes an intramolecular attack on the nitrile group.

  • Tautomerization: A final tautomerization yields the aromatic 2-aminothiophene product.[9]

Protocol 3: Synthesis of a Substituted Thieno[2,3-b]pyridine

  • Materials:

    • This compound (1.0 eq)

    • Cyclohexanone (1.1 eq)

    • Elemental Sulfur (S₈) (1.1 eq)

    • Morpholine or Diethylamine (catalytic, ~0.2 eq)

    • Ethanol or Methanol

  • Procedure:

    • In a round-bottom flask, combine this compound, cyclohexanone, elemental sulfur, and ethanol.

    • Add the catalytic amount of morpholine. Rationale: The amine base is crucial for catalyzing the initial Knoevenagel condensation and subsequent steps of the cascade.[11]

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours. The reaction progress can often be observed by the dissolution of sulfur and a color change.

    • Upon completion (monitored by TLC), cool the reaction mixture in an ice bath to precipitate the product.

    • Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials and impurities.

    • The product can be further purified by recrystallization from ethanol or a suitable solvent if necessary.

Parameter Gewald Reaction
Reactants Acetonitrile, Ketone, Sulfur
Catalyst Amine Base (e.g., Morpholine)
Solvent Ethanol
Temperature 25-50 °C
Typical Yield 70-90%
Product Type 2-Aminothiophene

Table 2. Typical reaction parameters for the Gewald synthesis.

Conclusion and Outlook

This compound is a powerful and adaptable starting material for the synthesis of diverse heterocyclic structures. The strategic application of classic reactions like the Thorpe-Ziegler cyclization, modern palladium-catalyzed C-H functionalization, and efficient multicomponent reactions such as the Gewald synthesis provides chemists with a versatile toolkit. By understanding the fundamental reactivity of each functional group within the molecule, researchers can rationally design synthetic routes to novel fused pyridines, which are of high interest in the development of new therapeutics and functional materials.

References

Application Notes & Protocols: Synthesis of Fused Pyrido[2,3-d]pyrimidines from 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrido[2,3-d]pyrimidines

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, and among them, the pyrido[2,3-d]pyrimidine scaffold is a privileged structure. This bicyclic nitrogen-containing heterocycle is a structural analog of purines, quinazolines, and pteridines, allowing it to interact with a wide range of biological targets.[1][2] Consequently, derivatives of pyrido[2,3-d]pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Several compounds based on this scaffold have entered clinical trials, particularly as kinase inhibitors for cancer therapy, underscoring the therapeutic relevance of this molecular framework.[4]

The synthesis of these valuable compounds requires robust and versatile starting materials. 2-(5-Bromopyridin-2-yl)acetonitrile is an exemplary precursor for this purpose. Its bifunctional nature is key to its utility:

  • The bromine atom at the 5-position serves as a versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries.

  • The acetonitrile moiety at the 2-position provides the necessary components—an activated methylene group and a nitrile—to construct the fused pyrimidine ring.[5]

This guide provides detailed, field-proven protocols for the synthesis of substituted pyrido[2,3-d]pyrimidines from this compound, with in-depth explanations of the underlying chemical principles to empower researchers in drug discovery and development.

Core Synthetic Strategy: Building the Pyrimidine Ring

The primary strategy for synthesizing the pyrido[2,3-d]pyrimidine core from this compound involves a cyclocondensation reaction that builds the pyrimidine ring onto the existing pyridine scaffold. This is typically achieved by leveraging the reactivity of the C2-acetonitrile substituent. The general workflow is depicted below.

G cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Fused Heterocyclic Core SM This compound INT Reactive Enaminonitrile or related intermediate SM->INT Activation of methylene group (e.g., with DMF-DMA) CYC Intramolecular Cyclization & Elimination/Aromatization INT->CYC Reaction with N-source (e.g., NH₃, Formamide) PROD 7-Bromopyrido[2,3-d]pyrimidine CYC->PROD Formation of Pyrimidine Ring

References

Application Note: A Validated Protocol for the Synthesis of 2-(5-Bromopyridin-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(5-Bromopyridin-2-yl)acetic acid is a key heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of pharmacologically active compounds. This application note provides a detailed, robust, and validated experimental procedure for the synthesis of this compound via the saponification of its corresponding ethyl ester, ethyl 2-(5-bromopyridin-2-yl)acetate. The protocol is designed for research scientists and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process logic to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The pyridine acetic acid motif is prevalent in numerous pharmaceutical agents due to its ability to act as a versatile scaffold and engage in specific biological interactions. The presence of a bromine atom at the 5-position of the pyridine ring offers a valuable synthetic handle for further functionalization, typically through cross-coupling reactions.

The chosen synthetic route is the base-catalyzed hydrolysis (saponification) of ethyl 2-(5-bromopyridin-2-yl)acetate. This method is selected for its high efficiency, operational simplicity, and the irreversible nature of the reaction under basic conditions, which drives the equilibrium towards the product and typically results in high yields.[1][2] The reaction proceeds in two main stages: the initial hydrolysis to form the sodium salt of the carboxylic acid, followed by an acidic workup to isolate the final product.

Overall Reaction Scheme:

Figure 1: Saponification of ethyl 2-(5-bromopyridin-2-yl)acetate to yield 2-(5-Bromopyridin-2-yl)acetic acid.

Reaction Mechanism: Base-Catalyzed Ester Hydrolysis

Saponification is a classic example of a nucleophilic acyl substitution reaction. The mechanism involves the attack of a strong nucleophile (hydroxide ion) on the electrophilic carbonyl carbon of the ester.[3]

  • Nucleophilic Attack: The hydroxide ion (⁻OH) attacks the carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the ethoxide ion (⁻OEt) is eliminated as the leaving group.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a thermodynamically favorable and essentially irreversible step, which drives the reaction to completion.[3]

  • Protonation: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt, yielding the neutral carboxylic acid product, which then typically precipitates from the aqueous solution.[3]

Detailed Experimental Protocol

This protocol is based on a 10-gram scale of the starting ester. Adjustments can be made as necessary, maintaining the molar equivalents.

Materials and Equipment
  • Reagents: Ethyl 2-(5-bromopyridin-2-yl)acetate, Sodium hydroxide (NaOH) pellets, Methanol (MeOH), Deionized water (H₂O), Hydrochloric acid (HCl, 2N), Diethyl ether (Et₂O).

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, Buchner funnel and flask, pH paper or pH meter, standard laboratory glassware.

Reagent Quantities
Compound NameFormulaMW ( g/mol )Mass / VolumeMoles (mmol)Equivalents
Ethyl 2-(5-bromopyridin-2-yl)acetateC₉H₁₀BrNO₂244.09[4][5]10.0 g40.971.0
Sodium HydroxideNaOH40.003.28 g81.942.0
MethanolCH₃OH32.0480 mL--
Deionized WaterH₂O18.0220 mL--
Hydrochloric Acid (2N)HCl36.46~45 mL~90~2.2
Step-by-Step Procedure

Part A: Saponification

  • Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a heating mantle.

  • Reagent Addition: To the flask, add ethyl 2-(5-bromopyridin-2-yl)acetate (10.0 g, 40.97 mmol).

  • Dissolution: Add methanol (80 mL) to the flask and stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (3.28 g, 81.94 mmol) in deionized water (20 mL). Caution: This process is exothermic. Allow the solution to cool slightly before slowly adding it to the stirred ester solution in the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

Part B: Work-up and Isolation

  • Cooling & Solvent Removal: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Dilution: Dissolve the resulting residue in deionized water (100 mL).

  • Extraction of Impurities: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 2N HCl dropwise while stirring vigorously. Monitor the pH. A white precipitate will begin to form. Continue adding acid until the pH of the solution is between 3 and 4.[6] This step ensures the complete protonation of the carboxylate salt.

  • Product Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 30 mL) to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum at 40-50°C to a constant weight. The expected yield is typically high (80-95%). The product should be a white to light yellow solid with a melting point of 120-123°C.[6]

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation start Combine Ester, MeOH, and NaOH Solution in Flask reflux Heat to Reflux for 3 hours start->reflux cool Cool to Room Temp reflux->cool rotovap Remove MeOH via Rotary Evaporation cool->rotovap dissolve Dissolve Residue in H₂O rotovap->dissolve wash Wash with Diethyl Ether dissolve->wash acidify Acidify Aqueous Layer with 2N HCl to pH 3-4 wash->acidify filter Filter Precipitate acidify->filter dry Dry Solid Under Vacuum filter->dry end_product 2-(5-Bromopyridin-2-yl)acetic acid dry->end_product

References

Application Note & Protocol: Chemoselective Reduction of 2-(5-Bromopyridin-2-yl)acetonitrile to 2-(5-bromopyridin-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Primary amines are foundational building blocks in modern drug discovery and development, featuring prominently in a vast array of pharmacologically active molecules.[1] The synthesis of these crucial intermediates often relies on the reduction of nitriles, a transformation that, while conceptually straightforward, can present significant chemoselectivity challenges. This is particularly true for substrates bearing sensitive functional groups. The title compound, 2-(5-Bromopyridin-2-yl)acetonitrile, exemplifies this challenge, incorporating a pyridine ring, which can poison certain catalysts, and a bromo substituent, which is susceptible to hydrodehalogenation under harsh reducing conditions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective reduction of this compound to the corresponding primary amine, 2-(5-bromopyridin-2-yl)ethan-1-amine.[2] We will explore various methodologies, delving into the mechanistic underpinnings of each to inform rational experimental design. The protocols provided herein are designed to be robust and reproducible, offering a reliable pathway to this valuable synthetic intermediate.

Challenges in the Reduction of this compound

The successful reduction of this compound hinges on overcoming two primary chemoselectivity hurdles:

  • Preservation of the Bromo Substituent: Aryl bromides are prone to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions.[3] The choice of catalyst and reaction parameters is therefore critical to avoid the formation of the debrominated byproduct.

  • Pyridine Ring Compatibility: The lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate (poison) many transition metal catalysts, particularly those based on palladium and platinum.[4][5][6] This can lead to sluggish or incomplete reactions.

Methodologies for Nitrile Reduction

Several methods can be employed for the reduction of nitriles to primary amines. The optimal choice depends on factors such as available equipment, scale, and the specific sensitivities of the substrate. We will discuss three prominent and effective approaches:

  • Catalytic Hydrogenation with Raney Nickel

  • Chemical Reduction with Borane Complexes

  • Chemical Reduction with Sodium Borohydride and a Cobalt Salt

Method 1: Catalytic Hydrogenation with Raney® Nickel

Principle and Rationale:

Catalytic hydrogenation is an atom-economical and widely used method for nitrile reduction.[7] Raney® Nickel is a particularly effective catalyst for this transformation, often favored for its high activity and lower propensity for dehalogenation compared to palladium-based catalysts, especially under carefully controlled conditions.[8] The use of a hydrogen donor like potassium borohydride can offer a milder and more easily handled alternative to high-pressure hydrogen gas.[9][10]

Key Advantages:

  • High efficiency and yield.

  • Relatively low cost of the catalyst.

  • Milder conditions can be employed compared to some other hydrogenation catalysts.

Potential Drawbacks:

  • Raney® Nickel is pyrophoric and requires careful handling.

  • Over-reduction and formation of secondary and tertiary amines can be a side reaction, although this is often minimized with this substrate.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_flask Prepare Reaction Flask add_raney Add Raney® Ni and KBH4 in Dry Ethanol prep_flask->add_raney add_nitrile Add this compound add_raney->add_nitrile stir Stir at Room Temperature add_nitrile->stir monitor Monitor by TLC stir->monitor filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Extract with Solvent concentrate->extract dry Dry and Evaporate extract->dry

Caption: Workflow for Raney® Nickel catalyzed reduction.

Detailed Protocol:

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (moist weight) with several portions of anhydrous ethanol to remove water. The catalyst should be kept wet with ethanol at all times.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add the washed Raney® Nickel, followed by the portion-wise addition of potassium borohydride.

  • Substrate Addition: Once the initial effervescence from the borohydride addition subsides, add a solution of this compound in anhydrous ethanol dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH 15:1).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the filter pad is highly pyrophoric and should not be allowed to dry. Quench it immediately with copious amounts of water.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(5-bromopyridin-2-yl)ethan-1-amine. Further purification can be achieved by column chromatography if necessary.

ParameterRecommended Value
Substrate:Raney® Ni:KBH₄ (molar ratio)1 : 1 : 4
SolventAnhydrous Ethanol
TemperatureRoom Temperature
Reaction Time45 - 90 minutes

Method 2: Chemical Reduction with Borane Complexes

Principle and Rationale:

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective and chemoselective reagents for the reduction of nitriles to primary amines.[11] The reaction proceeds via the formation of an initial adduct between the borane and the nitrile nitrogen, followed by successive hydride transfers. This method often exhibits excellent functional group tolerance, making it a suitable choice for complex molecules.[1][12]

Key Advantages:

  • High chemoselectivity, often sparing halogen substituents.

  • Milder reaction conditions compared to some metal hydrides.

  • Commercially available and relatively easy to handle reagents.

Potential Drawbacks:

  • Borane reagents are moisture-sensitive and require anhydrous conditions.

  • The work-up procedure can be more involved to quench excess borane and hydrolyze the intermediate boron-nitrogen species.

Reaction Mechanism:

G cluster_mechanism Borane Reduction Mechanism nitrile R-C≡N adduct R-C≡N-BH3 Adduct nitrile->adduct + BH3 imine_borane R-CH=N-BH2 adduct->imine_borane Hydride Transfer amine_borane R-CH2-N(BH2)2 imine_borane->amine_borane + BH3, Hydride Transfer hydrolysis Hydrolysis amine_borane->hydrolysis amine R-CH2-NH2 hydrolysis->amine + H2O

Caption: Simplified mechanism of nitrile reduction with borane.

Detailed Protocol:

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 6 M Hydrochloric acid (HCl)

  • 5 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of this compound in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the borane-THF solution dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and cautiously add 6 M HCl dropwise to quench the excess borane and hydrolyze the amine-borane complex. Caution: Hydrogen gas is evolved during this step.

  • Work-up: Stir the mixture at room temperature for 1 hour. Make the solution basic (pH > 10) by the slow addition of 5 M NaOH.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.

ParameterRecommended Value
Substrate:BH₃·THF (molar ratio)1 : 1.5 - 2.0
SolventAnhydrous THF
TemperatureReflux
Reaction Time2 - 4 hours

Method 3: Sodium Borohydride and Cobalt(II) Chloride

Principle and Rationale:

Sodium borohydride (NaBH₄) alone is generally not a strong enough reducing agent to reduce nitriles.[13] However, in the presence of a transition metal salt like cobalt(II) chloride, its reducing power is significantly enhanced.[14][15] This system forms cobalt boride in situ, which is believed to be the active catalytic species.[14][16] This method is often highly effective for the reduction of nitriles to primary amines under mild conditions and can exhibit good chemoselectivity.[13]

Key Advantages:

  • Mild reaction conditions (often at room temperature).

  • Avoids the use of pyrophoric catalysts or highly reactive borane reagents.

  • Good yields and selectivity are often observed.

Potential Drawbacks:

  • The reaction can sometimes be sensitive to the quality of the reagents and the reaction conditions.

  • The work-up involves the removal of the cobalt salts.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_flask Prepare Reaction Flask add_nitrile_co Add Nitrile and CoCl2 in Methanol prep_flask->add_nitrile_co cool Cool to 0 °C add_nitrile_co->cool add_nabh4 Add NaBH4 Portion-wise cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench basify Basify with NH4OH quench->basify extract Extract with Solvent basify->extract dry Dry and Evaporate extract->dry

Caption: Workflow for NaBH₄/CoCl₂ reduction.

Detailed Protocol:

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and cobalt(II) chloride hexahydrate in methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride in small portions over a period of 1 hour. A black precipitate of cobalt boride will form, and hydrogen gas will evolve.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Work-up: Carefully add concentrated HCl to dissolve the black precipitate.

  • Basification and Extraction: Make the solution strongly basic with concentrated ammonium hydroxide. Extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

ParameterRecommended Value
Substrate:CoCl₂·6H₂O:NaBH₄ (molar ratio)1 : 1 : 5-10
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours

Summary and Recommendations

The choice of method for the reduction of this compound will depend on the specific needs of the researcher and the available laboratory infrastructure.

  • For a robust, scalable, and cost-effective method where handling of a pyrophoric catalyst is manageable, Catalytic Hydrogenation with Raney® Nickel is an excellent choice.

  • When high chemoselectivity is paramount and anhydrous conditions can be easily maintained, Chemical Reduction with Borane Complexes offers a reliable alternative.

  • For a mild and convenient laboratory-scale synthesis that avoids high-pressure hydrogenation and highly reactive boranes, the Sodium Borohydride and Cobalt(II) Chloride system is a very attractive option.

It is always recommended to perform a small-scale trial to optimize the reaction conditions for the specific batch of starting material and reagents being used.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol and in-depth scientific insights for the large-scale synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile, a critical building block in modern drug discovery and development. This document is structured to offer not just a set of instructions, but a thorough understanding of the process, enabling researchers and production chemists to execute the synthesis safely, efficiently, and with a high degree of purity.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional heterocyclic compound that serves as a versatile scaffold in the synthesis of a wide array of complex pharmaceutical intermediates. Its structure, featuring a brominated pyridine ring and a reactive acetonitrile moiety, allows for diverse chemical modifications. The bromine atom is amenable to various cross-coupling reactions, while the acetonitrile group can be elaborated into numerous other functionalities or used to construct fused ring systems. This dual reactivity makes it a highly sought-after precursor for the development of novel therapeutics, including kinase inhibitors and other targeted therapies.[1]

The robust and scalable synthesis of this intermediate is therefore of paramount importance to ensure a consistent and high-quality supply for drug development programs. This guide details a preferred two-step synthetic route from commercially available 5-bromo-2-methylpyridine, chosen for its efficiency and amenability to industrial scale-up.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The selected synthetic pathway involves two key transformations:

  • Free-Radical Chlorination: The synthesis commences with the selective chlorination of the methyl group of 5-bromo-2-methylpyridine to yield the reactive intermediate, 2-(chloromethyl)-5-bromopyridine. This step is crucial as it activates the 2-position for subsequent nucleophilic substitution.

  • Nucleophilic Cyanation: The benzylic chloride is then displaced by a cyanide anion in a classic SN2 reaction to afford the target molecule, this compound. This step requires careful handling of highly toxic cyanide reagents and adherence to strict safety protocols.

This approach is favored for its high overall yield, straightforward execution on a large scale, and the commercial availability of the starting material.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation 5-bromo-2-methylpyridine 5-bromo-2-methylpyridine 2-(chloromethyl)-5-bromopyridine 2-(chloromethyl)-5-bromopyridine 5-bromo-2-methylpyridine->2-(chloromethyl)-5-bromopyridine N-Chlorosuccinimide (NCS) Benzoyl Peroxide (BPO) Solvent This compound This compound 2-(chloromethyl)-5-bromopyridine->this compound Sodium Cyanide (NaCN) Solvent (e.g., DMSO) Sodium_Cyanide Sodium Cyanide (NaCN)

Caption: Overall synthetic workflow for this compound.

Process Safety: Handling Sodium Cyanide in a Large-Scale Environment

The use of sodium cyanide necessitates a rigorous and uncompromising approach to safety. Sodium cyanide is a highly toxic compound that can be fatal if inhaled, ingested, or absorbed through the skin.[2] It is imperative that all personnel involved in this synthesis are thoroughly trained in the safe handling of cyanides and are aware of the emergency procedures.

Key Safety Imperatives:

  • Dedicated and Controlled Environment: All operations involving sodium cyanide must be conducted in a well-ventilated fume hood or a dedicated, controlled environment with appropriate air handling.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles. For large-scale operations, a face shield and a chemical-resistant apron are also essential.[2]

  • Prohibition of Acidic Conditions: Sodium cyanide reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas. All acidic materials must be strictly segregated from the cyanide reaction and storage areas.[3]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A cyanide antidote kit should be available, and personnel must be trained in its use. Never work alone when handling cyanides.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict environmental regulations. This typically involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under alkaline conditions to convert cyanide to the less toxic cyanate.[3][4]

Cyanide_Safety ppe_gloves Double Gloves (Nitrile) ppe_goggles Safety Goggles & Face Shield ppe_coat Lab Coat & Apron handling_hood Work in Fume Hood handling_no_acid No Acids Present handling_buddy Buddy System (Never Work Alone) emergency_shower Eyewash & Shower emergency_antidote Antidote Kit emergency_spill Spill Kit disposal_quench Quench with Bleach (Alkaline pH) disposal_separate Segregated Waste Containers Sodium_Cyanide Sodium Cyanide (Highly Toxic) Sodium_Cyanide->ppe_gloves Sodium_Cyanide->ppe_goggles Sodium_Cyanide->ppe_coat Sodium_Cyanide->handling_hood Sodium_Cyanide->handling_no_acid Sodium_Cyanide->handling_buddy Sodium_Cyanide->emergency_shower Sodium_Cyanide->emergency_antidote Sodium_Cyanide->emergency_spill Sodium_Cyanide->disposal_quench Sodium_Cyanide->disposal_separate

Caption: Critical safety considerations for handling sodium cyanide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(chloromethyl)-5-bromopyridine

This protocol is based on established methods for the benzylic chlorination of methylpyridines.[5]

Materials:

Reagent/SolventMolecular WeightQuantity (kg)MolesMolar Equiv.
5-Bromo-2-methylpyridine172.0210.058.11.0
N-Chlorosuccinimide (NCS)133.498.563.71.1
Benzoyl Peroxide (BPO)242.230.72.90.05
Dichloromethane (DCM)84.93100 L--

Procedure:

  • Reaction Setup: Charge a suitable, clean, and dry reactor with 5-bromo-2-methylpyridine (10.0 kg, 58.1 mol) and dichloromethane (100 L). Stir the mixture to ensure complete dissolution.

  • Initiator Addition: Add benzoyl peroxide (0.7 kg, 2.9 mol) to the solution.

  • NCS Addition: Begin a portion-wise addition of N-chlorosuccinimide (8.5 kg, 63.7 mol) to the reaction mixture, maintaining the temperature between 35-40 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (2 x 20 L) and water (2 x 20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(chloromethyl)-5-bromopyridine can be used directly in the next step or purified further by vacuum distillation if required.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the cyanation of benzylic halides.[6]

Materials:

Reagent/SolventMolecular WeightQuantity (kg)MolesMolar Equiv.
2-(chloromethyl)-5-bromopyridine206.4711.0 (crude)~53.31.0
Sodium Cyanide (NaCN)49.013.265.31.2
Dimethyl Sulfoxide (DMSO)78.13110 L--

Procedure:

  • Reaction Setup: In a dedicated and appropriately equipped reactor, dissolve sodium cyanide (3.2 kg, 65.3 mol) in dimethyl sulfoxide (110 L). Stir the mixture until the sodium cyanide is fully dissolved.

  • Substrate Addition: Slowly add a solution of crude 2-(chloromethyl)-5-bromopyridine (~11.0 kg, ~53.3 mol) in DMSO to the sodium cyanide solution at room temperature. An exotherm may be observed, and the addition rate should be controlled to maintain the temperature below 40 °C.

  • Reaction Monitoring: Monitor the reaction by HPLC or GC-MS until the starting material is no longer detectable (typically 2-4 hours).

  • Quenching and Work-up:

    • CRITICAL SAFETY STEP: Upon completion, carefully and slowly quench the reaction mixture by adding it to a large volume of cold water (e.g., 500 L) with vigorous stirring. This should be done in a well-ventilated area.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 L).

    • Combine the organic layers and wash with brine (2 x 30 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain a high-purity solid.

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the quality and purity of the final product.

ParameterMethodExpected Results
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of this compound.
Purity HPLC (UV detection)≥ 98%
Residual Solvents GC-MSWithin ICH limits
Inorganic Impurities ICP-MSWithin specified limits

Proposed HPLC Method for Purity Analysis:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7][8]

Potential Impurities to Monitor:

  • Unreacted 5-bromo-2-methylpyridine

  • Unreacted 2-(chloromethyl)-5-bromopyridine

  • Over-chlorinated species (e.g., 2-(dichloromethyl)-5-bromopyridine)

  • Hydrolysis product: 2-(5-bromopyridin-2-yl)acetic acid

Conclusion

The successful and safe large-scale synthesis of this compound is achievable through the detailed two-step protocol outlined in this guide. A thorough understanding of the reaction mechanisms, strict adherence to safety protocols for handling sodium cyanide, and robust analytical quality control are the cornerstones of a successful manufacturing campaign. This versatile building block, when produced with high purity and consistency, will continue to be a valuable asset in the ongoing quest for novel and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile. This versatile bifunctional molecule is a critical building block in medicinal chemistry and materials science, valued for the synthetic handles provided by its nitrile group and the brominated pyridine core.[1] The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) to introduce the cyanomethyl group onto the pyridine ring. While conceptually straightforward, this synthesis is often plagued by issues ranging from low yields to challenging purifications.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices in synthesizing this compound.

Q1: What is the most common and reliable synthetic strategy for preparing this compound?

The most prevalent method is the nucleophilic substitution of a leaving group at the 2-position of a 5-bromopyridine ring with a cyanide source.[1][2] The reaction typically starts from either 2,5-dibromopyridine or 2-chloro-5-bromopyridine. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 position, making it susceptible to attack by a nucleophile like the cyanide ion.[1]

Q2: Which starting material is preferable: 2,5-dibromopyridine or 2-chloro-5-bromopyridine?

Both are viable starting materials, and the choice often depends on a balance of reactivity, cost, and availability.

  • 2,5-Dibromopyridine: The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromine atom at the 2-position a better leaving group. This generally leads to higher reactivity and may allow for milder reaction conditions. It is often the preferred substrate for laboratory-scale synthesis.

  • 2-Chloro-5-bromopyridine: This substrate is typically less expensive but requires more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve good conversion due to the stronger C-Cl bond. For industrial-scale processes where cost is a major driver, developing a robust process from the chloro-analog can be advantageous.[2]

Q3: There are several cyanide sources available. Which one should I use?

The choice of cyanating agent is critical and significantly impacts reaction efficiency, safety, and cost. A comparison of common sources is summarized below.

Cyanide SourceTypical Yield (%)Reaction Conditions & SolventsSafety ConsiderationsCost
Sodium/Potassium Cyanide (NaCN/KCN) 70-90Requires polar aprotic solvents (DMSO, DMF) to dissolve. Phase-transfer catalysts can be beneficial.[2]Highly toxic solids. Releases lethal hydrogen cyanide (HCN) gas upon contact with acid. Requires stringent handling protocols.[3]Low
Copper(I) Cyanide (CuCN) VariableUsed in Rosenmund-von Braun reactions. Often requires high temperatures (120-200 °C) and polar solvents.[4]Toxic heavy metal reagent, leading to toxic effluents that require specialized waste disposal.[2]Moderate
Trimethylsilyl Cyanide (TMSCN) 85-98High reactivity, good solubility in organic solvents. Often used with Lewis acid or base catalysis.[3][5]Volatile, toxic liquid. Reacts violently with water to release HCN. Must be handled under strictly anhydrous conditions.[5][6]High
Zinc Cyanide (Zn(CN)₂) / Potassium Ferrocyanide (K₄[Fe(CN)₆]) VariableLess toxic and less soluble alternatives. Often used in palladium-catalyzed cyanations to slowly release cyanide, preventing catalyst poisoning.[7]Lower acute toxicity than alkali cyanides but still hazardous. Requires careful handling.Moderate

For most standard laboratory applications, Sodium Cyanide (NaCN) in an anhydrous polar aprotic solvent like DMSO offers a good balance of reactivity, cost, and availability. For challenging substrates or when milder conditions are required, TMSCN is an excellent but more expensive and moisture-sensitive alternative.

Q4: Why is it crucial to run this reaction under anhydrous and inert conditions?

Maintaining an anhydrous (water-free) and inert (e.g., nitrogen or argon) atmosphere is critical for two primary reasons:

  • Preventing Hydrolysis: Cyanide reagents, especially TMSCN, react with water to generate hydrogen cyanide, which is both a safety hazard and a loss of reagent.[5] More importantly, the nitrile functional group of the product can be hydrolyzed under acidic or basic conditions, particularly at elevated temperatures, to form the corresponding 5-bromo-2-pyridinecarboxamide or 5-bromo-2-pyridinecarboxylic acid as impurities.[1][7]

  • Avoiding Oxidation: Some starting materials and intermediates can be sensitive to oxidation at higher temperatures, leading to colored impurities and reduced yield. An inert atmosphere prevents these unwanted side reactions.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion by TLC/LCMS even after several hours. What are the likely causes and how can I fix them?

A low or stalled reaction is the most common issue. The underlying cause can usually be traced to one of the factors in the table below.

Possible CauseSuggested SolutionScientific Rationale
Poor Reagent Solubility If using NaCN/KCN, ensure you are using a high-quality polar aprotic solvent like anhydrous DMSO or DMF. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the cyanide salt in the organic phase.[8]Polar aprotic solvents solvate the cation (Na⁺) but not the cyanide anion (CN⁻), creating a highly reactive "naked" nucleophile. A phase-transfer catalyst shuttles the cyanide anion from the solid phase into the solution phase.
Insufficient Temperature Gently increase the reaction temperature in 10-20 °C increments, monitoring for product formation and potential decomposition by TLC. Many SNAr reactions on halopyridines require temperatures between 80-120 °C.[2]Nucleophilic aromatic substitution has a significant activation energy barrier. Increased thermal energy is required to overcome this barrier and achieve a reasonable reaction rate.
Presence of Water Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under a positive pressure of nitrogen or argon.Water can consume the cyanide reagent and lead to hydrolysis byproducts, reducing the overall efficiency of the desired transformation.[7]
Inactive Starting Material Verify the purity and identity of your 2-halo-5-bromopyridine starting material via NMR or melting point analysis. Impurities can inhibit the reaction.If the starting material has degraded or contains significant impurities, the concentration of the active reactant is lower than calculated, leading to poor conversion.
Catalyst Poisoning (for catalyzed reactions) In palladium-catalyzed cyanations, excess cyanide ions can poison the catalyst. Use a cyanide source that provides a slow release, such as Zn(CN)₂ or K₄[Fe(CN)₆].[7]High concentrations of free cyanide ions coordinate irreversibly to the palladium center, deactivating the catalyst and halting the catalytic cycle.

Problem 2: Significant Formation of Side Products

Q: My TLC/LCMS shows the formation of a major byproduct. How do I identify and prevent it?

A: The most common byproduct is 5-bromo-2-pyridinecarboxamide, which arises from the hydrolysis of the product's nitrile group.

  • Identification: This byproduct will have a different Rf value on TLC and a mass corresponding to the addition of a water molecule (M+18) to your product's mass in LCMS analysis.

  • Cause: The presence of water in the reaction mixture, especially at elevated temperatures and if conditions become slightly basic or acidic.

  • Prevention: The most effective solution is to rigorously exclude water. Use anhydrous solvents (purchase or distill your own), dry your starting materials in a vacuum oven if necessary, and maintain a strict inert atmosphere throughout the reaction.[7] If the problem persists, consider lowering the reaction temperature, though this may require a longer reaction time.

Problem 3: Difficulty in Product Purification

Q: My crude product streaks badly on my silica gel column, and I'm getting poor separation. What purification strategies can I employ?

A: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking and poor resolution.

  • Solution 1: Modify the Eluent System: Add a small amount (0.5-1%) of a basic modifier like triethylamine or aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate).[9][10] This deactivates the acidic sites on the silica, allowing your product to elute as a sharp band.

  • Solution 2: Use an Alternative Stationary Phase: Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds. Perform a small-scale test to determine the optimal solvent system.

  • Solution 3: Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.

  • Solution 4: Recrystallization: If the crude product is a solid and of reasonable purity (>85%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective purification method.[10]

Visualizations & Workflows

A logical workflow is essential for both executing the synthesis and troubleshooting problems efficiently.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Flame-dry glassware under vacuum add_reagents Add 2,5-dibromopyridine & anhydrous DMSO start->add_reagents inert Purge with N2/Ar for 15 min add_reagents->inert add_cn Add NaCN under positive N2 flow inert->add_cn heat Heat to 80-100 °C add_cn->heat monitor Monitor by TLC (e.g., 3:1 Hex:EtOAc) heat->monitor quench Cool to RT, quench with cold water monitor->quench Reaction Complete extract Extract with EtOAc (x3) quench->extract wash Wash with brine, dry over Na2SO4 extract->wash purify Purify via Chromatography (add 1% Et3N to eluent) wash->purify end end purify->end Characterize Product (NMR, MS)

Caption: Standard experimental workflow for the synthesis of this compound.

G action_node action_node start Low Yield Observed q1 Is starting material present? start->q1 Analyze crude by TLC/LCMS action1 Incomplete Reaction: - Increase Temperature/Time - Check Reagent Purity - Verify Stoichiometry q1->action1 Yes q2 Are major side products observed? q1->q2 No action2 Side Reaction Issue: - Identify byproduct (e.g., amide) - Use strictly anhydrous conditions - Lower reaction temperature q2->action2 Yes action3 Poor Recovery: - Optimize workup procedure - Check pH during extraction - Ensure complete extraction q2->action3 No

Caption: A logical decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This procedure involves highly toxic reagents. All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1. Preparation:

    • To a 100 mL three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dibromopyridine (4.74 g, 20 mmol, 1.0 eq).

    • Add anhydrous dimethyl sulfoxide (DMSO, 40 mL).

    • Stir the mixture under a gentle stream of nitrogen for 15 minutes to ensure an inert atmosphere.

  • 2. Reagent Addition:

    • Carefully add sodium cyanide (NaCN, 1.08 g, 22 mmol, 1.1 eq) to the flask. CAUTION: NaCN is extremely toxic. Handle with extreme care and avoid any contact with acids.

  • 3. Reaction:

    • Heat the reaction mixture to 90 °C in a preheated oil bath.

    • Maintain stirring at this temperature and monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

  • 4. Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate may form.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them with brine (2 x 50 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • 5. Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity. Crucially, add 0.5-1% triethylamine to the eluent mixture to prevent product streaking.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale-yellow solid or oil.[11] (Expected yield: 75-85%).

References

Technical Support Center: Purification of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(5-bromopyridin-2-yl)acetonitrile (CAS No. 312325-72-7). This document is intended for researchers, scientists, and drug development professionals who are working with this versatile synthetic building block.[1][2][3] As a bifunctional molecule, its purity is paramount for successful downstream applications, from cross-coupling reactions to the synthesis of complex heterocyclic systems.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.

Physicochemical Properties at a Glance

A thorough understanding of the physical properties of this compound is fundamental to selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance Pale-yellow to brown to black or red solid or liquid[4]
Melting Point 29 °C (Predicted)[5]
Boiling Point 285.4 ± 25.0 °C (Predicted)[5]
Storage Inert atmosphere, 2-8°C[3][5]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and purification of this compound.

Q1: My crude product is a dark oil, but the literature describes it as a solid. What could be the cause?

A1: The predicted low melting point (29°C) means that even minor impurities can significantly depress the freezing point, causing the product to present as an oil or a low-melting solid at room temperature.[5] Discoloration is often indicative of residual starting materials, by-products from the synthesis, or degradation products.[6] A proper purification protocol, such as column chromatography, is necessary to remove these impurities and obtain a higher purity solid.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically related to the synthetic route used. Common impurities may include unreacted starting materials, such as 2-amino-5-bromopyridine if proceeding through a diazotization-cyanation route, or residual picolines and lutidines if the pyridine core was constructed.[6][7] Additionally, since pyridine and its derivatives are often hygroscopic, water can be a significant impurity.[6] Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid under acidic or basic work-up conditions is also a possibility.[1]

Q3: How should I properly store the purified compound?

A3: Due to its potential sensitivity to moisture and air, the purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a refrigerated temperature of 2-8°C.[3][5] Using a tightly sealed container, preferably amber glass to protect from light, is also recommended to prevent degradation over time.[6]

Troubleshooting Purification Workflows

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Purification Decision Workflow

The following diagram outlines a general decision-making process for selecting a purification strategy.

Purification Workflow Figure 1: Purification Strategy Decision Tree start Crude Product (this compound) analysis Analyze Crude Purity (TLC, NMR, LC-MS) start->analysis decision Purity Assessment analysis->decision high_purity High Purity (>95%) Minor Impurities decision->high_purity High low_purity Low Purity (<95%) Complex Mixture decision->low_purity Low recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Pure Product (Verify Purity) recrystallization->final_product chromatography->final_product end Store Properly final_product->end

Caption: General workflow for selecting a purification method.

Issue 1: Difficulty with Column Chromatography

Symptom: The compound streaks or "tails" down the silica gel column, resulting in poor separation and broad fractions.

Possible Cause: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This interaction leads to a non-ideal elution profile, characterized by significant tailing.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing the column, create a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (or another volatile base) relative to the volume of the eluent. This will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your basic compound.[8]

  • Optimize the Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation.[9]

    • Starting Point: Begin with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

    • TLC Analysis: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.3 for your target compound to ensure it moves through the column effectively but separates from impurities.[9]

    • Gradient Elution: If impurities are close in polarity to your product, a gradient elution (gradually increasing the polarity of the eluent, e.g., from 10% to 50% ethyl acetate in hexanes) can improve separation.

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (like C18) with a polar mobile phase (e.g., acetonitrile/water).[10]

Issue 2: Product Fails to Crystallize from Purified Fractions

Symptom: After column chromatography and solvent evaporation, the product remains a persistent oil or wax, even though TLC and NMR suggest high purity.

Possible Cause:

  • Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO from the reaction) or even the chromatography eluent can inhibit crystallization.

  • Low Melting Point: As noted, the compound has a low predicted melting point, making solidification challenging.[5]

  • Polymorphism: The compound may be capable of existing in different solid-state forms, one or more of which may be slow to crystallize.

Troubleshooting Steps:

  • High Vacuum Drying: Place the oily product under a high vacuum for several hours (or overnight) to remove any residual solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential decomposition.

  • Solvent-Induced Crystallization (Trituration):

    • Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether).

    • Use a spatula to scratch the inside of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.

    • Stir or sonicate the mixture to encourage precipitation.

  • Recrystallization from a Binary Solvent System:

    • Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane).

    • Slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy (the saturation point).

    • Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Issue 3: Low Yield After Aqueous Work-up

Symptom: The final isolated yield is significantly lower than expected after performing an acid-base extraction.

Possible Cause:

  • Incomplete Extraction: The protonated pyridinium salt may have some solubility in the organic layer, or the deprotonated free base may have some solubility in the aqueous layer, leading to losses during phase separation.

  • Emulsion Formation: The presence of certain impurities can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping the product.

  • pH Inaccuracy: The pH of the aqueous layer may not have been sufficiently basic to fully deprotonate the pyridinium salt, leaving a significant portion of the product in the aqueous phase.

Troubleshooting Steps:

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh portions of the organic solvent (e.g., 2-3 times) to recover any dissolved product. Similarly, back-extract the combined organic layers with fresh aqueous solution if applicable.

  • Breaking Emulsions: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 9-10) before extracting the free base into the organic solvent. Add more base if necessary.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended for crude material of low to moderate purity.

Column Chromatography Workflow Figure 2: Step-by-Step Column Chromatography Protocol prep 1. Slurry Preparation (Silica + 1% Et3N in Hexanes) pack 2. Column Packing (Wet packing method) prep->pack load 3. Sample Loading (Dissolve in min. DCM, load onto column) pack->load elute 4. Elution (Gradient: 10-50% EtOAc in Hexanes) load->elute collect 5. Fraction Collection (Monitor by TLC) elute->collect combine 6. Combine & Concentrate (Pool pure fractions, evaporate solvent) collect->combine final Pure this compound combine->final

Caption: A visual guide to the flash chromatography process.

Methodology:

  • Preparation of the Stationary Phase:

    • In a beaker, prepare a slurry of silica gel in hexanes. Add triethylamine to the slurry to a final concentration of 1% (v/v). Stir gently to ensure homogeneity and to neutralize the silica.[8]

  • Packing the Column:

    • Secure a glass chromatography column vertically. Ensure the stopcock is closed.

    • Using the "wet method," pour the silica slurry into the column.[9][10] Open the stopcock to drain the solvent, collecting it for reuse, while continuously adding more slurry until the desired column height is reached. Gently tap the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[11]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent (e.g., 10% ethyl acetate in hexanes) to the column.

    • Begin collecting fractions while applying positive pressure (flash chromatography) to maintain a steady flow rate.

    • Gradually increase the polarity of the eluent as the chromatography progresses.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions that contain the pure compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already of relatively high purity (>95%) but contains minor, solid impurities.

Methodology:

  • Solvent Selection:

    • The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Test small batches of your compound with various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes, toluene) to find an appropriate system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under a high vacuum to remove all traces of solvent.

References

Technical Support Center: Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in mechanistic principles and practical experience.

I. Introduction to the Synthesis and its Challenges

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a nucleophilic nitrile group and a pyridine ring amenable to cross-coupling reactions, makes it a versatile scaffold. However, its synthesis is not without potential pitfalls. Common issues include low yields, the formation of difficult-to-separate impurities, and reaction stalling. This guide will address these challenges by dissecting the common synthetic routes and their associated side reactions.

The two most prevalent methods for the synthesis of this compound are:

  • Nucleophilic Substitution: The reaction of 2-(chloromethyl)-5-bromopyridine with a cyanide salt.

  • Palladium-Catalyzed Cyanation: The cross-coupling of a 2-halo-5-bromopyridine with a cyanide source.

Each method has its own set of potential side reactions that can impact product purity and yield.

II. Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield in Nucleophilic Substitution

Q: I am attempting the synthesis of this compound from 2-(chloromethyl)-5-bromopyridine and sodium cyanide, but I am getting a very low yield of my desired product. What could be the issue?

A: Low yields in this nucleophilic substitution reaction can stem from several factors, primarily related to the stability of the starting material and the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degradation of 2-(chloromethyl)-5-bromopyridine 2-(Chloromethyl)pyridines can be unstable and prone to self-reaction or decomposition, especially if not stored properly or if they are of low purity.Use freshly prepared or purified 2-(chloromethyl)-5-bromopyridine. Store it under an inert atmosphere at low temperatures (2-8 °C).
Reaction with Water The presence of water in the reaction can lead to the hydrolysis of the starting material to the corresponding alcohol, 2-(hydroxymethyl)-5-bromopyridine, a common side product.Ensure your solvent (e.g., DMSO, ethanol) is anhydrous. Dry all glassware thoroughly before use.[1]
Insufficient Reaction Time or Temperature The reaction may not have gone to completion.Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions.
Basic Conditions Promoting Elimination While less common for this substrate, strong bases can potentially promote elimination reactions.Use a stoichiometric amount of cyanide and avoid excessively high temperatures.

Experimental Protocol: Nucleophilic Substitution

  • To a solution of 2-(chloromethyl)-5-bromopyridine (1.0 eq) in anhydrous DMSO (0.5 M), add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Appearance of a More Polar Byproduct on TLC

Q: During the workup of my reaction, I've noticed a new, more polar spot on my TLC plate that stains with permanganate. What is this impurity?

A: This is a classic sign of nitrile hydrolysis. The most likely culprit is the formation of 2-(5-Bromopyridin-2-yl)acetamide. If the reaction is worked up under acidic or basic conditions, or if it is heated for a prolonged period in the presence of water, the nitrile group can be partially or fully hydrolyzed.

Mechanism of Nitrile Hydrolysis:

G

Troubleshooting and Prevention:

  • Workup Conditions: Perform the workup under neutral conditions whenever possible. Avoid prolonged exposure to strong acids or bases.

  • Temperature Control: During the synthesis, avoid excessive heating, as this can accelerate hydrolysis if any water is present.

  • Purification: If the amide has formed, it can often be separated from the desired nitrile by column chromatography. The amide is significantly more polar.

Characterization of 2-(5-Bromopyridin-2-yl)acetamide:

  • Appearance: Typically a white to off-white solid.

  • ¹H NMR (DMSO-d₆): Expect to see broad singlets for the -NH₂ protons, in addition to the pyridine and methylene protons. The chemical shifts will differ from the starting nitrile.

  • IR Spectroscopy: Look for the characteristic C=O stretch of the amide group (around 1660 cm⁻¹).

Problem 3: Low Yield and Catalyst Deactivation in Palladium-Catalyzed Cyanation

Q: I'm trying a palladium-catalyzed cyanation of 2,5-dibromopyridine to get my product, but the reaction is giving a low yield and seems to stop before all the starting material is consumed. What could be the problem?

A: Palladium-catalyzed cyanations can be sensitive reactions, and catalyst deactivation is a common issue. The cyanide anion can act as a poison to the palladium catalyst.

Mechanism of Palladium-Catalyzed Cyanation:

G

Troubleshooting and Prevention:

Potential Cause Explanation Recommended Solution
Catalyst Poisoning by Cyanide Excess cyanide in the solution can bind too strongly to the palladium center, inhibiting the catalytic cycle.[2]Use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is also less toxic.[2][3] These reagents release cyanide ions slowly into the reaction mixture.
Ligand Choice The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.For heteroaryl halides, bulky, electron-rich phosphine ligands such as XPhos or t-BuXPhos often give good results.[4]
Reaction Conditions Temperature, solvent, and base can all influence the rate of reaction and catalyst stability.Screen different solvents (e.g., DMF, DMAc, dioxane) and bases (e.g., K₂CO₃, Cs₂CO₃). Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Purity of Starting Materials Impurities in the starting 2,5-dibromopyridine or the cyanide source can interfere with the catalyst.Use high-purity starting materials.

Problem 4: Formation of a Dimeric Byproduct

Q: I am observing a higher molecular weight byproduct in my mass spectrum, and my NMR is complex. Could this be a dimer?

A: Yes, self-condensation of the product is a possibility, especially if basic conditions are used. The methylene group adjacent to the nitrile is acidic and can be deprotonated to form a nucleophilic carbanion. This can then attack the nitrile of another molecule in a Thorpe-Ziegler type reaction.[5][6][7]

Mechanism of Dimerization (Thorpe-Ziegler Reaction):

G

Prevention:

  • Avoid Strong Bases: If possible, avoid using strong bases during the reaction or workup.

  • Temperature Control: Keep the reaction temperature as low as feasible to disfavor this bimolecular side reaction.

  • Purification: The dimer will be significantly less volatile and have a different polarity, allowing for separation by column chromatography or distillation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify this compound?

A1: Due to the presence of the basic pyridine nitrogen, this compound can be challenging to purify by standard silica gel chromatography, often leading to streaking. Here are some effective strategies:

  • Modified Eluent System: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent system (e.g., hexanes/ethyl acetate). This will deactivate the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: Basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[8]

  • Reverse-Phase Chromatography: For highly polar impurities, reverse-phase (C18) chromatography may be a suitable option.[9]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

Q2: Can I use 2-chloro-5-bromopyridine instead of 2,5-dibromopyridine for the palladium-catalyzed cyanation?

A2: Yes, aryl chlorides can be used in palladium-catalyzed cyanations, but they are generally less reactive than aryl bromides. You will likely need more forcing conditions (higher temperature, longer reaction time) and a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich phosphine ligand) to achieve good conversion.[10]

Q3: My NMR spectrum shows some unreacted starting material. How can I remove it?

A3: If you have unreacted 2-halo-5-bromopyridine, it can often be removed by column chromatography as it will have a different polarity than the product. If you have unreacted 2-(chloromethyl)-5-bromopyridine, be aware that it can be reactive on silica gel. In this case, a careful choice of eluent and rapid chromatography is recommended.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, absolutely. Cyanide salts (NaCN, KCN, Zn(CN)₂) are highly toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Never mix cyanide salts with acid, as this will generate highly toxic hydrogen cyanide gas. It is good practice to have a cyanide quench solution (e.g., a mixture of ferrous sulfate and sodium hydroxide) readily available in case of a spill.

IV. References

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.

  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?

  • Chemistry LibreTexts. (2023). E. Substitution Reactions Involving Cyanide Ions.

  • Converting Nitriles to Amides - Chemistry Steps. (n.d.).

  • Wikipedia. (n.d.). Thorpe reaction.

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction.

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.).

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (2015).

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014).

  • Thorpe Reaction & Thorpe-Ziegler Reaction - Alfa Chemistry. (n.d.).

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020).

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).

  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. - ResearchGate. (n.d.).

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides | Organic Letters - ACS Publications. (2007).

  • 2-(5-Bromopyridin-2-yl)acetic acid 97% | CAS: 192642-85-6 | AChemBlock. (n.d.).

  • 2-(5-bromopyridin-2-yl)acetamide | 1335055-45-2 - ChemicalBook. (2022).

  • 2-Pyridylacetonitrile 99 2739-97-1 - Sigma-Aldrich. (n.d.).

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC - NIH. (n.d.).

  • Organic Base‐Mediated Condensation of Pyridinecarboxaldehydes to Azachalcones | Request PDF - ResearchGate. (n.d.).

References

Technical Support Center: Managing Impurities in 2-(5-Bromopyridin-2-yl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-(5-Bromopyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. The presence of impurities can significantly impact reaction outcomes, yield, and the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when using this compound.

Question 1: My reaction mixture is turning dark brown/black. What's causing this, and how can I prevent it?

Answer:

Discoloration in reactions involving this compound is a common observation and often indicates the formation of degradation products or impurities. Several factors can contribute to this:

  • Base-Mediated Decomposition: Pyridine-containing compounds can be sensitive to strong bases, leading to polymerization or the formation of colored byproducts. The active methylene group adjacent to the nitrile is readily deprotonated, and while this is key to its reactivity, prolonged exposure to strong bases, especially at elevated temperatures, can initiate side reactions.[3]

  • Oxidation: The pyridine ring, while generally electron-deficient, can still be susceptible to oxidation, particularly if trace metals from reagents or reaction vessels are present. This can lead to the formation of N-oxides or other oxidized species, which are often colored.

  • Impurity-Driven Side Reactions: The purity of the starting material is critical. Trace impurities in the this compound or other reagents can act as catalysts for decomposition pathways.

Troubleshooting Protocol:

  • Reagent Purity Check:

    • Verify the purity of your this compound using techniques like HPLC or NMR.[4] Commercial grades can vary, and older stock may have degraded.

    • Ensure all solvents and reagents are of appropriate purity and are properly dried and degassed, as water and oxygen can contribute to side reactions.

  • Reaction Condition Optimization:

    • Base Selection: If a base is required, consider using a milder, non-nucleophilic base. If a strong base is necessary, add it slowly at a low temperature to control the exotherm and minimize exposure time.

    • Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification of Starting Material: If the starting material is suspect, consider purification by recrystallization or column chromatography before use.

Parameter Problematic Condition Recommended Action
Base Strong base (e.g., NaH, LDA) added quickly at room temp.Use a milder base (e.g., K2CO3) or add strong base at ≤ 0 °C.
Temperature Prolonged heating > 80 °CMaintain lowest possible temperature for reaction completion.
Atmosphere Reaction open to airPurge with and maintain an inert atmosphere (N2 or Ar).
Question 2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis. What could it be?

Answer:

The appearance of unexpected peaks is a clear sign of impurity formation. Based on the reactivity of this compound, several common impurities can arise. Identifying the impurity is the first step toward controlling it.[5]

Potential Impurities and Their Formation Mechanisms:

  • Hydrolysis Products: The nitrile group can be hydrolyzed to either the corresponding amide (2-(5-Bromopyridin-2-yl)acetamide) or carboxylic acid (2-(5-Bromopyridin-2-yl)acetic acid) if water is present, especially under acidic or basic conditions.[3][6]

  • Dimerization Products: The activated methylene group can lead to self-condensation or dimerization, particularly in the presence of a strong base.

  • Debrominated Product: Reductive debromination can occur, leading to the formation of 2-(pyridin-2-yl)acetonitrile. This can be promoted by certain catalysts or reducing agents.

  • Positional Isomers: Impurities from the synthesis of the starting material, such as 2-(3-bromopyridin-2-yl)acetonitrile or 2,5-dibromopyridine, may be present.[7]

Workflow for Impurity Identification and Control:

Caption: Workflow for identifying and controlling impurities.

Experimental Protocol for Impurity Identification:

  • LC-MS Analysis: Obtain the mass of the impurity peak. Compare this mass with the molecular weights of potential impurities listed in the table below.

  • Isolation: If the impurity is present in a significant amount (>0.1%), consider isolating it using preparative HPLC or column chromatography.[8]

  • Structural Elucidation: Characterize the isolated impurity using techniques like NMR (1H and 13C) and FTIR to confirm its structure.

Potential Impurity Molecular Weight Formation Condition Control Strategy
2-(5-Bromopyridin-2-yl)acetamide215.05Presence of water (acidic/basic)Use anhydrous solvents; control pH.
2-(5-Bromopyridin-2-yl)acetic acid216.03Presence of water (strong acid/base)Use anhydrous conditions; avoid harsh pH.
2-(pyridin-2-yl)acetonitrile118.14Reductive conditionsAvoid incompatible catalysts/reagents.
2-amino-3,5-dibromopyridine251.89Impurity from starting material synthesisSource high-purity starting material.[7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To ensure stability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9][10] It is recommended to store it in a cool, dry place, typically at 2-8°C.[9][10] Exposure to light, moisture, and air should be minimized to prevent hydrolysis and oxidation.[5]

Q2: Which analytical techniques are most suitable for monitoring the progress and purity of my reaction?

A: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity, allowing for the detection and quantification of impurities, often down to levels below 0.1%.[4][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown peaks by providing molecular weight information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for characterizing isolated impurities.

Q3: Can I use water in my reaction workup?

A: Yes, water is typically used during the workup to quench the reaction and wash the organic phase. However, be mindful that prolonged contact with aqueous acidic or basic solutions can lead to hydrolysis of the nitrile group. It is advisable to perform aqueous washes efficiently and then thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Q4: My reaction is not going to completion. What could be the issue?

A: Incomplete conversion can be due to several factors:

  • Insufficient Reagent: Ensure all reagents are added in the correct stoichiometric amounts. For reactions involving deprotonation, ensure the base is active and added in a sufficient quantity.

  • Low Temperature: While low temperatures can minimize side reactions, they can also slow down the desired reaction. A gradual increase in temperature may be necessary.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent system.

  • Deactivated Catalyst: If using a catalyst, ensure it has not been poisoned by impurities in the starting materials or solvents.

Impurity Formation Pathway Example: Hydrolysis

HydrolysisPathway Start This compound (Nitrile) Amide 2-(5-Bromopyridin-2-yl)acetamide (Amide Impurity) Start->Amide + H2O (mild acid/base) Acid 2-(5-Bromopyridin-2-yl)acetic acid (Acid Impurity) Amide->Acid + H2O (strong acid/base)

Caption: Simplified pathway for nitrile hydrolysis.

By understanding the inherent reactivity of this compound and anticipating potential impurity-forming pathways, you can develop robust and reproducible synthetic procedures.[8] Always prioritize the use of high-purity starting materials and carefully optimized reaction conditions to ensure the quality and integrity of your research.[4][5]

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-(5-Bromopyyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-(5-Bromopyridin-2-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing palladium catalyst loading and troubleshooting common issues encountered with this specific, yet important, transformation. The pyridine nitrogen and the acetonitrile functionality present unique challenges that require careful consideration of reaction parameters.

This resource is structured in a question-and-answer format to directly address the specific, practical issues you may face in the lab.

Frequently Asked Questions (FAQs) on Catalyst Loading & Optimization
Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound, and why?

A typical starting point for catalyst loading in exploratory Suzuki reactions is between 1-5 mol% of the palladium precursor.[1][2] For a substrate like this compound, beginning with 2 mol% Pd is a prudent choice.

Causality:

  • Catalyst Inhibition: The basic nitrogen atom on the pyridine ring can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Starting with a slightly higher initial loading (compared to less challenging substrates) ensures a sufficient concentration of active catalyst is available to drive the reaction to completion.

  • Reaction Kinetics: The electronic properties of the bromopyridine, which is an electron-deficient heteroaromatic system, generally facilitate the initial oxidative addition step.[4] This allows for a more moderate starting catalyst concentration.

  • Economic & Practical Viability: While higher loadings might accelerate the reaction, they increase costs and the burden of removing palladium residues from the final product, which is a critical concern in pharmaceutical applications.[5] Starting at 2 mol% provides a balance between reaction efficiency and practicality. Subsequent optimization should always aim to reduce this loading.[6][7]

Q2: My reaction is sluggish or stalls completely. Should I just add more catalyst?

While adding more catalyst might seem like a straightforward solution, it's often a temporary fix that masks underlying issues. Before increasing the catalyst loading, it is crucial to investigate other parameters, as simply adding more palladium can lead to increased side reactions and cost.

Troubleshooting Steps Before Increasing Catalyst Loading:

  • Evaluate Your Ligand: For electron-deficient heteroaryl halides like this one, standard ligands such as PPh₃ may be insufficient.[8] More electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][9] These ligands promote the crucial oxidative addition and reductive elimination steps and stabilize the palladium catalyst.[3]

  • Check the Base and Solvent: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of starting materials or products.[9][10] A common successful combination for pyridyl substrates is K₃PO₄ or K₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/water.[1][8][11]

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst death.[1] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[1][8]

  • Assess Starting Material Purity: Boronic acids are susceptible to degradation (protodeboronation), especially 2-heteroaryl boronic acids.[4][12] Impurities in either coupling partner can also act as catalyst poisons.[13]

If these factors have been optimized and the reaction is still slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-4 mol%) can be considered.

Q3: I'm observing significant homocoupling of my boronic acid. How does catalyst loading affect this, and what can I do?

Homocoupling (dimerization of the boronic acid) is a common side reaction in Suzuki couplings.[14] It is often exacerbated by the presence of oxygen or suboptimal catalyst conditions. While catalyst loading can play a role, the primary drivers are usually related to the stability of the catalytic intermediates and the reaction environment.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting homocoupling. Rigorous degassing of solvents and maintaining a robust inert atmosphere is the most effective preventative measure.

  • Ligand Choice: Using bulky, electron-rich ligands can stabilize the palladium center and favor the desired cross-coupling pathway over side reactions.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can maintain its low concentration in the reaction mixture, disfavoring the dimerization pathway.

  • Lowering Catalyst Loading: Very high catalyst loadings can sometimes lead to an increase in side products. Once optimal conditions are found, reducing the catalyst concentration to the minimum effective level (e.g., < 1 mol%) can improve product purity.[6][15][16]

Q4: What are the signs of catalyst deactivation, and how can I prevent it?

Catalyst deactivation is a primary cause of low conversion. The most common visual cue is the formation of a black precipitate, known as palladium black.[13][14] This consists of agglomerated palladium nanoparticles that have fallen out of the catalytic cycle, reducing the concentration of active, soluble catalyst.[13][17]

Causes and Prevention of Catalyst Deactivation:

CausePrevention Strategy
Ligand Dissociation/Oxidation Use robust, sterically hindered ligands (e.g., biarylphosphines like SPhos) that protect the Pd center. Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species).
Product Inhibition The coupled product can sometimes coordinate strongly to the palladium center, inhibiting further turnover.[17] Diluting the reaction or choosing a solvent in which the product is highly soluble can help.
Thermal Decomposition Avoid excessively high temperatures. While heating is often necessary, running the reaction at the lowest effective temperature (e.g., 80-100 °C) can prolong catalyst lifetime.
Coordination by Substrate The pyridine nitrogen can bind to the palladium.[3] Using bulky ligands helps create a steric shield around the metal, preventing this inhibitory binding.
Troubleshooting Guide: Specific Scenarios

This section addresses specific experimental outcomes in a Q&A format.

Q: My reaction turned black immediately, and the starting material remains. What happened?

A: This indicates rapid catalyst decomposition. The most likely cause is either the presence of oxygen or an inappropriate ligand/solvent combination that fails to stabilize the Pd(0) species.

  • Immediate Action: Stop the reaction. Do not add more catalyst, as it will likely decompose as well.

  • Troubleshooting:

    • Review your degassing procedure. Sparging solvents with argon or nitrogen for 30-60 minutes is highly recommended.[8]

    • Switch to a more robust, electron-rich, and bulky ligand like SPhos or XPhos.[3]

    • Ensure your palladium precatalyst is from a reliable source and has been stored properly.

Q: The reaction works, but I can't get the yield above 60%. What are the limiting factors?

A: Reaching a yield plateau suggests a competing side reaction or an equilibrium issue.

  • Common Side Reactions:

    • Protodeboronation: The boronic acid reacts with trace water or other protic sources to form an arene, consuming your nucleophile.[4] Using an anhydrous base (like KF) or minimizing water content can help.

    • Dehalogenation: The bromopyridine is reduced to the corresponding pyridine. This can occur if hydride species are generated in the reaction.[4]

  • Optimization Steps:

    • Screen Bases: Switch from a carbonate (e.g., K₂CO₃) to a phosphate (e.g., K₃PO₄), which is often more effective for challenging substrates.

    • Adjust Stoichiometry: Increase the amount of boronic acid slightly (e.g., from 1.1 to 1.5 equivalents) to compensate for potential protodeboronation.[1]

    • Analyze the Byproducts: Use LC-MS or GC-MS to identify the major side products. Knowing what they are (e.g., homocoupled product, dehalogenated starting material) will directly inform your troubleshooting strategy.

Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction. Optimizing catalyst loading ensures that the turnover rate of this cycle is efficient and sustained.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)-X(L)₂ pd0->ox_add Oxidative Addition (+ Ar-X) trans Ar-Pd(II)-Ar'(L)₂ ox_add->trans Transmetalation (+ Ar'-B(OR)₂) red_elim Product Formation trans->red_elim Reductive Elimination red_elim->pd0 Catalyst Regeneration prod_out Ar-Ar' Out red_elim->prod_out center sub_in Ar-X In sub_in->ox_add bor_in Ar'-B(OR)₂ In (Base Activated) bor_in->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

If you encounter low yields, this decision tree can guide your optimization process.

Troubleshooting_Workflow start Low Yield (<80%) check_conversion Check Conversion of Starting Material (SM) start->check_conversion low_conv Low Conversion check_conversion->low_conv Low high_conv High Conversion of SM, Low Product Yield check_conversion->high_conv High check_catalyst Catalyst Deactivated? (e.g., Pd Black) low_conv->check_catalyst yes_deactivated Improve Catalyst Stability check_catalyst->yes_deactivated Yes no_deactivated Reaction Conditions Suboptimal check_catalyst->no_deactivated No optimize_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) yes_deactivated->optimize_ligand degas Ensure Rigorous Degassing yes_deactivated->degas optimize_base Screen Bases (K₂CO₃ vs K₃PO₄) no_deactivated->optimize_base optimize_temp Adjust Temperature (80-110 °C) no_deactivated->optimize_temp check_byproducts Identify Byproducts (LCMS/GCMS) high_conv->check_byproducts homocoupling Homocoupling? check_byproducts->homocoupling Ar'-Ar' dehalogenation Dehalogenation? check_byproducts->dehalogenation Ar-H protodeboronation Protodeboronation? check_byproducts->protodeboronation Ar'-H fix_homo Strictly Anaerobic Conditions homocoupling->fix_homo fix_dehalo Screen Solvents/Bases dehalogenation->fix_dehalo fix_proto Use Anhydrous Base (KF) or Increase Boronic Acid protodeboronation->fix_proto

References

preventing decomposition of 2-(5-Bromopyridin-2-yl)acetonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(5-Bromopyridin-2-yl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its storage and handling. Our approach is rooted in explaining the chemical principles behind our recommendations to empower you to make informed decisions in your experimental work.

I. Critical Storage and Handling Protocols

Proper storage is not merely a suggestion but a critical procedural step to prevent the degradation of this compound. The manufacturer's recommendation of storage at 2-8°C under an inert atmosphere is based on the compound's inherent chemical sensitivities.[1][2][3]

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CMinimizes the rate of potential decomposition reactions, including hydrolysis and dimerization.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and moisture-driven hydrolysis of the nitrile group.
Light Amber vial or in the darkProtects the bromopyridine ring from potential photodegradation (dehalogenation).
Container Tightly sealed, appropriate materialPrevents contamination and exposure to atmospheric moisture.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the storage and use of this compound, providing systematic approaches to identify and resolve them.

Problem 1: Gradual Discoloration of the Compound (Yellowing to Brownish Tinge)
  • Potential Cause: This is often the first visual indicator of decomposition. The color change can be due to the formation of minor degradation products or polymerization.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Immediately confirm that the compound has been consistently stored at 2-8°C, under an inert atmosphere, and protected from light.

    • Analytical Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the extent of degradation. A significant decrease in the main peak area and the appearance of new peaks are indicative of decomposition.

    • Solubility Test: A small amount of the discolored material may exhibit decreased solubility in common organic solvents if polymerization has occurred.

  • Solution: If significant degradation is confirmed, it is recommended to use a fresh batch of the reagent for sensitive applications. For less sensitive reactions, the material may still be usable, but careful monitoring of reaction progress and yield is advised.

Problem 2: Inconsistent or Lower Than Expected Yields in Downstream Reactions
  • Potential Cause: The presence of impurities or degradation products in your this compound starting material can interfere with subsequent chemical transformations.

  • Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent/Low Yields Observed check_reagents Verify purity of all other reagents and solvents start->check_reagents check_protocol Confirm experimental protocol was followed correctly check_reagents->check_protocol analyze_starting_material Analyze this compound purity via HPLC check_protocol->analyze_starting_material purity_ok Purity >97%? analyze_starting_material->purity_ok investigate_reaction Investigate other reaction parameters (temperature, catalyst, etc.) purity_ok->investigate_reaction Yes purity_low Purity <97% purity_ok->purity_low No result Re-run reaction with purified/new material investigate_reaction->result purify Purify starting material (e.g., recrystallization) or acquire new batch purity_low->purify purify->result

Caption: Troubleshooting workflow for low reaction yields.

  • Solution: If the starting material is found to be impure, purification by recrystallization may be an option. However, for critical applications, it is always best to start with a fresh, high-purity batch of the reagent.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on its chemical structure, there are three primary decomposition pathways to be aware of during storage:

  • Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis, especially in the presence of trace amounts of water, acid, or base. This reaction initially forms the corresponding amide (2-(5-bromopyridin-2-yl)acetamide) and can further hydrolyze to the carboxylic acid (2-(5-bromopyridin-2-yl)acetic acid).[4][5][6][7][8] Storing under an inert, dry atmosphere is the primary preventative measure.

  • Dehalogenation of the Pyridine Ring: Brominated aromatic compounds can undergo dehalogenation (loss of the bromine atom) to form 2-(pyridin-2-yl)acetonitrile. This can be initiated by exposure to light (photodegradation) or in the presence of reducing agents.[9][10][11][12][13] Storing the compound in an amber vial or in the dark is crucial.

  • Dimerization and Polymerization: Pyridine and its derivatives can undergo dimerization or polymerization, especially under certain conditions such as exposure to heat or catalysts.[14][15][16] While specific data for this compound is limited, the potential for such reactions underscores the importance of low-temperature storage.

decomposition_pathways start This compound hydrolysis Hydrolysis (H2O, H+/OH-) start->hydrolysis dehalogenation Dehalogenation (Light, Reductants) start->dehalogenation dimerization Dimerization/ Polymerization (Heat) start->dimerization amide 2-(5-bromopyridin-2-yl)acetamide hydrolysis->amide dehalogenated_product 2-(pyridin-2-yl)acetonitrile dehalogenation->dehalogenated_product dimer Dimer/Polymer dimerization->dimer acid 2-(5-bromopyridin-2-yl)acetic acid amide->acid

Caption: Potential decomposition pathways of the compound.

Q2: I have been storing the compound at room temperature. Is it still usable?

A2: Storage at room temperature significantly increases the risk of degradation. While the compound may not be completely decomposed, its purity is likely compromised. It is strongly recommended to perform an analytical check, such as HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess its purity before use. For any sensitive or quantitative experiments, using a new, properly stored batch is the safest approach to ensure reliable and reproducible results.

Q3: Can I dissolve the compound in a solvent for long-term storage?

A3: It is generally not recommended to store this compound in solution for extended periods. Many common laboratory solvents contain trace amounts of water or can absorb it from the atmosphere, which can facilitate hydrolysis of the nitrile group. If you must prepare a stock solution, use a high-purity, anhydrous solvent, store it under an inert atmosphere at 2-8°C, and use it as quickly as possible. It is advisable to prepare fresh solutions for each experiment.

Q4: How can I monitor the stability of my stored this compound over time?

A4: A proactive approach to stability monitoring can save considerable time and resources. We recommend the following protocol for periodic quality control checks:

Protocol: HPLC-Based Stability Monitoring
  • Initial Analysis: Upon receiving a new batch of the compound, perform an initial HPLC analysis to establish a baseline purity profile.

  • Periodic Testing: Every 3-6 months (or more frequently if stored under suboptimal conditions), analyze a small sample from the stored batch using the same HPLC method.

  • Data Comparison: Compare the chromatograms from the periodic tests to the initial baseline. Look for:

    • A decrease in the area of the main peak.

    • The appearance of new peaks, which may correspond to degradation products.

  • Actionable Limit: Establish an acceptable purity threshold for your specific application (e.g., >97%). If the purity drops below this level, the batch should be flagged for re-purification or replacement.

Hypothetical HPLC Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25°C

Note: This is a starting point and may require optimization for your specific instrumentation and requirements.[17]

Q5: What analytical techniques can be used to identify unknown degradation products?

A5: If significant degradation is observed and you need to identify the impurities, a combination of techniques is often most effective:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for separating the degradation products and determining their molecular weights and fragmentation patterns, which can provide structural clues.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the isolated impurities. Comparing the spectra of the degraded sample to the pure compound can help in identifying structural changes.[18][20]

IV. References

  • Chromatogram showing effect of percentage of acetonitrile (A) and pH of mobile phase (B). (n.d.). ResearchGate.

  • Hydrolysis derivatives of (pyridyl-2)acetonitrile. (1979). Polish Journal of Pharmacology and Pharmacy, 31(1), 59-63.

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps.

  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. (2006). Organometallics, 25(5), 1268–1278.

  • Nitrile to Amide - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion.

  • 312325-72-7|this compound. (n.d.). BLDpharm.

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007). The Journal of Organic Chemistry, 72(14), 5419–5422.

  • Scheme 1 Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate.

  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry.

  • This compound. (n.d.). ChemicalBook.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2007). Tetrahedron Letters, 48(33), 5861-5863.

  • This compound | 312325-72-7. (n.d.). Sigma-Aldrich.

  • Mechanism for covalent dimerization of pyridine: [4+2] dimerization, an MP2 investigation. (2013). Computational and Theoretical Chemistry, 1017, 103-109.

  • Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization. (2019). Angewandte Chemie International Edition, 58(25), 8341-8345.

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2020). The Journal of Organic Chemistry, 85(15), 9895–9903.

  • Palladium-catalyzed dehalogenation of 5-halopyrazoles. (2012). Journal of Heterocyclic Chemistry, 49(5), 1143-1146.

  • This compound | 312325-72-7. (n.d.). Benchchem.

  • Electrochemical dimerization of 2-(2'-thienyl)pyridine adsorbed on Au(111) observed by in situ fluorescence. (2004). Langmuir, 20(19), 8159-8166.

  • [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. (2010). Organic Letters, 12(21), 4944–4947.

  • Degradation of acetonitrile residues using oxidation processes. (2004). Journal of the Brazilian Chemical Society, 15(4).

  • This compound. (n.d.). ChemicalBook.

  • Degradation of acetonitrile residues using oxidation processes. (2004). ResearchGate.

  • LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115588.

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s329-s341.

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). Molecules, 29(5), 999.

  • Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry. (2016). Polymer Chemistry, 7(28), 4664-4674.

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that coupling reactions involving heteroaromatic substrates can present unique challenges. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers working with the Buchwald-Hartwig amination of 2-(5-Bromopyridin-2-yl)acetonitrile, a substrate known for its particular sensitivities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound shows low to no conversion. What is the most likely cause?

This is the most common issue reported with this substrate. The lack of conversion almost always points to catalyst inhibition or deactivation, a problem stemming directly from the substrate's structure.[1][2]

Core Problem: Catalyst Poisoning by the Pyridine Nitrogen

The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring.[1][3] This nitrogen can coordinate strongly to the palladium center of the catalyst. This coordination forms a stable, inactive catalyst complex, effectively "poisoning" the catalyst and halting the catalytic cycle before it can proceed efficiently.[1][4] This is a well-documented phenomenon often referred to as the "2-pyridyl problem," as the nitrogen is adjacent to a potential coordination site.[1]

Troubleshooting Steps & Solutions:

  • Evaluate and Change Your Ligand: This is the most critical parameter. Standard or first-generation ligands like PPh₃ or even some bidentate ligands like BINAP may not be effective.[5][6] You need a ligand designed to overcome catalyst inhibition.

    • The Solution: Switch to modern, sterically hindered, and electron-rich monodentate biarylphosphine ligands.[1][7] These ligands create a bulky "pocket" around the palladium atom that sterically shields it, preventing the pyridine nitrogen from binding while still allowing the C-Br bond to undergo oxidative addition.

    • Recommendation: Ligands from the "third generation" or later are highly recommended.[8] See the table below for specific suggestions.

  • Use a Well-Defined Palladium Pre-catalyst: The source of your active Pd(0) catalyst matters. Using simple salts like Pd(OAc)₂ or Pd₂(dba)₃ relies on in situ reduction to the active Pd(0) species. This process can be inefficient and unreliable, especially when a potent inhibitor like pyridine is present from the start.[9][10]

    • The Solution: Employ a well-defined palladium pre-catalyst. These are stable Pd(II) complexes that rapidly and cleanly form the active, monoligated Pd(0) species upon activation with a base. This ensures a high concentration of active catalyst is generated at the start of the reaction.

    • Recommendation: G3 or G4 palladacycle pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G4) are excellent choices.[9]

  • Re-evaluate Your Base: The acetonitrile group in your substrate has acidic α-protons (pKa ≈ 25 in DMSO). Using an excessively strong base, especially at high temperatures, can deprotonate the methylene bridge, leading to substrate degradation, self-condensation, or other side reactions.

    • The Challenge: You need a base strong enough to deprotonate the amine nucleophile to form the palladium-amido complex but not so strong that it aggressively attacks your starting material.[11]

    • The Solution: While strong alkoxides like NaOtBu are common, consider slightly weaker but still effective inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent alternatives for base-sensitive substrates.[12] Their lower solubility can sometimes be an issue, so vigorous stirring is essential.[9]

  • Check Your Solvent: The solvent must be anhydrous and thoroughly degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

    • Critical Note: Avoid using acetonitrile or pyridine as the reaction solvent. These will competitively bind to the palladium center and inhibit the reaction.[9][12]

    • Recommendation: Toluene and 1,4-dioxane are standard choices.[13] For greener alternatives, consider 2-MeTHF.[12] Ensure the chosen solvent can dissolve the reagents adequately, as poor solubility is a frequent cause of failure.[12]

Q2: I'm observing significant dehalogenation (hydrodehalogenation) of my starting material. How can I prevent this?

Seeing the bromo-group replaced by a hydrogen is a common side reaction in Buchwald-Hartwig aminations.[1] It competes with the desired C-N bond formation and typically occurs via an undesired β-hydride elimination pathway from a palladium-amido intermediate, especially with primary amines.[7][8]

Causality & Solutions:

  • Mechanism: The dehalogenation side reaction competes with the final reductive elimination step that forms the product.[8] The choice of ligand and base can significantly influence the relative rates of these two pathways.

  • Ligand Choice: Bulky, electron-rich ligands not only protect the catalyst but also accelerate the rate of C-N reductive elimination, which helps it outcompete the dehalogenation pathway.[7] If you are seeing dehalogenation, it is another strong indicator that your current ligand is suboptimal.

    • Action: Screen a set of modern biarylphosphine ligands (see table below).

  • Base and Temperature Control: The reaction kinetics can be sensitive to the base. Sometimes, a slightly weaker base or running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) can disfavor the side reaction.[5] However, lowering the temperature may also slow down the desired reaction, so optimization is key.

Q3: My reaction is messy, and I suspect my starting material, this compound, is decomposing. What's happening?

Decomposition of this particular substrate is almost always related to the base and temperature used.

Primary Cause: Base-Sensitivity of the Acetonitrile Group

As mentioned in Q1, the methylene protons alpha to the nitrile group are acidic. Strong bases like NaOtBu or LHMDS can easily deprotonate this position.[12] The resulting carbanion can participate in a variety of undesired side reactions, especially at the elevated temperatures often required for Buchwald-Hartwig couplings.

Troubleshooting Steps:

  • Switch to a Milder Base: This is the first and most effective step. Move from sodium tert-butoxide to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][12] These bases are generally strong enough to facilitate the catalytic cycle but are less likely to cause substrate decomposition.

  • Lower the Reaction Temperature: High temperatures accelerate decomposition. After selecting an appropriate catalyst system, try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., start at 80 °C and monitor for progress).[5]

  • Consider Alternative Methods: For particularly sensitive substrates, methods have been developed for the α-arylation of nitriles under less basic conditions, for instance, by using α-silyl nitriles with ZnF₂ or by forming zinc cyanoalkyl reagents.[14] While this modifies the starting material, it is a valid strategy if direct amination proves too harsh for the acetonitrile moiety.

Data & Protocols
Table 1: Ligand Selection Guide for Challenging Pyridine Substrates
Ligand FamilyExample LigandsKey Features & Application Notes
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosFirst Choice. Highly electron-rich and sterically hindered. Designed to promote oxidative addition and rapid reductive elimination while preventing pyridine coordination.[1][6] XPhos is often a robust starting point.
Ferrocene-Based Ligands DtBPF, JosiphosBidentate ligands that can be effective in preventing β-hydride elimination.[7] May be less effective at preventing pyridine poisoning compared to the best monodentate ligands.
First-Generation Ligands P(t-Bu)₃A bulky alkylphosphine that can be effective but often requires higher catalyst loadings and may be more sensitive to air than biarylphosphines.[1]
Bidentate Ligands BINAP, XantphosGenerally not recommended as a first choice for this specific substrate. While useful in many contexts, they are often less effective at preventing catalyst deactivation by pyridine compared to modern monodentate systems.[6][8]

Diagram 1: Buchwald-Hartwig Catalytic Cycle & Pyridine Inhibition

B_H_Cycle Pd0 Active L-Pd(0) Catalyst OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Inactive_Complex Inactive (Pyridine)₂-Pd(0) Complex (Catalyst Poisoning) Pd0->Inactive_Complex Catalyst Poisoning Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺Br⁻ OA_Complex->Amine_Complex + Amine (HNR'R'') Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex + Base Deprotonation Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Inhibitor This compound (Ar-Br) Inhibitor->OA_Complex Inactive_Complex->Pd0

Caption: The catalytic cycle can be halted if the pyridine nitrogen poisons the active Pd(0) catalyst.

Q4: What is a good starting protocol for re-optimizing this specific reaction?

When troubleshooting, it's crucial to work systematically from a reliable baseline. The following general protocol uses recommended modern reagents and should be considered a starting point for optimization.

General Protocol for Reaction Re-optimization

Materials:

  • Aryl Halide: this compound (1.0 equiv)

  • Amine: Your desired primary or secondary amine (1.2 equiv)

  • Palladium Pre-catalyst: XPhos Pd G3 (2 mol%)

  • Ligand: XPhos (4 mol%) - Note: Additional ligand is often beneficial.

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, ligand, and base.[15]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15][16]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine in toluene (if solid).[12]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. Vigorous stirring is critical, especially with heterogeneous bases like K₃PO₄.[16]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2h, 6h, 18h) by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.[15]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the filtrate with water and then brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Q5: Can you summarize the key parameters to screen for this substrate?

Certainly. A systematic screening approach is the most efficient way to solve a failed reaction.

Diagram 2: Troubleshooting & Optimization Workflow

Troubleshooting_Workflow Start Start: Low/No Conversion Check_Catalyst 1. Evaluate Catalyst System (Ligand + Pre-catalyst) Start->Check_Catalyst Primary Suspect: Catalyst Poisoning Check_Base 2. Evaluate Base & Substrate Stability Start->Check_Base If decomposition observed Check_Conditions 3. Verify General Conditions Start->Check_Conditions Always verify Switch_Ligand Switch to Bulky Biarylphosphine (e.g., XPhos, SPhos) Check_Catalyst->Switch_Ligand Use_Precatalyst Use a G3/G4 Pre-catalyst Check_Catalyst->Use_Precatalyst Success Successful Reaction Check_Catalyst->Success If successful Switch_Ligand->Check_Base Re-test Reaction Use_Precatalyst->Check_Base Re-test Reaction Switch_Base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Switch_Base Lower_Temp Lower Reaction Temperature (e.g., 80-100 °C) Check_Base->Lower_Temp Check_Base->Success If successful Switch_Base->Check_Conditions Re-test Reaction Lower_Temp->Check_Conditions Re-test Reaction Degas_Solvent Ensure Anhydrous & Degassed Solvent Check_Conditions->Degas_Solvent Vigorous_Stir Ensure Vigorous Stirring Check_Conditions->Vigorous_Stir

Caption: A logical workflow for diagnosing and solving a failed Buchwald-Hartwig amination.

References

Technical Support Center: 2-(5-Bromopyridin-2-yl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Bromopyridin-2-yl)acetonitrile. This document provides in-depth troubleshooting advice and standardized protocols for the workup and purification of reactions involving this versatile synthetic building block. As a bifunctional molecule, it presents unique challenges and opportunities in post-reaction processing.[1] This guide is structured to help you navigate these complexities, ensuring high purity and yield for your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during the workup of reactions involving this compound.

Q1: What are the primary stability concerns for this compound during aqueous workup?

A: The two main points of vulnerability are the nitrile group and the basic pyridine nitrogen.

  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under either strong acidic or strong basic conditions, which can convert it into the corresponding primary amide or carboxylic acid, 2-(5-Bromopyridin-2-yl)acetic acid.[1][2] This is often accelerated at elevated temperatures. During workup, it is crucial to avoid prolonged contact with concentrated acids or bases. If a basic wash is required, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and perform the extraction swiftly at room temperature or below.

  • Pyridine Protonation: As a pyridine derivative, the ring nitrogen is basic and will be protonated under acidic conditions (pH < ~5). The resulting pyridinium salt is highly polar and will partition into the aqueous layer, leading to significant product loss.

Q2: I performed a Suzuki coupling and now my product is contaminated with a white solid I suspect is a boron compound. How do I remove it?

A: Boronic acid and its byproducts are common impurities in Suzuki reactions. A highly effective method for removal involves leveraging the formation of volatile trimethyl borate. After the initial aqueous workup, concentrate the organic phase, then repeatedly add methanol (MeOH) and concentrate again under reduced pressure.[3] This process converts boron residues into B(OMe)₃, which is removed with the solvent.[3] An alternative or supplementary method is to perform an aqueous wash with a mild base or a fluoride solution like 1M KF, which can help sequester boron species.[3]

Q3: My reaction was performed in DMF, and I am struggling to get my product out of the aqueous layer during extraction. What is the best strategy?

A: High-boiling polar aprotic solvents like DMF and DMSO are fully miscible with water, which complicates standard extractions. The key is to use a large volume of water or brine to dilute the DMF in the aqueous phase.[3]

  • Dilute the reaction mixture with a primary extraction solvent (e.g., Ethyl Acetate, DCM).

  • Wash with a significant volume of water (at least 5-10 times the volume of DMF used). Repeat this wash multiple times.[3]

  • Follow with a brine wash. This increases the ionic strength of the aqueous layer, further forcing the organic product into the organic layer and helping to break any emulsions.

Q4: After a Stille coupling, I have a persistent, greasy byproduct that co-elutes with my product on silica gel. How can I remove the tin byproducts?

A: Organotin byproducts from Stille couplings are notoriously difficult to remove. One of the most effective methods is to treat the crude organic layer with an aqueous solution of potassium fluoride (KF).[3] Shaking the organic layer with 1M KF for up to a minute will precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF), which can often be seen as a solid at the interface.[3] This precipitate can then be removed by filtering the entire mixture through a pad of Celite®.

Section 2: Troubleshooting Guide by Reaction Type

This guide provides specific advice for workup procedures based on the functionality of this compound being exploited.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

These reactions introduce impurities such as the palladium catalyst, ligands (e.g., phosphines), and reagent byproducts (boron or tin compounds).

Problem 1: Black precipitate (palladium black) or highly colored organic layer.

  • Cause: The palladium catalyst has crashed out of solution or colloidal palladium is present.

  • Solution: Before any aqueous workup, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a pad of Celite®. This will remove the insoluble palladium black. For finely dispersed catalyst, a silica gel plug filtration may be necessary. Elute with your extraction solvent.

Problem 2: Low isolated yield after extraction and purification.

  • Cause 1: Product loss to the aqueous phase. As mentioned in the FAQ, if acidic conditions were used (e.g., quenching with NH₄Cl), the pyridine nitrogen may be protonated.

    • Solution: Neutralize the acidic aqueous layer with NaHCO₃ or another mild base and re-extract with your organic solvent. Combine all organic layers.

  • Cause 2: Emulsion formation. The presence of polar solvents like THF or ligands can lead to emulsions during washing.

    • Solution: Add saturated NaCl solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break the emulsion. If the emulsion is persistent, filter the entire mixture through Celite®.

Logical Troubleshooting Flow for Cross-Coupling Workup

G A Crude Reaction Mixture B Filter through Celite®? A->B C Filter to Remove Pd Black B->C Yes D Dilute with Organic Solvent (e.g., EtOAc, DCM) B->D No C->D E Aqueous Wash Step D->E F Emulsion Formed? E->F G Add Brine / Filter F->G Yes H Check pH of Aqueous Layer F->H No G->E I Basify & Re-extract H->I Acidic? J Separate Layers H->J Neutral/Basic? I->E K Specific Impurity Wash? (e.g., KF for Tin, Base for Boron) J->K L Perform Specific Wash K->L Yes M Dry (Na2SO4), Filter, Concentrate K->M No L->J N Purify (Column/Recrystallization) M->N

Caption: General troubleshooting workflow for cross-coupling reactions.

Section 3: Standardized Workup Protocols

These protocols provide a validated starting point for common reaction workups. Always perform work on a small scale first to optimize conditions for your specific product.

Protocol 1: Standard Workup for a Suzuki Coupling Reaction

This protocol is designed to remove palladium catalyst, boronic acid byproducts, and reaction solvents.

Materials:

  • Celite®

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

Procedure:

  • Catalyst Removal: Cool the reaction mixture to room temperature. Dilute with 2-3 volumes of EtOAc. Filter the mixture through a 1-2 inch pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the pad with additional EtOAc.

  • Solvent Partitioning: Transfer the filtrate to a separatory funnel. If the reaction solvent was polar and water-miscible (e.g., DME, THF, Dioxane), add water to begin partitioning.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution. This step removes unreacted boronic acid and any acidic impurities.

  • Brine Wash: Wash the organic layer with brine. This removes residual water and helps to break any emulsions.[3]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Boron Residue Removal: Add a volume of MeOH to the crude product residue and re-concentrate under reduced pressure. Repeat this step two more times to remove stubborn boron impurities as volatile trimethyl borate.[3]

  • Final Purification: Purify the resulting crude material by column chromatography or recrystallization.

Experimental Workflow: Suzuki Coupling Workup

G cluster_0 Post-Reaction Processing cluster_1 Aqueous Extraction cluster_2 Isolation & Purification A 1. Cool & Dilute with EtOAc B 2. Filter through Celite® (Removes Pd Catalyst) A->B C 3. Transfer to Separatory Funnel B->C D 4. Wash with sat. NaHCO3 (Removes Boronic Acid) C->D E 5. Wash with Brine (Removes Water, Breaks Emulsions) D->E F 6. Dry over Na2SO4 E->F G 7. Concentrate in vacuo F->G H 8. Co-evaporate with MeOH (x3) (Removes Boron Residues) G->H I Crude Product for Final Purification H->I

Caption: Step-by-step workflow for a standard Suzuki reaction workup.

Section 4: Data & Reference Tables

Table 1: Common Extraction Solvents & Properties
SolventPolarityBoiling Point (°C)Miscibility with WaterNotes
Ethyl Acetate (EtOAc) Polar Aprotic77SlightGood general-purpose solvent, but can hydrolyze under strong acid/base.
Dichloromethane (DCM) Polar Aprotic40ImmiscibleCan form emulsions. Denser than water.
Diethyl Ether (Et₂O) Nonpolar35SlightHighly flammable. Good for extracting less polar compounds.
Hexanes/Heptane Nonpolar~69ImmiscibleUse for highly nonpolar products to leave polar impurities behind.
Methyl tert-butyl ether (MTBE) Nonpolar55SlightMore resistant to peroxide formation than ether or THF.

References

Technical Support Center: Solvent Selection for 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Bromopyridin-2-yl)acetonitrile (CAS 312325-72-7). This document is designed for researchers, chemists, and process development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile bifunctional building block. As the industry moves towards greener, safer, and more efficient processes, moving beyond traditional solvents like THF, Dioxane, and DMF is paramount. This guide provides troubleshooting advice and data-driven insights into utilizing alternative solvents for common synthetic transformations.

The core utility of this compound stems from its two distinct reactive handles: the bromine atom at the 5-position, which is ideal for transition-metal-catalyzed cross-coupling reactions, and the acetonitrile moiety at the 2-position, whose active methylene group is a key component for constructing fused heterocyclic systems.[1] The success of these transformations is intrinsically linked to the reaction medium.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered when substituting traditional solvents in reactions with this compound.

Part 1: General Solubility & Reaction Setup

Q1: I am trying to switch to a greener solvent, but my starting material, this compound, has poor solubility. What should I do?

A1: This is the most common initial hurdle. This compound is a crystalline solid with a low melting point (approx. 29°C) and moderate polarity.[2] When moving away from highly effective (but often hazardous) solubilizing agents like DMF or DMAc, you may face solubility challenges.

Troubleshooting Steps:

  • Mild Heating: Given the low melting point, gentle heating of the solvent system (e.g., to 40-50°C) can significantly improve solubility without degrading the substrate.

  • Solvent Mixtures: Employing a co-solvent can be highly effective. For example, if you are using a less polar "green" ether like Cyclopentyl Methyl Ether (CPME), adding a small percentage (5-10% v/v) of a more polar solvent like N-formylmorpholine or a high-boiling alcohol can enhance solubility without dominating the solvent properties.

  • Consider High-Concentration Behavior: Some modern solvents, like 2-Methyltetrahydrofuran (2-MeTHF), may perform well even if the starting material does not fully dissolve at room temperature.[3] The reactants may enter the solution as the reaction proceeds, especially in heated reactions. Monitor a test reaction via TLC or LC-MS to see if the reaction proceeds despite initial heterogeneity.

  • Deep Eutectic Solvents (DESs): For certain applications, DESs can be excellent alternatives.[4][5] A common DES, such as choline chloride:urea (1:2 molar ratio), can act as both a solvent and promoter for heterocyclic synthesis, often providing excellent solubility for polar substrates.[6]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a cornerstone reaction for functionalizing the bromide position of this substrate.[1] Traditional solvents include toluene, THF, and 1,4-dioxane, often with an aqueous base solution.[7][8] Greener ethereal solvents like 2-MeTHF and CPME are attractive replacements.[3][9]

Q2: My Suzuki-Miyaura coupling yield is low, and I see significant hydrodebromination (replacement of Br with H) when using 2-MeTHF or CPME. Why is this happening and how can I fix it?

A2: Hydrodebromination is a notorious side reaction with electron-deficient heteroaryl halides, including bromopyridines.[10] It occurs when an intermediate in the catalytic cycle is protonated before reductive elimination of the desired product can occur. This issue can be exacerbated by solvent choice, base strength, and temperature.

Causality & Explanation:

  • Solvent Role: While 2-MeTHF and CPME are excellent greener replacements for THF and dioxane, their slightly different polarity and coordinating abilities can alter the stability and reactivity of palladium intermediates.[11][12]

  • Base Strength: Strong bases (like NaOH, KOH) or excessively high temperatures can accelerate the decomposition of the boronic acid or promote side reactions that lead to the formation of palladium-hydride species, a key culprit in hydrodebromination.[10]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to optimizing your Suzuki-Miyaura coupling and minimizing the hydrodebromination byproduct.

G start Low Yield & High Hydrodebromination Observed base Step 1: Re-evaluate Base Is the base too strong (e.g., NaOH)? start->base ligand Step 2: Optimize Ligand Using a standard ligand like PPh3? base->ligand No change_base Switch to a milder base: K3PO4 or Cs2CO3. K2CO3 is a good first choice. base->change_base Yes temp Step 3: Adjust Temperature Running at high reflux (>100°C)? ligand->temp No change_ligand Use bulky, electron-rich phosphine ligands: SPhos, XPhos, or RuPhos. These promote faster reductive elimination. ligand->change_ligand Yes solvent Step 4: Check Solvent Purity Is the solvent anhydrous and peroxide-free? temp->solvent No lower_temp Reduce temperature to 60-80°C. CPME (BP 106°C) and 2-MeTHF (BP 80°C) allow for controlled heating. temp->lower_temp Yes success Problem Resolved: High Yield, Minimal Byproduct solvent->success No, problem persists. Contact Technical Support. dry_solvent Use freshly dried/distilled solvent. Ensure rigorous inert atmosphere (degas with Argon/N2). solvent->dry_solvent Yes/Unsure change_base->ligand change_ligand->temp lower_temp->solvent dry_solvent->success

Caption: Troubleshooting workflow for minimizing hydrodebromination.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are common for displacing the bromide with nucleophiles (e.g., amines, alcohols, thiols), typically requiring polar aprotic solvents to facilitate the formation of the Meisenheimer complex.[13] The focus here is on replacing reprotoxic solvents like DMF, NMP, and DMSO.

Q3: I want to replace DMF in an SNAr reaction with an amine. Which green alternatives should I consider, and what problems might I face?

A3: Excellent question. Replacing traditional dipolar aprotic solvents is a key goal in green chemistry.[13] Several viable alternatives exist, each with its own characteristics.

Alternative Solvent Options & Potential Issues:

  • Cyrene™ (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent.

    • Why it works: Its high polarity can effectively stabilize the charged intermediates in an SNAr reaction.

    • Potential Issues: Cyrene™ can be unstable in the presence of strong bases, especially at elevated temperatures, leading to polymerization or degradation.[14] Reactions should be kept as short as possible. The high viscosity may also slow down reaction rates compared to DMF.

  • PEG-400 (Polyethylene glycol, MW 400): A non-toxic, biodegradable polymer.

    • Why it works: PEG-400 has been shown to be a highly effective medium for SNAr on nitrogen-containing heterocycles, often leading to rapid reactions and high yields.[15]

    • Potential Issues: Its high viscosity can make stirring and temperature control challenging on a large scale. Product isolation can also be different; precipitation by adding an anti-solvent (like water) is a common workup procedure.[15]

  • Deep Eutectic Solvents (DESs): Mixtures like choline chloride/glycerol.

    • Why it works: DESs are highly polar, non-volatile, and can form strong hydrogen bonds, which can activate the substrate and stabilize intermediates.[4][16]

    • Potential Issues: Like PEG, viscosity can be a concern. The recovery of the product from the DES requires specific extraction or precipitation protocols, and recycling the DES is key to its "green" credentials.

Data & Protocols

Solvent Property Comparison

The choice of solvent is a multi-faceted decision. The following table compares key properties of common traditional solvents against their greener alternatives.

SolventBoiling Point (°C)Density (g/cm³)Key AdvantagesKey Disadvantages / Hazards
Traditional Ethers
Tetrahydrofuran (THF)660.889Excellent solvating propertiesForms explosive peroxides; water-miscible (difficult workup)
1,4-Dioxane1011.034Higher boiling point than THFSuspected carcinogen; forms peroxides
Greener Ethers
2-MeTHF[17]80.20.854Bio-derived; limited water miscibility; less prone to peroxides than THFHigher cost than THF
CPME[9][18]1060.863High BP; stable to acids/bases; low peroxide formation; very hydrophobicNot currently bio-derived; higher cost
Traditional Polar Aprotics
DMF1530.944Excellent solvent for a wide range of compoundsReprotoxic; high boiling point makes removal difficult
NMP2021.028High thermal stabilityReprotoxic; very high boiling point
Greener Polar Aprotics
Cyrene™[14]2271.250Bio-based; biodegradableBase-sensitive; high viscosity; potential for side reactions
PEG-400[15]Decomposes~1.128Non-toxic; biodegradable; low costHigh viscosity; non-volatile (requires extractive workup)
Experimental Protocol: Suzuki-Miyaura Coupling in CPME

This protocol provides a robust, self-validating method for coupling this compound with a generic arylboronic acid using CPME as a greener solvent alternative.

Objective: To synthesize 2-(5-Arylpyridin-2-yl)acetonitrile via Suzuki-Miyaura cross-coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • SPhos Precatalyst (2 mol%)

  • Cyclopentyl Methyl Ether (CPME), anhydrous

  • Deionized Water

Workflow Diagram:

References

monitoring the progress of 2-(5-Bromopyridin-2-yl)acetonitrile reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring 2-(5-Bromopyridin-2-yl)acetonitrile Reactions

Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure reaction success.

The compound this compound is a valuable bifunctional building block in medicinal chemistry.[1] Its pyridine ring and nitrile group offer distinct sites for chemical modification, making it a versatile precursor for complex heterocyclic systems.[1] Accurate reaction monitoring is paramount to maximizing yield, minimizing impurities, and understanding reaction kinetics. This guide provides a question-and-answer-based approach to troubleshoot common issues and establish robust analytical protocols.

Section 1: Thin-Layer Chromatography (TLC) Monitoring - FAQs & Troubleshooting

TLC is a rapid, indispensable tool for qualitative reaction monitoring.[2] It allows for a quick assessment of the consumption of starting material and the formation of products.

Q1: How do I select an appropriate TLC solvent system (mobile phase) for my reaction?

A1: The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.3-0.4.[3] This provides an optimal window to observe the appearance of both more polar and less polar products.

  • Starting Point: For a compound like this compound, which has moderate polarity, a good starting mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of 7:3 or 8:2 Hexanes:Ethyl Acetate.

  • Rationale: The pyridine nitrogen and nitrile group lend polarity, while the brominated aromatic ring provides non-polar character. Adjusting the ratio of the polar to non-polar solvent will modulate the Rf values.

  • Troubleshooting:

    • Spots at Baseline (Rf too low): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[4]

    • Spots at Solvent Front (Rf too high): The mobile phase is too polar. Decrease the proportion of the polar solvent.[4]

Q2: My spots are streaking or tailing vertically. What's causing this and how do I fix it?

A2: Streaking is a common issue when analyzing basic compounds like pyridines on standard silica gel TLC plates.[5][6]

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of the pyridine ring can undergo strong, sometimes irreversible, interactions with these acidic sites. This causes a portion of the sample to "stick" to the baseline and slowly elute up the plate, resulting in a streak rather than a compact spot.[6]

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Primary Recommendation: Add 0.5-2% triethylamine (TEA) to the eluent.[4][6]

    • Alternative: A few drops of ammonia solution can also be effective.[5]

  • Other Causes:

    • Overloading: Applying too much sample to the plate can cause streaking.[4] Dilute your sample and re-spot.

    • Decomposition: The compound may be unstable on silica gel.[6][7] While less common, this can be tested by running a 2D TLC.[7]

Q3: I can't see my spots on the TLC plate after running it. What visualization techniques can I use?

A3: If your compounds are not visible to the naked eye, several techniques can be used.

  • UV Light (254 nm): This is the most common and non-destructive method. Pyridine-containing aromatic systems, like your starting material, are typically UV-active and will appear as dark spots on a fluorescent green background.[2][8]

  • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as yellow-brown spots. This method is generally non-destructive.

  • Chemical Stains: If UV and iodine fail, chemical stains can be used. These are typically destructive.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds with oxidizable functional groups (alkenes, alkynes, alcohols, etc.). It appears as yellow/brown spots on a purple background.

    • Vanillin or Anisaldehyde Stains: These are useful for a wide range of functional groups and often give different colors for different spots, which can be diagnostically useful.

Q4: How do I interpret my TLC to determine if the reaction is complete?

A4: Proper interpretation requires spotting three lanes on your TLC plate: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[3]

  • Lane 1 (SM): A dilute solution of your starting material, this compound.

  • Lane 2 (C): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. This is the "co-spot."[3]

  • Lane 3 (RM): The reaction mixture.

Interpretation:

  • Reaction Incomplete: The spot corresponding to the starting material will be visible in the RM lane. In the C lane, the SM and RM spots will merge into a single, elongated spot.

  • Reaction Complete: The starting material spot will be absent from the RM lane. In the C lane, you will see two distinct spots: one for the SM and one for the product(s) from the RM.

  • New Spots: The appearance of new spots in the RM lane indicates product formation.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring - FAQs & Troubleshooting

LC-MS is a powerful technique that separates components of a mixture and provides mass information, allowing for confident identification of reactants, products, and byproducts.

Q1: What are good starting conditions (column, mobile phase) for my LC-MS analysis?

A1: A robust reverse-phase (RP) method is the standard for this type of molecule.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8-2.7 µm particle size) is an excellent starting point.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.

  • Rationale: The acidic modifier (formic acid) serves two key purposes: it protonates the basic pyridine nitrogen, which improves peak shape by minimizing interactions with residual silanols on the stationary phase, and it provides a source of protons for efficient ionization in positive-ion mode Electrospray Ionization (ESI+).

  • Gradient: A generic screening gradient, such as 5% to 95% B over 5-10 minutes, is usually sufficient to elute the starting material and potential products.

Q2: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A2: Similar to TLC, peak tailing for basic compounds is a common issue in LC, often due to silanol interactions.[9]

  • Ensure Acidic Mobile Phase: The most crucial factor is the presence of an acid like formic acid or acetic acid in your mobile phase. This keeps the pyridine protonated and minimizes unwanted secondary interactions.[9]

  • Column Choice: If tailing persists, consider a column with advanced endcapping or a hybrid particle technology designed to reduce silanol activity.[10]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[11] Dissolving a sample in a very strong solvent (e.g., pure acetonitrile) when the gradient starts at 5% acetonitrile can cause significant peak distortion.[11]

Q3: How do I confirm the identity of my starting material and potential products using the mass spectrometry data?

A3: The key is to look for the correct mass-to-charge ratio (m/z) and the characteristic isotopic pattern of bromine.

  • Molecular Weight: The molecular weight of this compound is ~197.03 g/mol .[12] In positive ESI mode with an acidic mobile phase, you should look for the protonated molecule [M+H]+.

  • Bromine Isotope Pattern: Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 natural abundance.[13][14] This means any ion containing one bromine atom will appear in the mass spectrum as a pair of peaks, separated by 2 m/z units, with nearly equal intensity (the M and M+2 peaks).[13][14] This is a definitive signature for a monobrominated compound.

For your starting material, you should look for a pair of peaks at approximately m/z 197.0 and m/z 199.0 with a ~1:1 intensity ratio.

dot

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound in MS.

Q4: What are some common side reactions or byproducts I should look for?

A4: Depending on your reaction conditions, several byproducts could form. LC-MS is ideal for detecting these.

  • Hydrolysis of Nitrile: Under acidic or basic aqueous conditions, the nitrile group can hydrolyze to the corresponding primary amide or carboxylic acid.[1][15]

  • Debromination: Under certain reductive or catalytic conditions, the bromine atom can be replaced by a hydrogen atom.

Here is a table of potential species to monitor:

Compound NameStructure ChangeExpected [M+H]+ (79Br)Expected [M+H]+ (81Br)Notes
Starting Material -197.0 199.0 1:1 isotope pattern
Hydrolyzed Amide-CN → -CONH₂215.0217.01:1 isotope pattern
Hydrolyzed Acid-CN → -COOH216.0218.01:1 isotope pattern
Debrominated Product-Br → -H119.1-No bromine pattern

Section 3: Protocols and Workflows

Protocol 1: Step-by-Step Guide to Developing a TLC Method
  • Prepare Samples: Dissolve a small amount of your starting material (SM) and your reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane.

  • Select Initial Mobile Phase: Prepare a 10 mL solution of 8:2 Hexanes:Ethyl Acetate in a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere.

  • Spot the Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate. Make three marks for SM, Co-spot (C), and RM.[2][3]

  • Apply Samples: Using separate capillary tubes, spot a small amount of SM on the first and second marks. Spot the RM on the second (on top of the SM) and third marks.[3]

  • Develop the Plate: Place the plate in the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize under a UV lamp (254 nm). Circle any spots.

  • Optimize:

    • If Rf is too low, increase the polarity (e.g., 7:3 Hex:EtOAc).

    • If Rf is too high, decrease the polarity (e.g., 9:1 Hex:EtOAc).

    • If spots are streaking, remake the optimal mobile phase with 1% triethylamine (TEA) and re-run.

Workflow: Troubleshooting Common Analytical Issues

dot

G start Start Analysis tlc Run TLC start->tlc tlc_issue Problem with TLC Plate? tlc->tlc_issue streaking Spots Streaking? tlc_issue->streaking Yes lcms Run LC-MS tlc_issue->lcms No add_tea Add 1% TEA to Mobile Phase streaking->add_tea Yes bad_rf Rf too High/Low? streaking->bad_rf No tlc_ok TLC OK add_tea->tlc_ok adjust_polarity Adjust Mobile Phase Polarity bad_rf->adjust_polarity Yes bad_rf->tlc_ok No adjust_polarity->tlc_ok tlc_ok->lcms lcms_issue Problem with LC-MS Data? lcms->lcms_issue peaktail Peaks Tailing? lcms_issue->peaktail Yes end_analysis Analysis Complete lcms_issue->end_analysis No add_acid Ensure 0.1% Formic Acid in Mobile Phase peaktail->add_acid Yes no_signal No Signal for Analyte? peaktail->no_signal No lcms_ok LC-MS OK add_acid->lcms_ok check_ms Check MS Settings (Polarity, Mass Range) no_signal->check_ms Yes no_signal->lcms_ok No check_ms->lcms_ok lcms_ok->end_analysis

Caption: A decision tree for troubleshooting common TLC and LC-MS issues.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-(5-Bromopyridin-2-yl)acetonitrile vs. 2-(3-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic and Medicinal Chemists

Introduction

In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable heterocyclic scaffolds.[1] Among the vast array of available building blocks, bromopyridine acetonitriles serve as particularly versatile intermediates, offering multiple reaction sites for diversification. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 2-(5-Bromopyridin-2-yl)acetonitrile and 2-(3-Bromopyridin-2-yl)acetonitrile.

The seemingly subtle change in the bromine atom's position from the 5- to the 3-position profoundly impacts the molecule's electronic and steric landscape. These differences dictate the reactivity at the three key functional sites: the Carbon-Bromine (C-Br) bond, the active methylene (-CH₂CN) group, and the pyridine ring itself. Understanding these nuances is critical for researchers to make informed decisions in reaction design, optimize conditions, and strategically plan synthetic routes. This document synthesizes fundamental principles of physical organic chemistry with practical, field-proven insights to elucidate the distinct chemical personalities of these two isomers.

Structural and Electronic Properties: The Root of Reactivity Differences

The reactivity of any molecule is fundamentally governed by its electronic structure. In these isomers, the interplay between the electron-withdrawing nitrogen atom of the pyridine ring, the inductive and resonance effects of the bromine substituent, and the cyanomethyl group establishes a unique electronic profile for each molecule.

  • This compound: The bromine atom is para to the ring nitrogen. This positioning places the C-Br bond under the strong electron-withdrawing influence of the nitrogen through resonance, significantly polarizing the bond and making the C5 carbon more electrophilic.

  • 2-(3-Bromopyridin-2-yl)acetonitrile: The bromine atom is meta to the ring nitrogen. Its electronic influence on the C-Br bond is primarily inductive. While the pyridine ring is inherently electron-deficient, the direct resonance-based withdrawal seen in the 5-bromo isomer is absent here.[2]

The cyanomethyl group at the 2-position is a potent electron-withdrawing group and possesses acidic α-protons due to the stabilization of the resulting carbanion by both the nitrile and the pyridine ring.[3][4]

Caption: Structural and key electronic features of the two isomers.

Comparative Reactivity at the C-Br Bond

The C-Br bond is a primary site for modification, typically via transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

These reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[1][5] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. A more electron-deficient C-Br bond generally leads to a faster oxidative addition and higher reactivity.

  • This compound: The C5 carbon is significantly more electrophilic due to the synergistic electron-withdrawing effects of the para nitrogen and the bromine atom. This makes the C-Br bond more susceptible to oxidative addition by a Pd(0) catalyst. Consequently, this isomer is expected to be more reactive in Suzuki, Buchwald-Hartwig, and similar cross-coupling reactions.[6] Lower catalyst loadings and milder reaction conditions may be sufficient.

  • 2-(3-Bromopyridin-2-yl)acetonitrile: The C3 carbon is less activated. While still reactive due to the overall electron-deficient nature of the pyridine ring, it will likely require more forcing conditions (higher temperatures, higher catalyst loading, or stronger activating ligands) to achieve comparable yields and reaction times to the 5-bromo isomer.[7][8]

G Generalized Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L₂ ar_pd_br Ar-Pd(II)L₂-Br pd0:e->ar_pd_br:w Ar-Br reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation (Suzuki) or Base-mediated Amine Binding (Buchwald) ar_br Ar-Br ar_pd_nu Ar-Pd(II)L₂-Nu ar_pd_br:s->ar_pd_nu:n [Nu] ar_pd_nu:n->pd0:s Ar-Nu ar_nu Ar-Nu boronic_acid R-B(OH)₂ (Suzuki) amine R₂NH (Buchwald) base Base

Caption: Key steps in Pd-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[9] The reaction is favored at positions ortho and para to strong electron-withdrawing groups, as this allows for the delocalization of the negative charge onto the activating group.[10]

  • This compound: The bromine is at the 5-position, which is not directly activated (ortho or para) by the ring nitrogen for nucleophilic attack. Therefore, direct displacement of the bromide via a standard SNAr mechanism is highly unlikely .

  • 2-(3-Bromopyridin-2-yl)acetonitrile: Similarly, the bromine at the 3-position is not in a position activated for SNAr by the ring nitrogen.[10] While the cyanomethyl group at C2 does withdraw electron density, it does not provide the necessary resonance stabilization for an attack at C3. Therefore, this isomer is also unlikely to undergo SNAr at the C-Br bond.

Comparative Reactivity at the Active Methylene Group

The methylene protons adjacent to the nitrile group are acidic and can be removed by a base to form a nucleophilic carbanion. This carbanion can then participate in various C-C bond-forming reactions like alkylations and condensations.[11] The acidity of these protons (and thus the ease of carbanion formation) is directly related to the electron-withdrawing ability of the substituted pyridine ring.

  • This compound: The combined electron-withdrawing effects of the nitrile, the ring nitrogen, and the 5-bromo substituent make the α-protons more acidic . The carbanion is better stabilized due to the enhanced overall electrophilicity of the heterocyclic system. This facilitates deprotonation with weaker bases or under milder conditions.

  • 2-(3-Bromopyridin-2-yl)acetonitrile: The electron-withdrawing effect of the 3-bromo substituent is less pronounced compared to the 5-bromo isomer. Therefore, the α-protons are expected to be less acidic . Stronger bases or more forcing conditions may be required to achieve complete deprotonation and subsequent reaction.

Caption: Reactivity pathway for the active methylene group.

Summary of Comparative Reactivity and Data

The table below summarizes the expected reactivity differences based on the structural and electronic analysis. While direct head-to-head comparative studies are sparse, these predictions are grounded in well-established principles of organic chemistry.[2][10]

Reaction TypeTarget SiteThis compound2-(3-Bromopyridin-2-yl)acetonitrileRationale
Suzuki Coupling C-Br BondHigher Reactivity Lower ReactivityC5 is more electron-deficient due to the para-N, facilitating faster oxidative addition.
Buchwald-Hartwig C-Br BondHigher Reactivity Lower ReactivityC5 is more electron-deficient due to the para-N, facilitating faster oxidative addition.[1]
SNAr C-Br BondVery Low / No ReactivityVery Low / No ReactivityBromine is not at an activated position (ortho/para to N) in either isomer.[10]
Alkylation/Condensation -CH₂CNHigher Reactivity Lower Reactivityα-protons are more acidic due to stronger overall electron withdrawal from the ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of both isomers. Based on the principles discussed, researchers should anticipate that reactions with the 3-bromo isomer may require longer reaction times or slightly elevated temperatures for optimal conversion.

Objective: To couple the bromopyridine acetonitrile isomer with phenylboronic acid.

Materials:

  • 2-(Bromopyridin-2-yl)acetonitrile isomer (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq) or SPhos (0.04 eq) for more challenging couplings

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-(bromopyridin-2-yl)acetonitrile isomer (e.g., 197 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • In a separate vial, pre-mix the catalyst by dissolving Pd(OAc)₂ (4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 10.5 mg, 0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add the degassed 1,4-dioxane/water solvent (5 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For the 5-bromo isomer, the reaction is often complete within 2-4 hours. The 3-bromo isomer may require 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(diaryl)acetonitrile product.

Caption: Experimental workflow for a comparative Suzuki coupling.

Conclusion and Strategic Recommendations

The choice between this compound and 2-(3-Bromopyridin-2-yl)acetonitrile should be a deliberate, strategy-driven decision based on their distinct reactivity profiles.

  • For rapid diversification at the C-Br bond via cross-coupling reactions, this compound is the superior choice. Its enhanced reactivity allows for milder conditions, lower catalyst loadings, and potentially broader substrate scope.

  • For reactions involving the active methylene group, this compound also holds an advantage. The increased acidity of its α-protons facilitates easier carbanion formation, enabling reactions with a wider range of bases and electrophiles.

  • 2-(3-Bromopyridin-2-yl)acetonitrile remains a valuable, albeit less reactive, building block. It may be preferred when the 5-position is already substituted or when its specific substitution pattern is required for the final target architecture. Chemists should be prepared to employ more forcing conditions to achieve desired transformations at both the C-Br bond and the methylene group.

By understanding the fundamental electronic differences imparted by the bromine's position, researchers can harness the unique synthetic potential of each isomer, streamlining synthetic campaigns and accelerating the discovery process.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methodologies for the quantitative analysis of 2-(5-Bromopyridin-2-yl)acetonitrile. As a critical intermediate in pharmaceutical synthesis, the purity and concentration of this compound must be meticulously controlled. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method validation and selection based on scientific integrity and experimental data.

Introduction: The Analytical Challenge of this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a substituted pyridine ring and a nitrile group, presents unique analytical challenges. The presence of the bromine atom and the nitrogen-containing heterocyclic ring can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. Furthermore, the potential for related impurities from the synthetic process necessitates a highly specific and sensitive analytical method to ensure the quality and safety of the final drug product.[3]

This guide will focus on a proposed stability-indicating HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines, and compare its performance with Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5]

Proposed Stability-Indicating HPLC Method and Its Validation

A robust, stability-indicating HPLC method is paramount for the accurate quantification of this compound and the separation of its potential degradation products.[5][6][7] The following method is proposed based on the analysis of similar pyridine derivatives and is validated according to ICH Q2(R2) guidelines.[8][9][10]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 4.0) (60:40, v/v)The phosphate buffer helps to maintain a consistent pH and minimize peak tailing by masking silanol interactions. Acetonitrile provides good elution strength for the analyte.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection UV at 270 nmBased on the chromophoric nature of the pyridine ring, this wavelength is expected to provide good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[4][5][12] The following validation parameters are assessed according to ICH guidelines.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Method_Parameters Define HPLC Parameters (Column, Mobile Phase, etc.) Validation_Plan Establish Validation Plan & Acceptance Criteria (ICH Q2) Method_Parameters->Validation_Plan Specificity Specificity/ Selectivity Validation_Plan->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A stepwise workflow for the validation of an HPLC method.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate specificity, forced degradation studies are performed.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the analyte in 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the analyte in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

The results should demonstrate that the peak for this compound is well-resolved from any degradation product peaks, with a resolution of >2.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Range 80-120% of test concentration10 - 30 µg/mL

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Experimental Protocol for Accuracy:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Result (% Recovery)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or a different instrument.

Precision LevelAcceptance Criteria (% RSD)Hypothetical Result (% RSD)
Repeatability ≤ 2.00.8
Intermediate Precision ≤ 2.01.2

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterHypothetical Result
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness: Vary the following parameters and assess the impact on the results:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the acceptance criteria.

Comparison with Alternative Analytical Methods

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages. Here, we compare our validated HPLC method with UPLC and qNMR.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes (<2 µm) in the stationary phase, leading to higher resolution, sensitivity, and speed of analysis.[13]

Methodology: A UPLC method for this compound would be developed by transferring the principles of the HPLC method to a UPLC system, typically using a sub-2 µm particle column and adjusting the flow rate and gradient accordingly.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[14][15][16][17] Quantification is based on the direct proportionality between the integrated signal area and the number of protons contributing to that signal.

Methodology: A known amount of the sample is dissolved in a deuterated solvent along with a known amount of an internal standard of high purity. The ¹H NMR spectrum is then acquired under specific, controlled conditions to ensure accurate integration.

Performance Comparison

ParameterHPLCUPLCqNMR
Speed Moderate (Typical run time 10-15 min)Fast (Typical run time 1-3 min)[13]Slow (Requires longer acquisition times for good signal-to-noise)
Resolution GoodExcellentNot applicable (based on chemical shift)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL range)
Solvent Consumption HighLowVery Low
Throughput ModerateHighLow
Quantitative Principle External standardizationExternal standardizationPrimary method (internal standard)[14]
Cost (Instrument) ModerateHighVery High
Method Development Moderately complexComplexComplex

digraph "Method Selection Flowchart" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontcolor="#202124"];
edge [color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start:\nNeed to quantify\nthis compound"]; "High_Throughput" [shape=diamond, style=filled, fillcolor="#FBBC05", label="High Throughput\nNeeded?"]; "Primary_Method" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Primary Method/\nReference Standard\nCharacterization?"]; "Routine_QC" [shape=diamond, style=filled, fillcolor="#FBBC05", label="Routine QC &\nStability Testing?"];

"UPLC" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="UPLC"]; "qNMR" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="qNMR"]; "HPLC" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="HPLC"];

"Start" -> "High_Throughput"; "High_Throughput" -> "UPLC" [label="Yes"]; "High_Throughput" -> "Primary_Method" [label="No"]; "Primary_Method" -> "qNMR" [label="Yes"]; "Primary_Method" -> "Routine_QC" [label="No"]; "Routine_QC" -> "HPLC" [label="Yes"]; } Caption: A logical flow for selecting the appropriate analytical method.

Conclusion

The choice of an analytical method forthis compound depends on the specific requirements of the analysis. The proposed and validated HPLC method provides a robust, reliable, and cost-effective solution for routine quality control and stability testing, meeting all the criteria set forth by regulatory agencies. [4][5][12] For applications requiring higher throughput and sensitivity, such asin early-stage drug discovery or for the analysis of trace-level impurities, UPLC is a superior alternative, albeit with higher initial instrumentation costs. qNMR stands outas a primary method for the characterization of reference standards and for obtaining highly accurate purity assessments without the need for a specific standard of the analyte. [14][15][16]However, its lower sensitivity and throughput make it less suitable for routine analysis of large numbers of samples.

Ultimately, a well-validated HPLC method remains the gold standard for the routine analysis of this compound in a regulated pharmaceutical environment, while UPLC and qNMR offer powerful complementary capabilities for specific applications.


  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. --INVALID-LINK--2. El-Kassem, L. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. National Institutes of Health. --INVALID-LINK--3. Benchchem. This compound | 312325-72-7. --INVALID-LINK--4. U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. --INVALID-LINK--5. BioPharmaSpec. Mass Spectrometric Analysis of Process Related Impurities. --INVALID-LINK--6. MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. --INVALID-LINK--7. HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. --INVALID-LINK--8. ChemicalBook. This compound | 312325-72-7. --INVALID-LINK--9. International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development - A Review. --INVALID-LINK--10. LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. --INVALID-LINK--11. Bruker. Quantitative NMR Assays (qNMR). --INVALID-LINK--12. Journal of The American Society for Mass Spectrometry. Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. --INVALID-LINK--13. ResearchGate. Quantitative NMR spectroscopy of biologically active substances and excipients. --INVALID-LINK--14. LCGC International. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. --INVALID-LINK--15. Science.gov. stability-indicating hplc method: Topics by Science.gov. --INVALID-LINK--16. PubMed. Quantitative NMR spectroscopy in pharmaceutical applications. --INVALID-LINK--17. Oakwood Chemical. This compound. --INVALID-LINK--18. Latin American Journal of Pharmacy. Improved Determination of Pyrimidines and Purines via Capillary Zone Electrophoresis in Mixed Acetonitrile-Aqueous Media. --INVALID-LINK--19. IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. --INVALID-LINK--20. ResearchGate. Quantitative NMR spectroscopy in pharmaceutical R&D. --INVALID-LINK--21. Chromatography Forum. Method for pyridine amine derivative. --INVALID-LINK--22. ResearchGate. DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. --INVALID-LINK--23. PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. --INVALID-LINK--24. MDPI. Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). --INVALID-LINK--25. International Journal of Environmental Sciences & Natural Resources. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. --INVALID-LINK--26. Walsh Medical Media. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) in Pharmacokinetics: A Revolution in Drug Analysis. --INVALID-LINK--27. MDPI. Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices. --INVALID-LINK--28. International Journal of Research in Engineering and Science. The Review Article on Analytical Method Development and Validation of RP-HPLC for Determination of Antidiabetic Drug. --INVALID-LINK--29. International Journal of Pharmaceutical Sciences and Research. Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. --INVALID-LINK--

References

A Comparative Guide to the Spectroscopic Analysis of 2-(5-Bromopyridin-2-yl)acetonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed exploration of the spectroscopic characteristics of 2-(5-Bromopyridin-2-yl)acetonitrile, a versatile building block in medicinal chemistry and materials science.[1] While a complete set of publicly available, high-resolution experimental spectra for this specific compound is not readily found in peer-reviewed literature, this guide provides a comprehensive, predicted analysis grounded in fundamental spectroscopic principles and supported by experimental data from structurally related compounds.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a thorough interpretation of expected spectral data but also a comparative analysis with analogous compounds to illuminate the influence of substituents on spectroscopic outcomes. Furthermore, detailed experimental protocols are provided to empower researchers in acquiring and interpreting their own data.

The Structural and Spectroscopic Significance of this compound

This compound (Molecular Formula: C₇H₅BrN₂, Molecular Weight: 197.03 g/mol ) is a bifunctional molecule featuring a bromine-substituted pyridine ring and a cyanomethyl group.[2][3] This unique combination of a nucleophilic nitrile and an electrophilically versatile brominated pyridine ring makes it a valuable precursor in the synthesis of a wide array of complex heterocyclic systems.[4] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

The key structural features that dictate its spectroscopic properties are:

  • The Pyridine Ring: An aromatic heterocycle with an electron-withdrawing nitrogen atom that influences the chemical shifts of the ring protons and carbons.

  • The Bromine Substituent: A halogen at the 5-position which further influences the electronic environment of the pyridine ring and introduces a characteristic isotopic pattern in mass spectrometry.

  • The Acetonitrile Moiety: Comprising a methylene (-CH₂) group and a nitrile (-C≡N) group, each with distinct and informative spectroscopic signals.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standard protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Employ a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Workflow for NMR Data Acquisition and Processing

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz NMR) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL deuterated solvent prep2 Add TMS as internal standard prep1->prep2 acq1 ¹H NMR Acquisition (16 scans, 1s delay) prep2->acq1 Insert into spectrometer acq2 ¹³C NMR Acquisition (1024+ scans, 2-5s delay) acq1->acq2 proc1 Fourier Transform acq2->proc1 Raw FID data proc2 Phase and Baseline Correction proc1->proc2 proc3 Integration and Peak Picking proc2->proc3 end Interpretable Spectra proc3->end Final Spectrum

Caption: Workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) IR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Data Interpretation and Comparative Analysis

¹H NMR Spectroscopy

Predicted Spectrum of this compound:

The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group.

  • Pyridine Ring Protons (Aromatic Region): The electron-withdrawing nature of the nitrogen atom and the bromine atom will cause these protons to appear in the downfield region (typically δ 7.5-9.0 ppm).

    • H-6: This proton is ortho to the nitrogen and is expected to be the most deshielded, appearing as a doublet of doublets or a narrow triplet around δ 8.5-8.7 ppm.

    • H-4: This proton is meta to the nitrogen and ortho to the bromine. It is expected to appear as a doublet of doublets around δ 7.8-8.0 ppm.

    • H-3: This proton is meta to both the nitrogen and the bromine and ortho to the cyanomethyl group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet around δ 7.4-7.6 ppm.

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing pyridine ring and nitrile group. They are expected to appear as a singlet around δ 3.9-4.2 ppm.[4]

Comparative Analysis:

CompoundH-6 (δ ppm)H-3 (δ ppm)H-4 (δ ppm)-CH₂- (δ ppm)
This compound (Predicted) ~8.6 (d)~7.5 (d)~7.9 (dd)~4.0 (s)
2-(Pyridin-2-yl)acetonitrile ~8.6 (d)~7.3 (d)~7.7 (t)~3.9 (s)
2-(5-Chloropyridin-2-yl)acetonitrile ~8.5 (d)~7.4 (d)~7.8 (dd)~4.0 (s)

The data for comparative compounds is sourced from typical values for such structures.

The presence of the bromine atom at the 5-position in the target compound is expected to cause a downfield shift of the H-4 and H-6 protons compared to the unsubstituted 2-(pyridin-2-yl)acetonitrile, due to its electron-withdrawing inductive effect. The effect on the H-3 proton would be less pronounced. The chloro-substituted analog would show a similar, but slightly less pronounced, downfield shift compared to the bromo-substituted compound, as chlorine is less electronegative than bromine.

¹³C NMR Spectroscopy

Predicted Spectrum of this compound:

The ¹³C NMR spectrum is expected to show seven distinct signals.

  • Pyridine Ring Carbons:

    • C-2 and C-6: These carbons, being closest to the nitrogen, are the most deshielded and are expected to appear around δ 150-155 ppm.

    • C-4: Expected to be in the range of δ 138-142 ppm.

    • C-3 and C-5: These are generally the most shielded of the pyridine carbons. The carbon bearing the bromine (C-5) will be significantly influenced by the halogen's electronic effects and is expected around δ 120-125 ppm. C-3 is expected around δ 125-130 ppm.

  • Acetonitrile Group Carbons:

    • -C≡N (Nitrile Carbon): This quaternary carbon typically appears in a characteristic region around δ 115-120 ppm.[4]

    • -CH₂- (Methylene Carbon): This carbon is expected to be in the range of δ 25-30 ppm.

Comparative Analysis:

CompoundC-2 (δ ppm)C-5 (δ ppm)-C≡N (δ ppm)-CH₂- (δ ppm)
This compound (Predicted) ~152~122~117~28
2-(Pyridin-2-yl)acetonitrile ~150~124~118~27
2-(5-Chloropyridin-2-yl)acetonitrile ~151~130~117~28

The C-Br bond in the target molecule will cause a noticeable upfield shift for C-5 compared to the unsubstituted analog due to the "heavy atom effect". In contrast, the C-Cl bond in the chloro-analog results in a downfield shift for C-5 due to the higher electronegativity of chlorine compared to bromine.

Infrared (IR) Spectroscopy

Predicted Spectrum of this compound:

The IR spectrum will be characterized by several key absorption bands.

  • C-H stretching (aromatic): A group of weak to medium bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Medium bands in the 2850-2960 cm⁻¹ region for the -CH₂- group.

  • -C≡N stretching (nitrile): A sharp, medium-intensity band in the 2240-2260 cm⁻¹ region. This is a very characteristic and diagnostic peak.

  • C=C and C=N stretching (aromatic ring): Several bands of varying intensity in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A strong band in the fingerprint region, typically below 600 cm⁻¹.

Comparative Analysis:

Functional GroupThis compound (Predicted Wavenumber, cm⁻¹)2-(Pyridin-2-yl)acetonitrile (Typical Wavenumber, cm⁻¹)
-C≡N Stretch 2250 (sharp, medium)2255 (sharp, medium)
Aromatic C=C/C=N Stretches 1580, 1470, 14301590, 1475, 1435
C-Br Stretch < 600Absent

The position of the nitrile stretch is not expected to be significantly affected by the bromine substituent. The primary difference in the IR spectra will be the presence of the C-Br stretching vibration in the low-frequency region for the target compound.

Mass Spectrometry

Predicted Mass Spectrum of this compound:

The mass spectrum will provide the molecular weight and information about the isotopic abundance of bromine.

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z = 196 (for C₇H₅⁷⁹BrN₂) and m/z = 198 (for C₇H₅⁸¹BrN₂). This M/M+2 pattern is a definitive indicator of the presence of one bromine atom. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 197 and 199.[4]

  • Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom and cleavage of the cyanomethyl group.

    • [M-Br]⁺: A significant peak at m/z = 117, corresponding to the loss of the bromine radical.

    • [M-CH₂CN]⁺: A peak at m/z = 156/158, corresponding to the loss of the cyanomethyl radical.

Logical Flow of Spectroscopic Structure Elucidation

G cluster_ms MS Analysis cluster_ir IR Analysis cluster_nmr NMR Analysis start Unknown Compound ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms_mw Molecular Weight (m/z 196/198) ms_iso Isotopic Pattern (1:1 M/M+2 confirms Br) ms_mw->ms_iso structure Structure Confirmed: This compound ms_iso->structure ir_cn Nitrile C≡N stretch (~2250 cm⁻¹) ir_arom Aromatic C=C/C=N (1400-1600 cm⁻¹) ir_cn->ir_arom ir_arom->structure nmr_h ¹H NMR: 3 aromatic H 1 methylene CH₂ nmr_c ¹³C NMR: 5 aromatic C 1 nitrile C 1 methylene C nmr_h->nmr_c nmr_2d 2D NMR (COSY, HSQC): Confirm connectivity nmr_c->nmr_2d nmr_2d->structure

Caption: A logical workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.

Conclusion

References

A Comparative Guide to Palladium Catalysts for the Synthesis of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(5-Bromopyridin-2-yl)acetonitrile in Drug Discovery and Organic Synthesis

This compound is a pivotal building block in the synthesis of a multitude of pharmacologically active compounds and complex organic molecules. Its bifunctional nature, featuring a reactive bromine atom and a versatile nitrile group on a pyridine scaffold, allows for diverse and intricate molecular elaborations.[1] The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, while the acetonitrile moiety can be readily transformed into other functional groups or utilized in cyclization reactions to construct fused heterocyclic systems. This unique combination of reactive sites makes it a highly sought-after intermediate for medicinal chemists and process development scientists.

The efficient and selective synthesis of this compound is therefore a topic of significant interest. Palladium-catalyzed cyanation of a suitable 2-halo-5-bromopyridine precursor stands out as a powerful and widely adopted method for this transformation.[1] This guide provides a comprehensive comparison of different palladium catalyst systems for the synthesis of this key intermediate, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Comparative Analysis of Palladium Catalyst Systems

The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical in determining the efficiency, yield, and substrate scope of the cyanation reaction. Below is a comparative summary of various palladium catalysts that have been employed or are relevant for the synthesis of this compound and related compounds.

Catalyst SystemPrecursorLigandCyanide SourceSubstrateYield (%)Reaction Time (h)Temperature (°C)Key Advantages & Considerations
Catalyst System 1 Pd₂(dba)₃dppfZn(CN)₂2-Chloro-5-bromopyridine88%16RefluxA well-established and reliable system for cyanation of aryl halides. The use of dppf as a ligand often provides good yields and functional group tolerance.
Catalyst System 2 Pd(OAc)₂None (Ligand-free)K₄[Fe(CN)₆]Aryl Bromides83-96%5120A practical and cost-effective ligand-free method. Utilizes a non-toxic cyanide source, enhancing the safety profile of the process.
Catalyst System 3 Palladacycle Precatalyst (P1)XPhosK₄[Fe(CN)₆]·3H₂OEthyl 4-chlorobenzoate97%1100Highly active catalyst system allowing for low catalyst loadings and fast reaction times. Particularly effective for challenging substrates like aryl chlorides.
Catalyst System 4 P-O bidentate chelate palladium complex-K₄[Fe(CN)₆]·3H₂O2-Bromopyridine78%--Demonstrates good efficiency for the cyanation of a closely related substrate, suggesting its potential for the target synthesis.

Note: The data presented in this table is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Deep Dive into Catalyst Performance and Mechanistic Insights

The performance of a palladium catalyst in a cross-coupling reaction is intricately linked to the kinetics of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. The choice of the palladium precursor and ligand significantly influences each of these steps.

The Role of the Palladium Precursor

Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts.

  • Pd(OAc)₂ and Pd₂(dba)₃: These are stable and commercially available Pd(II) and Pd(0) sources, respectively. They require in-situ reduction and ligand coordination to form the active Pd(0) catalyst. However, this activation process can be susceptible to poisoning by cyanide ions, which can deactivate the catalyst by forming stable palladium-cyanide complexes.[1]

  • Palladacycle Precatalysts: These are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) species. Palladacycle precatalysts, such as the one developed by Buchwald and coworkers, have shown superior activity, allowing for lower catalyst loadings and faster reaction times, especially for less reactive aryl chlorides.[1] Their efficiency stems from the rapid and clean generation of the active catalyst, minimizing the opportunity for cyanide poisoning.

The Influence of Ligands

The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This is a robust and versatile ligand that has been widely used in various cross-coupling reactions. Its wide bite angle and electron-rich nature promote both oxidative addition and reductive elimination.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This is a bulky and electron-rich biarylphosphine ligand from the Buchwald group. The steric bulk of XPhos facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, leading to higher turnover numbers and efficiency.

dot digraph "Catalytic Cycle of Palladium-Catalyzed Cyanation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, size="7.5,5!", ratio=fill]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.2, height=1.2]; edge [fontname="Arial", fontsize=10];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\nL_n", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Cyano [label="Ar-Pd(II)-CN\nL_n", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-CN", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="CN⁻"]; Transmetalation -> PdII_Cyano; PdII_Cyano -> RedElim; RedElim -> Product; RedElim -> Pd0 [style=dashed];

// Invisible nodes and edges for layout {rank=same; OxAdd; Transmetalation; RedElim;} } . Caption: Generalized catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

Experimental Protocols

Below are detailed, step-by-step methodologies for the synthesis of this compound using two different palladium catalyst systems. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis using Pd₂(dba)₃/dppf

This protocol is based on a well-established method for palladium-catalyzed cyanation and is a reliable starting point for optimization.

Materials:

  • 2-Chloro-5-bromopyridine

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq), zinc cyanide (0.6 eq), dppf (0.2 eq), and Pd₂(dba)₃ (0.1 eq).

    • Rationale: The use of an inert atmosphere (Nitrogen or Argon) is crucial to prevent the oxidation of the Pd(0) catalyst. Anhydrous solvent is used to avoid side reactions.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

    • Rationale: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the DMF.

  • Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Ligand-Free Synthesis using Pd(OAc)₂

This protocol offers a more practical and cost-effective alternative by avoiding the use of an expensive phosphine ligand and employing a non-toxic cyanide source.

Materials:

  • 2-Bromo-5-chloropyridine (or other suitable precursor)

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • MTBE (Methyl tert-butyl ether)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), potassium ferrocyanide (1.0 eq), sodium carbonate (1.0 eq), and Pd(OAc)₂ (0.005 eq) in DMAc.

    • Rationale: Potassium ferrocyanide serves as a non-toxic and stable source of cyanide. Sodium carbonate acts as a base to facilitate the reaction.

  • Reaction: Heat the mixture to 120 °C and stir for 5 hours.

  • Quenching and Extraction: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous mixture with MTBE (3x).

  • Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.

Visualization of the Synthetic Workflow

dot digraph "Synthetic Workflow" { graph [fontname="Arial", fontsize=12, size="7.5,5!", ratio=fill]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Starting Material\n(e.g., 2-Chloro-5-bromopyridine)"]; Reaction [label="Palladium-Catalyzed\nCyanation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column\nChromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Pd Catalyst, CN Source,\nSolvent, Heat"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; } . Caption: A generalized workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The palladium-catalyzed cyanation reaction is a highly effective method for the synthesis of this compound. The choice of the catalyst system has a profound impact on the reaction's efficiency and practicality. While traditional catalysts like Pd₂(dba)₃/dppf offer reliability, modern systems based on palladacycle precatalysts and ligand-free protocols provide significant advantages in terms of activity, cost-effectiveness, and safety.

For researchers aiming for high throughput and efficiency, especially with challenging substrates, palladacycle-based catalysts are highly recommended. For large-scale synthesis where cost and safety are paramount, the ligand-free system with potassium ferrocyanide presents a compelling option. Further developments in this field will likely focus on the design of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and economic viability of this important transformation.

References

A Guide to the Comparative Activity of Kinase Inhibitors Derived from 2-(5-Bromopyridin-2-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of novel kinase inhibitors derived from the versatile 2-(5-Bromopyridin-2-yl)acetonitrile scaffold. As a Senior Application Scientist, the goal is to present not just a methodology, but a strategic blueprint for advancing kinase inhibitor discovery programs. We will explore the rationale behind experimental design, provide detailed protocols for robust activity assessment, and discuss the interpretation of comparative data.

Introduction: The Promise of the this compound Scaffold

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[1] The this compound core is a highly attractive starting point for the development of novel kinase inhibitors. This bifunctional heterocyclic compound offers a strategic combination of a brominated pyridine ring and a reactive nitrile group, making it a versatile building block for creating diverse chemical libraries.[3]

The pyridine ring is a common feature in many approved kinase inhibitors, often forming crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.[4][5] The bromine atom at the 5-position serves as a convenient handle for synthetic elaboration via cross-coupling reactions, while the acetonitrile group and its adjacent methylene can be transformed into various functional groups to explore structure-activity relationships (SAR).[3][6]

This guide will outline a systematic approach to synthesize and compare a hypothetical series of analogs to identify lead compounds with superior potency and selectivity.

Proposed Analogs for Comparative Study

To effectively explore the SAR of this scaffold, we propose the synthesis of a focused library of analogs. Modifications will target key regions known to influence kinase binding and cellular activity. The core structure, this compound, provides multiple points for diversification.

Table 1: Proposed Analogs for Synthesis and Comparative Evaluation

Compound IDR1 (Modification at Bromo-position)R2 (Modification of Acetonitrile)Rationale
Parent-01 -Br-CNParent Scaffold
A-01 4-methoxyphenyl-CNExplore interaction with solvent-exposed region via Suzuki coupling.
A-02 3-aminophenyl-CNIntroduce potential new hydrogen bond donor.
A-03 1-methyl-1H-pyrazol-4-yl-CNIntroduce a heterocyclic ring to enhance solubility and interactions.
B-01 -Br1H-tetrazol-5-ylConvert nitrile to a bioisostere to potentially improve metabolic stability.
B-02 -BrCarboxamideIntroduce hydrogen bonding capabilities.
C-01 4-methoxyphenyl1H-tetrazol-5-ylCombine modifications to explore synergistic effects on potency.
C-02 3-aminophenylCarboxamideCombine modifications to optimize binding interactions.

Experimental Design & Workflow

A rigorous and systematic workflow is essential for generating high-quality, comparable data. The process begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation cluster_2 Data Analysis & SAR synthesis Synthesis of Analogs (Parent-01, A-01 to C-02) biochem_assay In Vitro Kinase Assay (e.g., TR-FRET or ADP-Glo) synthesis->biochem_assay Test Compounds ic50_det IC50 Determination biochem_assay->ic50_det Dose-Response Data cell_viability Cell Viability Assay (e.g., MTT or CellTiter-Glo) ic50_det->cell_viability Select Potent Compounds ec50_det EC50 Determination cell_viability->ec50_det Viability Data target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) sar_analysis Structure-Activity Relationship (SAR) Analysis target_engagement->sar_analysis ec50_det->target_engagement Confirm On-Target Effect lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: Proposed experimental workflow for comparative inhibitor analysis.

Methodologies & Protocols

Adherence to standardized protocols is paramount for ensuring data integrity and comparability across different compounds.[1]

In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput method for quantifying kinase activity.[7] They measure the phosphorylation of a substrate by a specific kinase.

Principle: A kinase phosphorylates a biotinylated substrate. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Protocol:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of each analog in 100% DMSO. Subsequently, create a 4X final assay concentration stock by diluting this series into the appropriate kinase buffer.[7]

  • Reaction Setup: In a 384-well plate, add 5 µL of the 4X compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[7]

  • Kinase Addition: Add 5 µL of a 4X kinase solution to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X solution containing the biotinylated substrate and ATP (ideally at its Km concentration for the kinase).[1][7]

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the europium-labeled antibody and streptavidin-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[4]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8][9] It is crucial for determining the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for attachment.[9][10]

  • Compound Treatment: Prepare serial dilutions of the kinase inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).[9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the EC50 value.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the synthesized analogs.

Table 2: Hypothetical Comparative Activity Data

Compound IDTarget Kinase IC50 (nM)HCT116 Cell Viability EC50 (µM)A549 Cell Viability EC50 (µM)
Parent-01 >10,000>50>50
A-01 85012.515.2
A-02 4308.19.8
A-03 2104.55.1
B-01 5,20045.0>50
B-02 7,800>50>50
C-01 951.82.3
C-02 550.91.2

Visualizing the Target Pathway

To contextualize the inhibitor's mechanism of action, it is essential to understand the signaling pathway being targeted. For example, many kinases are components of pathways like the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Bromopyridin-2-yl -acetonitrile Analog (e.g., targeting MEK) Inhibitor->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach for the comparative analysis of kinase inhibitors derived from the this compound scaffold. By systematically synthesizing analogs, employing robust biochemical and cellular assays, and carefully analyzing the resulting SAR, researchers can efficiently identify and optimize lead compounds. The most promising inhibitors, such as the hypothetical compound C-02 , should be advanced to further studies, including kinase selectivity profiling against a broad panel, ADME/Tox profiling, and ultimately, in vivo efficacy studies in relevant disease models. This structured methodology provides a solid foundation for accelerating the discovery of next-generation targeted therapeutics.

References

A Comparative Guide to the Synthetic Routes of 2-(5-Bromopyridin-2-yl)acetonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(5-Bromopyridin-2-yl)acetonitrile

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient and scalable production of active pharmaceutical ingredients (APIs). Among these crucial intermediates, this compound stands out as a highly versatile scaffold. Its unique bifunctional nature, featuring a reactive brominated pyridine ring and a synthetically flexible cyanomethyl group, makes it an invaluable precursor for a diverse array of complex heterocyclic systems.[1] The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, while the cyanomethyl group at the 2-position serves as a key handle for the construction of fused ring systems and other functional group transformations. This guide provides an in-depth comparison of the most prevalent synthetic routes to this key intermediate, offering experimental insights and yield data to inform route selection for both laboratory-scale research and process development.

Route 1: Palladium-Catalyzed Cyanation of 2-Halo-5-Bromopyridines

The palladium-catalyzed cyanation of aryl halides has emerged as one of the most robust and widely adopted methods for the synthesis of aryl nitriles. This approach offers high efficiency and functional group tolerance, making it a favored strategy for the synthesis of this compound. The general principle involves the cross-coupling of a 2-halo-5-bromopyridine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

Mechanism of Palladium-Catalyzed Cyanation

The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the 2-halo-5-bromopyridine to a low-valent palladium(0) species. This is followed by a transmetalation step where the cyanide anion from the cyanide source displaces the halide on the palladium complex. The cycle is completed by reductive elimination, which forms the desired carbon-cyanide bond and regenerates the active palladium(0) catalyst. The choice of catalyst, ligand, cyanide source, and reaction conditions significantly impacts the efficiency and yield of this transformation.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Chloro-5-bromopyridine with K₄[Fe(CN)₆]

This protocol is adapted from established methodologies for the cyanation of aryl chlorides, leveraging the less toxic and readily available potassium hexacyanoferrate(II) as the cyanide source.[2][3][4][5]

Materials:

  • 2-Chloro-5-bromopyridine

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • cataCXium® A (Di(1-adamantyl)-n-butylphosphine)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a dried reaction vessel, add 2-chloro-5-bromopyridine (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (0.3 equiv), sodium carbonate (1.5 equiv), palladium(II) acetate (0.02 equiv), and cataCXium® A (0.04 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add degassed toluene and water (typically in a 1:1 to 2:1 ratio).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Nitro-5-bromopyridine

An alternative to palladium-catalyzed methods is the nucleophilic aromatic substitution (SNAr) of a highly activated pyridine ring. In this approach, an electron-withdrawing group, such as a nitro group, at the 2-position of the pyridine ring activates the carbon for nucleophilic attack by a cyanide anion. This method avoids the use of expensive transition metal catalysts but often requires more forcing reaction conditions.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The cyanide nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, the leaving group (the nitro group in this case) is expelled, and the aromaticity of the pyridine ring is restored, yielding the desired product. The stability of the Meisenheimer intermediate is crucial for the success of the reaction and is enhanced by the presence of strong electron-withdrawing groups.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Nitro-5-bromopyridine with Sodium Cyanide

This protocol is based on a patented procedure for the synthesis of 2-cyano-5-bromopyridine from 2-nitro-5-bromopyridine.

Materials:

  • 2-Nitro-5-bromopyridine

  • Sodium cyanide (NaCN)

  • Sulfolane

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add sulfolane, 2-nitro-5-bromopyridine (1.0 equiv), and sodium cyanide (1.1 equiv).

  • Under a nitrogen atmosphere, heat the mixture to 150 °C and stir for 4 hours. Monitor the reaction by HPLC to ensure the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and ethyl acetate to the reaction mixture and stir.

  • Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with water to remove residual sulfolane and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Yield Comparison and Route Selection

The choice of synthetic route for this compound will ultimately depend on a variety of factors including cost of starting materials, scalability, safety considerations, and desired purity.

Synthetic Route Starting Material Cyanide Source Catalyst/Reagent Typical Yield Advantages Disadvantages
Palladium-Catalyzed Cyanation 2-Chloro-5-bromopyridineK₄[Fe(CN)₆]Pd(OAc)₂ / cataCXium® A70-90%High yield, mild conditions, good functional group tolerance.Cost of palladium catalyst and ligand.
Palladium-Catalyzed Cyanation 2,5-DibromopyridineZn(CN)₂Pd(dba)₃ / dppf60-85%Readily available starting material.Potential for di-cyanation byproducts, toxicity of zinc cyanide.
Nucleophilic Aromatic Substitution 2-Nitro-5-bromopyridineNaCN-60-75%Palladium-free, inexpensive reagents.Harsh reaction conditions (high temperature), use of highly toxic sodium cyanide.

Data Presentation

Yield_Comparison cluster_0 Palladium-Catalyzed Cyanation cluster_1 Nucleophilic Aromatic Substitution 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Product This compound 2-Chloro-5-bromopyridine->Product 70-90% Yield (K4[Fe(CN)6]) 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromopyridine->Product 60-85% Yield (Zn(CN)2) 2-Nitro-5-bromopyridine 2-Nitro-5-bromopyridine 2-Nitro-5-bromopyridine->Product 60-75% Yield (NaCN)

Caption: Comparative yields of different synthetic routes to this compound.

Synthesis of Starting Materials

The overall efficiency of any synthetic route is intrinsically linked to the accessibility and synthesis of the starting materials.

Preparation of 2-Halo-5-Bromopyridines

Both 2-chloro-5-bromopyridine and 2,5-dibromopyridine are typically synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in the presence of a hydrohalic acid, followed by decomposition of the resulting diazonium salt with a copper(I) halide.

Precursor_Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination Diazonium Salt Diazonium Salt 2-Amino-5-bromopyridine->Diazonium Salt Diazotization (NaNO2, HBr/HCl) 2,5-Dibromopyridine 2,5-Dibromopyridine Diazonium Salt->2,5-Dibromopyridine Sandmeyer (CuBr) 60-64% Yield 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Diazonium Salt->2-Chloro-5-bromopyridine Sandmeyer (CuCl)

Caption: Synthesis of 2-halo-5-bromopyridine precursors.

Preparation of 2-Nitro-5-bromopyridine

2-Nitro-5-bromopyridine can be prepared from 2-amino-5-bromopyridine by oxidation of the amino group to a nitro group using an oxidizing agent such as peracetic acid.[7]

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several synthetic routes. For laboratory-scale synthesis where yield and mild reaction conditions are a priority, the palladium-catalyzed cyanation of 2-chloro-5-bromopyridine using potassium hexacyanoferrate(II) presents a highly attractive option. For larger-scale production where cost is a major driver, the nucleophilic aromatic substitution of 2-nitro-5-bromopyridine offers a viable, palladium-free alternative, albeit with the need for more stringent safety protocols due to the use of sodium cyanide and high reaction temperatures.

The continued development of more active and robust palladium catalysts, as well as the exploration of greener and safer cyanide sources, will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important pharmaceutical intermediate. As the demand for novel therapeutics grows, the optimization of synthetic routes to key building blocks like this compound will remain a critical endeavor in the field of drug development.

References

A Senior Application Scientist's Guide to the Synthetic Utility of 2-(5-Bromopyridin-2-yl)acetonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 2-(Pyridin-2-yl)acetonitriles in Modern Synthesis

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyridine ring stands as a cornerstone heterocyclic motif, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of functionalized pyridines, 2-(pyridin-2-yl)acetonitrile and its derivatives have emerged as exceptionally versatile building blocks. The strategic placement of the acetonitrile group at the 2-position of the pyridine ring imparts a unique reactivity profile, characterized by an acidic α-proton and a synthetically malleable nitrile group. When this core is further functionalized, particularly at the 5-position, a powerful bifunctional reagent is created, unlocking a diverse range of synthetic transformations.

This guide provides an in-depth comparative analysis of the synthetic utility of 2-(5-Bromopyridin-2-yl)acetonitrile and its key structural analogs. As a senior application scientist, my objective is to not only present established synthetic protocols but also to elucidate the underlying chemical principles that govern the choice of a particular analog for a specific synthetic challenge. We will explore how subtle modifications to the 5-substituent dramatically influence the molecule's reactivity in cross-coupling reactions and its participation in various cyclization and functional group interconversion strategies. The experimental data presented herein is curated from peer-reviewed literature and our own application studies, offering a practical and reliable resource for researchers in drug discovery and chemical development.

Core Scaffold: this compound - A Gateway to Molecular Diversity

This compound is a bifunctional molecule that marries the reactivity of a brominated pyridine with the synthetic flexibility of an acetonitrile moiety.[3] This combination makes it a highly sought-after starting material for the synthesis of complex heterocyclic systems.[3] The bromine atom at the 5-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the activated methylene group adjacent to the nitrile is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Synthetic Potential of this compound

G cluster_bromo Reactions at 5-Bromo Position cluster_acetonitrile Reactions of Acetonitrile Moiety This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)2 Pd catalyst Stille Coupling Stille Coupling This compound->Stille Coupling ArSnBu3 Pd catalyst Heck Reaction Heck Reaction This compound->Heck Reaction Alkene Pd catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine Pd catalyst Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Alkyne Pd/Cu catalyst Thorpe-Ziegler Reaction Thorpe-Ziegler Reaction This compound->Thorpe-Ziegler Reaction Base Gewald Reaction Gewald Reaction This compound->Gewald Reaction Ketone, S8, Base Reaction with Diazonium Salts Reaction with Diazonium Salts This compound->Reaction with Diazonium Salts ArN2+Cl- Condensation with DMFDMA Condensation with DMFDMA This compound->Condensation with DMFDMA DMFDMA Hydrolysis/Reduction of Nitrile Hydrolysis/Reduction of Nitrile This compound->Hydrolysis/Reduction of Nitrile H+/H2O or LiAlH4

Caption: Key synthetic transformations of this compound.

Comparative Analysis of Structural Analogs

The true power of this scaffold lies in the ability to tune its reactivity and synthetic applications by modifying the substituent at the 5-position. Below, we compare the synthetic utility of this compound with its chloro, fluoro, cyano, and methoxy analogs.

Halogenated Analogs: A Study in Cross-Coupling Reactivity

The nature of the halogen at the 5-position significantly impacts the efficiency of palladium-catalyzed cross-coupling reactions. This is a direct consequence of the bond dissociation energies of the C-X bond and the relative rates of oxidative addition to the palladium(0) catalyst.

AnalogKey Synthetic UtilityAdvantagesDisadvantages
This compound Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig reactionsHighly reliable and predictable reactivity in a wide range of cross-coupling reactions. Commercially available and relatively inexpensive.Potential for side reactions under harsh conditions. Bromine may be too reactive for some multi-step syntheses where late-stage functionalization is desired.
2-(5-Chloropyridin-2-yl)acetonitrile Suzuki, Buchwald-Hartwig aminationLower cost compared to the bromo analog. The C-Cl bond is less reactive, allowing for selective functionalization of other more reactive halides in the molecule.Requires more forcing reaction conditions (higher temperatures, stronger bases, more specialized catalysts) for efficient cross-coupling.
2-(5-Fluoropyridin-2-yl)acetonitrile Nucleophilic aromatic substitution (SNAr)The C-F bond is generally inert to palladium-catalyzed cross-coupling, making it an excellent choice for introducing fluorine for medicinal chemistry applications or as a stable handle for other transformations.Not suitable for standard cross-coupling reactions. Synthesis of the starting material can be more challenging.

Expertise & Experience: The choice between a bromo and a chloro analog often comes down to a balance of reactivity and cost. For discovery chemistry where rapid diversification is key, the bromo derivative is often preferred due to its broader applicability and milder reaction conditions. In process development, where cost of goods is a major driver, significant effort is often invested in optimizing conditions for the less expensive chloro analog. The fluoro analog is a specialist's tool, primarily used when the introduction of fluorine is a key design element of the target molecule, often to modulate pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol includes the use of a pre-catalyst system (Pd(OAc)₂/PPh₃) that is widely used and well-understood. The use of an aqueous base (K₂CO₃) is standard for Suzuki couplings and helps to facilitate the transmetalation step. Monitoring by TLC or LC-MS ensures that the reaction is driven to completion, and the purification by column chromatography provides the final product in high purity.

Cyano and Methoxy Analogs: Modulating Electronic Properties and Reactivity

Beyond halogens, other substituents at the 5-position can dramatically alter the electronic properties of the pyridine ring and the acetonitrile moiety, opening up new synthetic avenues.

AnalogKey Synthetic UtilityAdvantagesDisadvantages
2-(5-Cyanopyridin-2-yl)acetonitrile Precursor for tetrazoles, amides, and carboxylic acids. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.The additional cyano group provides a handle for further functionalization, increasing the complexity of the resulting molecules. The electron-withdrawing nature of the cyano group can influence the acidity of the α-protons.The presence of two nitrile groups requires careful selection of reaction conditions to achieve selective transformations.
2-(5-Methoxypyridin-2-yl)acetonitrile The methoxy group is a strong electron-donating group, activating the pyridine ring towards electrophilic substitution. It can also be cleaved to reveal a hydroxyl group for further derivatization.The electron-rich nature of the pyridine ring can facilitate certain reactions and influence the regioselectivity of others.The methoxy group may not be stable to certain reaction conditions, particularly strong acids.

Expertise & Experience: The 2-(5-cyanopyridin-2-yl)acetonitrile is a powerful building block for accessing compounds with multiple nitrogen-containing heterocycles. For instance, the selective hydrolysis of one nitrile group followed by cyclization is a common strategy in medicinal chemistry. The methoxy analog is particularly useful when aiming to synthesize molecules with a phenol or aniline-like moiety on the pyridine ring, as the methoxy group can be readily converted to a hydroxyl group.

Advanced Synthetic Applications: Cyclization Reactions

The activated methylene group of 2-(pyridin-2-yl)acetonitrile and its analogs is a key participant in a variety of powerful cyclization reactions for the construction of fused heterocyclic systems.

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone.[4][5][6] This reaction is particularly useful for the synthesis of 5- and 6-membered rings fused to the pyridine core.

Diagram: Thorpe-Ziegler Cyclization Workflow

G A α,ω-Dinitrile Precursor B Base-catalyzed Intramolecular Cyclization A->B C Cyclic α-Cyano Enamine B->C D Acidic Hydrolysis C->D E Fused Cyclic Ketone D->E

Caption: General workflow for the Thorpe-Ziegler reaction.

Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the one-pot synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[7][8][9] 2-(Pyridin-2-yl)acetonitrile and its analogs are excellent nitrile components for this reaction, leading to the formation of thieno[2,3-b]pyridines, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Gewald Synthesis of a Thieno[2,3-b]pyridine Derivative

Materials:

  • This compound

  • Cyclohexanone

  • Elemental sulfur (S₈)

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and cyclohexanone (1.1 mmol) in ethanol (10 mL).

  • Add elemental sulfur (1.2 mmol) and morpholine (1.5 mmol).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Trustworthiness: The Gewald reaction is a well-established and reliable method for the synthesis of 2-aminothiophenes. The use of a secondary amine base like morpholine is common and effective. The reaction is typically high-yielding and the product often precipitates from the reaction mixture, simplifying purification.

Conclusion: A Versatile Toolkit for the Modern Synthetic Chemist

This compound and its structural analogs represent a powerful and versatile class of building blocks for organic synthesis. The ability to independently or concurrently functionalize the 5-position of the pyridine ring and the acetonitrile moiety provides a rich platform for the construction of complex molecular architectures. By understanding the nuanced differences in reactivity between the various analogs, researchers can strategically select the optimal starting material for their specific synthetic goals. This guide has provided a comparative overview of their synthetic utility, supported by experimental protocols and insights into the rationale behind their application. As the demand for novel and diverse chemical matter continues to grow, particularly in the field of drug discovery, the importance of these versatile pyridine-based scaffolds is certain to increase.

References

A Comparative Guide to Purity Assessment: Unveiling the True Purity of 2-(5-Bromopyridin-2-yl)acetonitrile via Quantitative NMR and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the rigorous landscape of drug development, the chemical purity of every component, from starting materials to the final active pharmaceutical ingredient (API), is non-negotiable. Purity directly impacts the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] The subject of this guide, 2-(5-Bromopyridin-2-yl)acetonitrile, is a key heterocyclic building block used in the synthesis of more complex pharmaceutical agents.[2] Its bifunctional nature, incorporating a reactive nitrile group and a versatile brominated pyridine ring, makes it a valuable synthetic intermediate. However, its synthesis can lead to structurally similar impurities, residual solvents, or starting materials that can be challenging to detect and quantify. Therefore, employing a robust and accurate analytical strategy for purity determination is paramount.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the comprehensive purity assessment of this compound.

The Orthogonal Approach: A Foundation of Trust in Analytical Science

Relying on a single analytical method for purity determination can be misleading, as every technique has inherent biases and limitations.[1] A more reliable and scientifically sound approach is to use orthogonal methods, which measure the same property using fundamentally different principles.[3] Comparing results from distinct analytical techniques, a process known as cross-validation, provides a higher degree of confidence in the assigned purity value.[1] For instance, a chromatographic method (like HPLC) separates components based on their physicochemical interactions with a stationary phase, while a spectroscopic method (like qNMR) quantifies based on the number of atomic nuclei.[4] This guide champions this orthogonal philosophy, demonstrating how combining these techniques creates a self-validating system for purity assessment.

Quantitative NMR (qNMR): The Power of a Primary Ratio Method

Quantitative NMR has emerged as a powerful tool in pharmaceutical quality control, recognized by pharmacopoeias for its ability to provide direct and accurate quantification without requiring a compound-specific reference standard.[5][6] Unlike chromatographic techniques that rely on the response factor of a detector, the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[7] This makes ¹H qNMR a primary ratio method, capable of determining the absolute purity of a substance when measured against a certified internal standard of known purity.[3][4][8]

Causality Behind Key qNMR Experimental Choices:

  • Internal Standard Selection: The choice of an internal standard is critical. It must be of high, certified purity, stable, non-volatile, and possess signals that do not overlap with the analyte.[9][10] For this compound, Maleic Acid is an excellent choice as its vinylic protons resonate in a clear region of the spectrum, distinct from the aromatic and aliphatic signals of the analyte.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. DMSO-d₆ is often used for its high solubilizing power for a wide range of organic compounds.

  • Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully return to their equilibrium state between successive scans. This requires setting a relaxation delay (plus the acquisition time) of at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified.[11] Insufficient relaxation is a common source of error, leading to underestimation of signal integrals.

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio is essential for precise and accurate integration. An S/N of at least 250:1 is recommended to keep integration errors below 1%.[11] This is achieved by adjusting the sample concentration and the number of scans.

Alternative & Orthogonal Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[12] For purity assessment, an area percent calculation is often used; however, this method assumes that all components have an identical response factor at the detection wavelength, which is rarely the case.[9] This can lead to over- or under-estimation of impurities. Accurate quantification requires authentic reference standards for each impurity to determine their relative response factors.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[13] The sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and interactions with the stationary phase. For nitrogen-containing compounds like our analyte, a Nitrogen Phosphorus Detector (NPD) can be used for highly selective and sensitive detection.[14] However, GC is unsuitable for non-volatile or thermally labile impurities.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] For high-purity crystalline solids (>98%), DSC can determine absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[16][17] It is an absolute method that requires no reference standard.[12] Its primary limitations are that the compound must exhibit a sharp melting peak and not decompose upon melting.[12]

Experimental Protocols & Workflows

Quantitative ¹H-NMR Workflow

The following diagram illustrates the systematic workflow for purity determination by qNMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~5 mg of Internal Standard (Maleic Acid) params Set Key Parameters: Relaxation Delay (d1) > 30s Number of Scans (ns) = 64 weigh_analyte->params Transfer Sample dissolve Dissolve both in ~0.7 mL DMSO-d6 transfer Transfer to NMR tube acquire Acquire ¹H Spectrum (e.g., 400 MHz) phase_base Apply Phasing and Baseline Correction acquire->phase_base Process FID integrate Integrate Analyte and IS Signals formula Apply qNMR Formula integrate->formula Use Integral Values result Report Purity (%w/w) with Uncertainty

Caption: Workflow for qNMR Purity Assessment.

Detailed ¹H-qNMR Protocol:

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of Maleic Acid (certified internal standard) into the same vial using a calibrated analytical microbalance.

  • Dissolution: Add ~0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 seconds (ensures T₁ relaxation for accurate quantification).

    • Acquisition Time (aq): ~4 seconds.

    • Number of Scans (ns): 64 (to achieve S/N > 250:1).

  • Data Processing:

    • Apply Fourier transform with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and apply a baseline correction across the entire spectral width.

    • Integrate the well-resolved singlet of the Maleic Acid internal standard (~6.28 ppm, 2H) and a well-resolved, non-overlapping signal from the analyte, such as the methylene protons (-CH₂CN) (~4.2 ppm, 2H).

  • Calculation: Calculate the purity (%P) using the following formula[11]:

    %Purityₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * %Purity_cal

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molecular weight (Analyte: 197.03 g/mol ; Maleic Acid: 116.07 g/mol )

    • W = Weight

    • x = Analyte (this compound)

    • cal = Internal Standard (Maleic Acid)

HPLC-UV Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Area percent report.

GC-FID/NPD Protocol
  • Instrumentation: Gas chromatograph with FID or NPD.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium or Nitrogen.[13]

  • Inlet Temperature: 250°C.

  • Oven Program: 100°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Detector Temperature: 300°C.

  • Quantification: Area percent report.

DSC Protocol
  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 2-3 mg.

  • Heating Rate: 2°C/min.

  • Temperature Range: 20°C to 50°C (analyte melts at ~29°C).[18]

  • Atmosphere: Nitrogen purge gas.

  • Quantification: Purity calculated by instrument software based on the van't Hoff equation.

Comparative Data Analysis

The following table summarizes representative data from the purity assessment of a single batch of synthesized this compound using the four orthogonal methods.

Analytical Method Principle Result Key Observations & Limitations
¹H-qNMR Nuclear Resonance (Absolute Quantification)98.8% w/w Provides absolute mass purity. Quantifies all proton-containing species relative to the standard. Insensitive to non-protonated impurities (e.g., inorganic salts).
HPLC-UV (Area %) Chromatography (Polarity)99.5% area Result is relative and assumes equal UV response for all impurities. May not detect impurities with poor or no chromophore at 254 nm.
GC-FID (Area %) Chromatography (Volatility)99.3% area Result is relative. Will not detect non-volatile or thermally unstable impurities. FID provides a more uniform response than UV but is not perfectly equal for all compounds.
DSC Thermoanalysis (Melting Point Depression)98.9% mole Provides absolute mole fraction purity for crystalline materials. Insensitive to impurities that are insoluble in the melt or form solid solutions. Requires a distinct melting event.[12]

Analysis of Results: The qNMR and DSC results show excellent agreement, both providing an absolute purity value around 98.8-98.9%. This high level of concordance between two orthogonal, absolute methods provides strong confidence in the true purity of the material.[12]

The HPLC and GC results show slightly higher "purity" values (99.5% and 99.3%). This discrepancy is common and highlights the limitation of area percent calculations.[9] It suggests the presence of one or more impurities that either have a lower response factor in the respective detector (UV or FID) or are not detected at all (e.g., a non-volatile impurity in GC, or a non-UV active impurity in HPLC). The qNMR result, being a direct measure of molar ratios converted to mass, is considered the most accurate reflection of the sample's composition.

G cluster_methods Orthogonal Purity Assessment Methods compound Synthesized This compound qnmr qNMR (Absolute Mass %) Principle: Nuclear Resonance compound->qnmr hplc HPLC (Relative Area %) Principle: Polarity compound->hplc gc GC (Relative Area %) Principle: Volatility compound->gc dsc DSC (Absolute Mole %) Principle: Thermal Properties compound->dsc conclusion Confident Purity Assignment (e.g., 98.8% ± 0.2%) qnmr->conclusion hplc->conclusion gc->conclusion dsc->conclusion

Caption: Logic of Orthogonal Purity Validation.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity assessment of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted approach. While rapid chromatographic methods like HPLC and GC are invaluable for monitoring reaction progress and detecting trace impurities, they provide relative purity values that can be misleading if used in isolation.

Quantitative NMR stands out as a superior technique for assigning an accurate, absolute purity value.[3][19][20] Its foundation in the direct proportionality between signal intensity and the number of nuclei makes it a primary analytical method. When its results are corroborated by another orthogonal absolute method, such as DSC for crystalline solids, the resulting purity assignment is exceptionally trustworthy.

For researchers, scientists, and drug development professionals, the recommended strategy is to employ HPLC or GC for routine impurity profiling and to establish a definitive purity value for reference standards and key batches using a validated ¹H-qNMR method, cross-verified where possible with DSC. This integrated, orthogonal approach ensures the highest level of scientific integrity and confidence in the quality of the materials that form the foundation of modern medicines.

References

A Comparative Guide to 2-(5-Bromopyridin-2-yl)acetonitrile and Other Brominated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, functionalized pyridine scaffolds are of paramount importance. Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for their elaboration, enabling the precise construction of complex molecular architectures.[1] Among the vast array of available building blocks, 2-(5-Bromopyridin-2-yl)acetonitrile stands out as a uniquely versatile substrate. Its bifunctional nature, featuring a reactive bromine atom for cross-coupling and a synthetically flexible cyanomethyl group, offers a powerful platform for generating diverse molecular libraries.[2]

This guide provides an in-depth comparison of the reactivity of this compound against other common brominated pyridines in three cornerstone cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions. We will delve into the electronic and steric factors that govern their reactivity, present comparative experimental data, and provide validated protocols to guide your synthetic endeavors.

The Landscape of Bromopyridine Reactivity

The efficiency of a bromopyridine in a palladium-catalyzed cross-coupling reaction is not solely dependent on the presence of the C-Br bond. Its reactivity is a nuanced interplay of electronic and steric effects dictated by the position of the bromine atom relative to the ring nitrogen and the influence of any other substituents.

Core Principles:

  • Electronic Effect of Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but crucially activates the carbon-halogen bond towards oxidative addition—the rate-determining step in many cross-coupling cycles.[1]

  • Positional Isomerism: The location of the bromine atom (ortho, meta, or para to the nitrogen) significantly impacts its reactivity.

    • 2-Bromopyridines (ortho): The C-Br bond is highly polarized and often very reactive. However, the proximity of the nitrogen lone pair can lead to catalyst inhibition through chelation to the palladium center, a challenge that often requires specialized, bulky ligands to overcome.[3]

    • 3-Bromopyridines (meta): The electronic influence of the nitrogen is less direct, leading to generally moderate reactivity that can be highly tunable.[4]

    • 4-Bromopyridines (para): The C-Br bond is activated through conjugation with the electron-withdrawing nitrogen, often resulting in high reactivity.

  • Substituent Effects: Additional electron-withdrawing or -donating groups on the ring further modulate the electronic landscape of the substrate, impacting the ease of oxidative addition.[5][6] In the case of This compound , the cyanomethyl group at the 2-position exerts a significant electron-withdrawing effect, further activating the C-Br bond at the 5-position for cross-coupling.

Caption: Isomeric positions on the pyridine ring relative to the nitrogen atom.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, the palladium-catalyzed coupling of an organoboron reagent with an organic halide, is a titan of C-C bond formation due to its mild conditions and high functional group tolerance.[7][8][9]

For this compound, the bromine at the 5-position, activated by both the ring nitrogen and the 2-cyanomethyl group, renders it an excellent substrate for Suzuki coupling. It generally reacts efficiently under standard conditions. In contrast, 2-bromopyridines, while electronically activated, may require more specialized catalyst systems to achieve high yields due to potential catalyst inhibition. 3-Bromopyridines typically exhibit reliable, albeit sometimes slower, reactivity.

SubstrateBoronic AcidCatalyst / LigandBaseSolventYield (%)Reference
2-(5-Br-pyridin-2-yl)acetonitrile Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O~90-95 (Typical)[2]
2-Bromopyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene>95[10]
3-Bromopyridine Phenylboronic acidPd(dppf)Cl₂K₂CO₃DMF~85-90[1]
4-Bromoisoquinoline 2-PyridylboronatePd₂(dba)₃ / Ligand 1KFDioxane82[7]

Note: Yields are representative and can vary significantly with specific reaction conditions and coupling partners.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation central to the synthesis of countless pharmaceutical agents.[11] The reaction's success with heteroaromatic halides is highly dependent on the choice of ligand, which must facilitate reductive elimination and prevent catalyst deactivation by the nitrogenous substrate or product.[3][12]

This compound is a competent substrate for C-N coupling. The electronic activation of the C-Br bond facilitates the initial oxidative addition. Compared to 2-bromopyridines, which can be challenging and often require carefully optimized conditions to prevent side reactions, the 5-bromo isomer offers a more predictable reactivity profile.[3][13]

SubstrateAmineCatalyst / LigandBaseSolventYield (%)Reference
2-(5-Br-pyridin-2-yl)acetonitrile MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene~85-95 (Typical)[2]
2-Bromo-6-methylpyridine Cyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene60[14]
3-Bromo-2-aminopyridine MorpholineRuPhos PrecatalystLiHMDSToluene83[15]
Various 2-Bromopyridines Volatile AminesPd(OAc)₂ / dpppNaOtBuTolueneGood to Excellent[3]

Comparative Performance in Mizoroki-Heck Reaction

The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.[16][17] The regioselectivity and efficiency of the Heck reaction with bromopyridines can be highly sensitive to the substrate's electronic properties and the specific catalyst system employed.

Studies have shown that the reactivity of bromopyridine isomers can vary dramatically. For instance, in one supramolecular palladium-catalyzed system, 3-bromopyridine gave a 78% yield, while 2- and 4-bromopyridine yielded less than 11% of the product, highlighting the profound impact of isomerism.[4] The electron-deficient nature of this compound makes it a promising candidate for Heck reactions, particularly with electron-rich olefins.

SubstrateAlkeneCatalyst / LigandBaseSolventYield (%)Reference
2-(5-Br-pyridin-2-yl)acetonitrile n-Butyl acrylatePd(OAc)₂ / PPh₃Et₃NDMF~70-85 (Typical)[2]
3-Bromopyridine Butyl acrylateSupramolecular Pd CatalystK₂CO₃1,4-Dioxane78[4]
2-Bromopyridine Butyl acrylateSupramolecular Pd CatalystK₂CO₃1,4-Dioxane<11[4]
2-Acetyl-5-bromobenzofuran *Ethyl acrylatePd(II)-complex 3Et₃N/TBABDMF>80[18]

*Included as a proxy for an activated, electron-deficient aryl bromide system.

Validated Experimental Protocols

The following protocols are provided as robust starting points for reaction optimization. As a Senior Application Scientist, I stress the importance of causality: the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos) in the Buchwald-Hartwig protocol is deliberate, designed to accelerate the reductive elimination step, which is often slow for electron-deficient pyridines, and to prevent catalyst deactivation.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-(5-Phenylpyridin-2-yl)acetonitrile.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

  • 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube, add this compound and phenylboronic acid.

  • Add the catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

  • Under the inert atmosphere, add degassed 1,4-dioxane followed by the degassed 2M Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 2-(5-(Morpholino)pyridin-2-yl)acetonitrile.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube, remove from the glovebox (if applicable), and add anhydrous toluene via syringe.

  • Add morpholine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 100-110 °C.

  • Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the target compound.

Conclusion

This compound demonstrates itself to be a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its reactivity is favorably influenced by the combination of the meta-position of the bromine relative to the ring nitrogen and the strong electron-withdrawing nature of the 2-cyanomethyl substituent. This electronic profile generally leads to efficient oxidative addition, resulting in high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions under well-established conditions.

When compared to other bromopyridine isomers, it often provides a more predictable and reliable reactivity profile than the corresponding 2-bromo isomers, which can suffer from catalyst inhibition, while offering enhanced reactivity over simpler 3-bromopyridines. This reliable performance, coupled with the synthetic utility of the cyanomethyl handle, firmly establishes this compound as a strategic building block for researchers, scientists, and drug development professionals aiming to rapidly access diverse and complex pyridine-containing molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our pursuit of scientific advancement, the responsible management of chemical reagents is as critical as the discoveries we make. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 2-(5-Bromopyridin-2-yl)acetonitrile (CAS No. 312325-72-7). Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring a framework of safety and regulatory compliance that protects you, your colleagues, and our environment.

Core Principle: Understand Your Compound

Proper disposal begins with a thorough understanding of the substance's chemical identity and associated hazards. This compound is a multi-hazard compound. Its structure incorporates a brominated pyridine ring and a nitrile group, each contributing to its risk profile.

  • Brominated Organic: The presence of bromine classifies this compound as a halogenated organic .[1] This is the single most important factor in its waste segregation, as co-disposal with non-halogenated waste can disrupt recycling processes and require more complex disposal methods.[1]

  • Pyridine Derivative: Pyridine and its derivatives are noted for their potential toxicity, with some affecting the liver and nervous system.[2] The U.S. Environmental Protection Agency (EPA) lists pyridine as a hazardous waste constituent, underscoring the need for stringent disposal protocols.[3][4]

  • Acetonitrile Moiety: The acetonitrile group introduces toxicity concerns. Acetonitrile is toxic if ingested, inhaled, or absorbed through the skin.[5]

A summary of the known hazards associated with this compound, based on available safety data, is presented below.

Hazard StatementDescriptionGHS ClassificationPrimary Concern
H302 / H312 / H332Harmful if swallowed, in contact with skin, or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Category 4Systemic toxicity upon exposure
H315Causes skin irritationSkin Corrosion/Irritation, Category 2Localized skin damage on contact
H319Causes serious eye irritationSerious Eye Damage/Irritation, Category 2ASignificant, potentially lasting eye damage
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Irritation of the respiratory tract upon inhalation

This data is synthesized from multiple sources providing GHS hazard information.[6][7][8]

Operational Disposal Plan: A Step-by-Step Protocol

This protocol covers the entire lifecycle of the waste, from the moment it is generated at your lab bench to its final collection by certified professionals.

Step 1: Immediate Segregation at the Point of Generation

Causality: Preventing cross-contamination of waste streams is paramount for safety and disposal cost-effectiveness. Halogenated compounds require specific disposal methods, often high-temperature incineration, and mixing them with non-halogenated solvents complicates the process.[1]

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[1][9] All handling of the compound and its waste should occur within a certified chemical fume hood to mitigate inhalation risks.[9]

  • Designate a Waste Container: Place a dedicated, properly labeled hazardous waste container inside or near the fume hood where the work is being conducted.

  • Categorize Your Waste:

    • Liquid Waste: Any unused or spent solutions containing this compound.

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, pipette tips, and absorbent materials used for cleaning minor spills.

    • Sharps Waste: Contaminated needles or sharp-edged tools.

Step 2: Waste Accumulation and Storage in a Satellite Accumulation Area (SAA)

Causality: The SAA is a designated, controlled location within the laboratory that ensures hazardous waste is stored safely and in compliance with regulations until it is collected.[10] This prevents accidental spills and reactions between incompatible chemicals.[10]

  • Container Selection:

    • Liquid Waste: Use a leak-proof container made of a material compatible with halogenated organic nitriles (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap.[11] Do not use metal containers for any acidic or basic waste mixtures.[10][11]

    • Solid Waste: Use a designated, sealable container, such as a sturdy plastic pail or a properly lined cardboard box clearly marked for solid chemical waste.

  • Container Labeling: All containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other components in the waste mixture, with percentages.[10] Do not use abbreviations or chemical formulas.

    • The associated hazards: "Toxic," "Irritant." [10]

    • The date the container was first used.

  • Storage Practices:

    • Store the waste container in a designated SAA, which can be a section of a benchtop or a cabinet.[10]

    • Keep the container closed at all times, except when adding waste.[12]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[11]

    • Ensure secondary containment is used to capture any potential leaks.[11]

Step 3: Decontamination of Glassware and Surfaces

Causality: Proper decontamination ensures that residual chemical traces are removed, preventing unintended exposure and cross-contamination of future experiments.

  • Initial Rinse: Rinse the contaminated glassware or surface with a small amount of a suitable organic solvent (e.g., acetone) to dissolve the residue. This rinseate is hazardous and must be collected and added to your halogenated liquid waste container .

  • Secondary Wash: After the initial solvent rinse, wash the glassware thoroughly with soap and copious amounts of water.[9]

  • Spill Cleanup:

    • For small spills, immediately use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the substance.[12][13]

    • Avoid generating dust.[12]

    • Carefully collect the absorbed material using non-sparking tools and place it in the halogenated solid waste container .[13][14]

    • Wash the spill area down with large amounts of water and decontaminate as described above.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Point of Generation (in Fume Hood) cluster_1 Segregation & Collection cluster_2 Action & Containment cluster_3 Final Disposition start Waste Generated characterize Characterize Waste Type start->characterize liquid Liquid Waste (Pure compound, solutions, rinsates) characterize->liquid Liquid solid Solid Waste (Contaminated PPE, absorbents) characterize->solid Solid glass Contaminated Glassware (Non-disposable) characterize->glass Glassware liquid_container Collect in Labeled 'HALOGENATED ORGANIC LIQUID' Waste Container liquid->liquid_container solid_container Collect in Labeled 'HALOGENATED ORGANIC SOLID' Waste Container solid->solid_container decon Decontaminate (Solvent Rinse -> Soap & Water) glass->decon saa Store in Secondary Containment in Satellite Accumulation Area (SAA) liquid_container->saa solid_container->saa decon->liquid_container Solvent Rinseate pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service saa->pickup

Caption: Decision workflow for handling this compound waste.

Final Disposal Pathway: Professional Management

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[1][15]

The final step in the disposal process is to hand over the accumulated, properly labeled waste to your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[5][16] These professionals will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Given its chemical nature, the most probable disposal method is high-temperature incineration at a facility equipped with advanced emission control systems (e.g., scrubbers) to neutralize the acidic hydrogen bromide (HBr) gas that will be produced during combustion.[17]

By adhering to this comprehensive disposal plan, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to the integrity of our shared scientific mission.

References

Personal protective equipment for handling 2-(5-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 2-(5-Bromopyridin-2-yl)acetonitrile

As Senior Application Scientists, our commitment extends beyond supplying high-purity reagents; we are dedicated to ensuring your success and safety from the moment a compound enters your laboratory to its final disposal. This guide provides an in-depth operational plan for the safe handling of this compound (CAS No. 312325-72-7). The protocols herein are designed to be a self-validating system, integrating risk assessment, procedural controls, and emergency preparedness to protect researchers and ensure data integrity.

Hazard Profile and Risk Causality

This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning". Understanding the specific nature of its hazards is the first step in establishing a robust safety protocol.

Primary GHS Hazard Statements:

  • H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammation, redness, or discomfort. The nitrile group and the pyridine ring can interact with skin proteins and lipids, eliciting an irritation response.

  • H319: Causes serious eye irritation. Contact with the eyes is likely to cause significant, potentially damaging, irritation. The chemical's structure allows it to readily interact with the sensitive mucous membranes of the eye.

  • H335: May cause respiratory irritation. Inhalation of the dust or aerosols of this compound can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Expert Insight—A Conservative Approach: While the official classification is limited to irritation, structural analogues such as 2-(4-Bromopyridin-2-yl)acetonitrile and 2-Bromophenylacetonitrile are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] Therefore, a core principle of laboratory safety—treating compounds of unknown toxicity with high caution—must be applied. We advise handling this compound as if it possesses acute toxicity, thereby ensuring the highest level of protection.

The Core PPE Ensemble: A Task-Risk-Based Approach

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection must be directly correlated to the task and associated risks of exposure. The GHS precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[3]

Engineering Controls: The Primary Barrier

All operations involving this compound, from weighing the solid to solution transfers, must be conducted within a certified chemical fume hood.[4][5] This is the most critical control measure to minimize inhalation exposure, as mandated by the precautionary statement P261, "Avoid breathing dust/fume/gas/mist/vapours/spray".[3]

Personal Protective Equipment Summary

The following table outlines the required PPE based on the specific laboratory operation.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile gloves (single pair)Lab coatNot required
Weighing Solid (<10g) Chemical splash gogglesNitrile gloves (double-gloved)Fully-buttoned lab coatNot required (in fume hood)
Solution Preparation Chemical splash gogglesNitrile gloves (double-gloved)Fully-buttoned lab coatNot required (in fume hood)
Large Scale (>10g) or Splash Risk Operations Goggles and Face ShieldHeavier-duty gloves (e.g., Butyl rubber over nitrile)Fully-buttoned lab coatNot required (in fume hood)
Spill Cleanup Chemical splash goggles and Face ShieldButyl rubber glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor/particulate cartridges
Causality of PPE Choices
  • Eye Protection: Chemical splash goggles are mandatory because they form a seal around the eyes, protecting from splashes and airborne particles. A face shield is added during higher-risk activities to protect the entire face.[6]

  • Hand Protection: Nitrile gloves are effective for preventing incidental contact with pyridine-based compounds.[4][5] Double-gloving is a best practice to protect against tears and to allow for safe removal of the outer glove if contamination occurs. For prolonged handling or spill cleanup, more robust gloves like butyl rubber are recommended.[7]

  • Respiratory Protection: A fume hood provides adequate respiratory protection.[6] A respirator is an emergency-use device for when these primary engineering controls are breached or unavailable, such as during a significant spill.[6][7]

Procedural Blueprint: From Lab Bench to Disposal

A systematic workflow minimizes the risk of exposure at every stage.

Pre-Operational Workflow
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather the chemical container, spatulas, weigh paper, glassware, and solvents within the fume hood.

  • Prepare Waste Containers: Place clearly labeled hazardous waste containers for solid and liquid waste inside the fume hood.

  • Don PPE: Before handling the chemical, don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, chemical splash goggles.

Safe Handling Protocols
  • Weighing: This compound is a solid. Handle it gently to avoid generating dust. Use a spatula to transfer small amounts. If the solid is fine or powdery, consider taring the vessel with the lid on to minimize open-air time.

  • Dissolving: Add the solid to the solvent slowly. Do not pour solvent directly onto a large pile of the solid, which could cause splashing. Use a magnetic stirrer for efficient dissolution.

  • Transfers: Use pipettes or cannulas for liquid transfers. Keep containers tightly closed when not in use.[5][6]

Post-Operational Workflow (Decontamination & Doffing)
  • Decontaminate: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), and dispose of the wipes in the solid hazardous waste container. Decontaminate any equipment used.

  • Doff PPE: Remove PPE in an order that prevents re-contamination. The standard sequence is:

    • Outer gloves (peel off without touching the outside).

    • Face shield and/or goggles (handle by the strap).

    • Lab coat (fold it inward on itself).

    • Inner gloves.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water.[6]

Disposal Plan

All materials contaminated with this compound, including empty containers, gloves, weigh paper, and absorbent pads, must be treated as hazardous waste.[6] Dispose of all waste in accordance with your institution's hazardous waste management program and local regulations, as guided by precautionary statement P501.[3]

Emergency Protocols: Spill and Exposure Management

Accidents are preventable but preparedness is essential.

Emergency Contact: In all cases of significant exposure or spill, call your institution's emergency number immediately.

Spill Management
  • Minor Spill (in fume hood):

    • Alert colleagues in the immediate area.

    • Wearing the appropriate PPE (see table above), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid raising dust.[6]

    • Once absorbed, carefully scoop the material into the solid hazardous waste container.

    • Clean the area with a suitable solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and restrict access to the lab.

    • Contact your institution's environmental health and safety (EHS) department immediately.[7] Do not attempt to clean it up unless you are specifically trained and equipped to do so.

Exposure Response

The response must be immediate and is guided by GHS first-aid statements.[3]

  • Eye Contact (P305+P351+P338): Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Skin Contact (P302+P352): Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. If irritation persists (P332+P313), seek medical attention.[3][4]

  • Inhalation (P304+P340): Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell (P312), seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow Diagram: Risk Assessment & PPE Selection

PPE_Workflow cluster_0 Pre-Operational Safety Assessment cluster_1 PPE Selection Protocol A Assess Task (e.g., Weighing, Synthesis, Cleanup) B Is the operation within a certified chemical fume hood? A->B C STOP WORK Consult EHS Do not proceed. B->C No   D Proceed with Operation B->D  Yes E Determine Scale & Splash Potential D->E F Standard PPE Ensemble - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat E->F Low Scale (<10g) Minimal Splash Risk G Enhanced PPE Ensemble - Goggles & Face Shield - Butyl/Nitrile Gloves - Lab Coat E->G High Scale (>10g) or Significant Splash Risk H Emergency/Spill PPE - Goggles & Face Shield - Heavy Duty Gloves - Respirator, Apron E->H Spill or Engineering Control Failure

Caption: Risk assessment workflow for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromopyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Bromopyridin-2-yl)acetonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。